molecular formula C14H12O3 B8678483 2-Hydroxy-2'-methoxybenzophenone CAS No. 21147-18-2

2-Hydroxy-2'-methoxybenzophenone

Cat. No.: B8678483
CAS No.: 21147-18-2
M. Wt: 228.24 g/mol
InChI Key: HSCIDDFNIHSEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2'-methoxybenzophenone is a chemical compound provided For Research Use Only. It is strictly intended for laboratory research purposes and is not classified or approved for human consumption, therapeutic use, or as a cosmetic ingredient. Researchers investigating benzophenone derivatives may explore its potential as a building block in organic synthesis or as a candidate ultraviolet (UV) light absorber, given that structurally related compounds are known for their ability to absorb UV radiation and act as stabilizers in materials science . The specific mechanism of action, physicochemical properties, and metabolic profile of this particular isomer require further characterization by the scientific community. Handling should adhere to safe laboratory practices, and researchers are responsible for conducting all necessary evaluations to determine the compound's suitability and safety for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21147-18-2

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(2-hydroxyphenyl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C14H12O3/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,15H,1H3

InChI Key

HSCIDDFNIHSEDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2O

Origin of Product

United States

Foundational & Exploratory

2-Hydroxy-2'-methoxybenzophenone: Structural Dynamics, Photophysics, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2'-methoxybenzophenone (C₁₄H₁₂O₃) is a highly specialized aromatic ketone characterized by its unique ortho, ortho' disubstitution pattern. Unlike its ubiquitous structural isomer oxybenzone (2-hydroxy-4-methoxybenzophenone), the placement of the methoxy group on the second phenyl ring introduces severe steric hindrance, forcing the two aromatic systems out of coplanarity. This technical guide explores the causality behind its photophysical behavior, details its synthesis via the Fries rearrangement, and outlines its critical role as a lipophilic UV filter and a precursor to bioactive xanthones.

Structural Chemistry & Conformational Dynamics

The structural identity of this compound is defined by two competing intramolecular forces: steric orthogonality and intramolecular hydrogen bonding (IHB) .

  • Steric Hindrance: The presence of bulky substituents at the 2 and 2' positions creates a severe steric clash. To minimize van der Waals repulsion, the two phenyl rings rotate around the carbonyl carbon, adopting a highly twisted, nearly orthogonal dihedral angle. This breaks the extended

    
    -conjugation across the entire molecule, localizing electron density onto the individual aroyl moieties.
    
  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a tight, six-membered pseudo-ring with the central carbonyl oxygen (

    
    ). This hydrogen bond is the thermodynamic anchor of the molecule, locking the hydroxyl-bearing ring into coplanarity with the carbonyl group, while the methoxy-bearing ring twists away.
    
Physicochemical Properties

Quantitative data defining the physical and spectral characteristics of the compound are summarized below.

PropertyValue
IUPAC Name (2-hydroxyphenyl)-(2-methoxyphenyl)methanone
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Pale yellow crystalline solid
Melting Point 72 – 76 °C (solvent dependent)
UV Absorption (

)
~285 nm (UV-B), 325 nm (UV-A)
Solubility Soluble in ethanol, toluene, lipids; Insoluble in water[1]

Photophysical Mechanisms: The ESIPT Pathway

The primary industrial application of this compound is as a photostable UV-B/UV-A filter in cosmetic and dermatological formulations[1],[2]. Its ability to harmlessly dissipate high-energy UV radiation is driven by Excited-State Intramolecular Proton Transfer (ESIPT) .

The Causality of Photostability:

  • Absorption: The molecule absorbs a UV photon, exciting the ground-state enol form (

    
    ) to the excited singlet state (
    
    
    
    ).
  • Proton Transfer: Excitation drastically increases the acidity of the phenolic proton and the basicity of the carbonyl oxygen. Within femtoseconds, the proton jumps across the hydrogen bridge, forming an excited keto tautomer.

  • Relaxation: The excited keto form is highly unstable and rapidly undergoes non-radiative decay back to the ground state, releasing the absorbed energy as harmless vibrational heat.

  • Tautomerization: A reverse proton transfer restores the original enol ground state, completing a self-validating, non-destructive cycle.

ESIPT S0_Enol S0 State (Enol Form) Intramolecular H-Bond S1_Enol S1 State (Enol* Form) Excited H-Bond S0_Enol->S1_Enol UV Absorption (280-320 nm) S1_Keto S1 State (Keto* Form) Proton Transferred S1_Enol->S1_Keto ESIPT (Femtoseconds) S0_Keto S0 State (Keto Form) Ground State Keto S1_Keto->S0_Keto Non-Radiative Decay (Heat) S0_Keto->S0_Enol Reverse Proton Transfer

Figure 1: The ESIPT photophysical cycle of this compound.

Synthetic Methodologies: Fries Rearrangement Protocol

Direct Friedel-Crafts acylation of phenol often yields poor regioselectivity. To synthesize this compound with high purity, a two-step Fries Rearrangement is the standard self-validating protocol.

Step-by-Step Experimental Workflow

Step 1: Esterification (Synthesis of Phenyl 2-methoxybenzoate)

  • Dissolve 1.0 equivalent of phenol in anhydrous dichloromethane (DCM) containing 1.2 equivalents of pyridine.

  • Cool the mixture to 0 °C under an inert argon atmosphere.

  • Dropwise add 1.05 equivalents of 2-methoxybenzoyl chloride.

  • Stir at room temperature for 2 hours. Wash with 1M HCl, extract, and concentrate to yield the intermediate ester.

Step 2: Lewis Acid-Catalyzed Fries Rearrangement

  • Dissolve the phenyl 2-methoxybenzoate in anhydrous 1,2-dichloroethane.

  • Add 1.5 equivalents of anhydrous Aluminum Chloride (

    
    ) portion-wise at 0 °C.
    
  • Heat the reaction to 60 °C for 4 hours. Causality: Elevated temperatures thermodynamically favor the migration of the acyl group to the ortho position, though a mixture of ortho and para isomers will form.

Step 3: Quenching and Isolation

  • Pour the reaction mixture over crushed ice containing 1M HCl to decompose the aluminum complex.

  • Extract the aqueous layer with DCM, wash with brine, and dry over

    
    .
    

Step 4: Self-Validating Purification (Steam Distillation)

  • Mechanistic Rationale: The target ortho-isomer (this compound) possesses a strong intramolecular hydrogen bond, which shields its polar groups and prevents intermolecular bonding with water. Conversely, the para-isomer forms extensive intermolecular hydrogen bonds.

  • Action: Subject the crude mixture to steam distillation. The ortho-isomer will readily co-distill with the steam due to its high volatility, leaving the para-isomer behind in the distillation flask. Extract the distillate with DCM to yield pure this compound.

Synthesis Step1 1. Esterification Phenol + 2-Methoxybenzoyl Chloride Step2 2. Fries Rearrangement AlCl3 in 1,2-Dichloroethane (60°C) Step1->Step2 Step3 3. Acidic Quench Ice / 1M HCl Hydrolysis Step2->Step3 Step4 4. Phase Separation DCM Extraction & Drying Step3->Step4 Step5 5. Steam Distillation Isolates Ortho-Isomer via Volatility Step4->Step5

Figure 2: Synthesis and purification workflow leveraging intramolecular hydrogen bonding.

Applications in Material Science and Drug Development

Dermatological UV Filters

Because of its high lipophilicity and efficient ESIPT mechanism, this compound is formulated into oil-in-water emulsions as a protective agent against UV-B and UV-A rays[1]. It is often combined with other camphor or cinnamate derivatives to achieve broad-spectrum photoprotection without degrading the cosmetic matrix[2].

Precursor to Bioactive Xanthones

In drug development, the xanthone scaffold is considered a "privileged structure" due to its diverse pharmacological activities (anti-tumor, antimicrobial, and alpha-glucosidase inhibition)[3]. This compound serves as a direct synthetic precursor to xanthone.

  • Reaction Causality: Under strongly basic conditions (e.g., refluxing NaOH in ethanol), the 2-hydroxyl group undergoes deprotonation. The resulting phenoxide acts as an internal nucleophile, attacking the 2'-position and displacing the methoxy group via an intramolecular Nucleophilic Aromatic Substitution (

    
    ). This cyclization yields the rigid, tricyclic xanthone core in a single, high-yield step[3].
    

References

  • L'Oreal (1987). Derivatives of 3-benzylidene camphor, process for their preparation and their use as protective agents against UV rays and as medicaments (US Patent No. 4,710,584A).
  • L'Oreal (1986). 3-benzylidene-camphors, process for their preparation and their use in protection against UV rays (US Patent No. 4,585,597A).
  • Sousa, M. E., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry. ResearchGate. [Link]

Sources

2-Hydroxy-2'-methoxybenzophenone CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxy-4-methoxybenzophenone

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methoxybenzophenone (CAS: 131-57-7), a widely utilized benzophenone derivative. Primarily known for its efficacy as a broad-spectrum ultraviolet (UV) light absorber, this compound, also referred to as Oxybenzone or Benzophenone-3, is a critical component in sunscreens, personal care products, and the stabilization of plastics and coatings against photodegradation.[1][2] This document is intended for researchers, chemists, and formulation scientists, offering in-depth information on its chemical identity, physicochemical properties, and detailed safety protocols based on the Globally Harmonized System (GHS). It includes actionable, step-by-step procedures for safe handling, emergency response, and proper storage, underpinned by data synthesized from authoritative safety data sheets (SDS) and technical resources.

A Note on Nomenclature: While the user query specified "2-Hydroxy-2'-methoxybenzophenone," the overwhelmingly prevalent and commercially significant isomer is 2-Hydroxy-4-methoxybenzophenone. This guide focuses on the latter (CAS 131-57-7) due to the extensive availability of safety and application data. Researchers interested in other isomers should consult resources specific to their exact structure.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety and experimental reproducibility. 2-Hydroxy-4-methoxybenzophenone is a substituted aromatic ketone. Its molecular structure, featuring both a hydroxyl and a methoxy group, is key to its UV-absorbing properties.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="0,3!"]; O1 [label="O", pos="-0.7,3.8!"]; C8 [label="C", pos="2.6,1.5!"]; C9 [label="C", pos="3.9,0.75!"]; C10 [label="C", pos="3.9,-0.75!"]; C11 [label="C", pos="2.6,-1.5!"]; C12 [label="C", pos="5.2,0!"]; O2 [label="O", pos="-2.4,1.3!"]; H1 [label="H", pos="-3.1,0.8!"]; O3 [label="O", pos="2.6,-2.8!"]; C13 [label="C", pos="3.9,-3.3!"]; H2 [label="H", pos="4.2,-4!"]; H3 [label="H", pos="4.5,-2.8!"]; H4 [label="H", pos="3.3,-3.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C12; C12 -- C10; C10 -- C11; C11 -- C8; C2 -- O2; O2 -- H1; C11 -- O3; O3 -- C13; C13 -- H2; C13 -- H3; C13 -- H4;

// Benzene ring representation node [shape=circle, label="", width=0.2, height=0.2, style=filled, fillcolor="#FFFFFF"]; B1 [pos="0,0!"]; B2 [pos="3.55,0!"];

// Add labels for functional groups node [shape=plaintext, fontcolor="#202124"]; L1 [label="OH", pos="-2.8, 1.8!"]; L2 [label="OCH₃", pos="2.0, -3.5!"]; } enddot Caption: Chemical Structure of 2-Hydroxy-4-methoxybenzophenone.

The key identifiers and physical properties of this compound are summarized in the table below for quick reference.

Identifier Value Reference(s)
CAS Number 131-57-7[3][4]
IUPAC Name (2-hydroxy-4-methoxyphenyl)-phenylmethanone[3][5]
Synonyms Oxybenzone, Benzophenone-3, BP-3[1][2][4]
Molecular Formula C₁₄H₁₂O₃[1][5]
Molecular Weight 228.24 g/mol [3][4]
Appearance White to pale yellow crystalline powder[1][3][6]
Melting Point 62-65 °C (144-149 °F)[1]
Boiling Point 150-160 °C at 5 mmHg[1]
Solubility Insoluble in water. Soluble in 95% ethanol (50 mg/mL).[6]
Flash Point ~100 °C (212 °F) - closed cup[3]

Hazard Identification and Safety Profile

From a regulatory and safety standpoint, 2-Hydroxy-4-methoxybenzophenone is primarily classified for its environmental hazards. While it has low acute toxicity for humans, its persistence and effects on aquatic ecosystems are of significant concern. The GHS classification dictates the necessary handling precautions.

  • GHS Pictogram: GHS09 (Hazardous to the aquatic environment)

  • Signal Word: Warning

  • Hazard Statements:

    • H410: Very toxic to aquatic life with long-lasting effects.

  • Precautionary Statements:

    • P273: Avoid release to the environment.

    • P391: Collect spillage.[7]

    • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Some sources also note that this compound may cause skin irritation or contact dermatitis upon prolonged exposure.[6] It is also identified as a potential endocrine disruptor, a factor that warrants careful handling to minimize exposure, especially in academic and long-term research settings.[3][8]

Safe Handling and Exposure Control

The causality behind safe handling protocols is the minimization of direct contact and environmental release. Given its form as a fine powder, the primary risks are inhalation of dust and skin contact, followed by the environmental impact of improper disposal.

Engineering Controls

The first line of defense is to control exposure at the source.

  • Ventilation: When handling significant quantities or when generating dust, work within a certified chemical fume hood or a ventilated enclosure. For small-scale weighing, a local exhaust ventilation system is sufficient.[7]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and their locations are clearly marked.[7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).Protects against accidental splashes or airborne dust particles entering the eyes.[8]
Skin Protection Nitrile or other chemically resistant gloves. A standard lab coat should be worn and kept fastened.Prevents direct skin contact, which can lead to irritation or dermatitis.[7][8]
Respiratory Protection Not required under normal use with adequate engineering controls. If dust is generated, a NIOSH-approved N95-type dust mask is recommended.Minimizes the risk of inhaling fine particles of the compound.[8]

dot digraph "Safe_Handling_Workflow" { graph [rankdir="TB", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Assess Risks:\nReview SDS"]; B [label="Select & Don PPE:\nGoggles, Gloves, Lab Coat"]; C [label="Prepare Workspace:\nConfirm Fume Hood Operation"]; A -> B -> C; }

subgraph "cluster_handling" { label = "Handling"; style = "filled"; color = "#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; D [label="Weigh/Transfer Compound\nInside Fume Hood"]; E [label="Keep Container Tightly Closed\nWhen Not in Use"]; F [label="Avoid Generating Dust"]; D -> E; D -> F; }

subgraph "cluster_cleanup" { label = "Post-Handling & Disposal"; style = "filled"; color = "#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; G [label="Clean Workspace with\nDampened Wipes"]; H [label="Collect All Waste\n(Solid & Wipes)"]; I [label="Dispose in Labeled\nChemical Waste Container"]; J [label="Remove PPE & Wash Hands\nThoroughly"]; G -> H -> I -> J; }

C -> D [lhead=cluster_handling]; F -> G [lhead=cluster_cleanup]; } enddot Caption: A standard workflow for the safe handling of 2-Hydroxy-4-methoxybenzophenone.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Some suppliers recommend refrigerated storage (0-8 °C).[1]

  • Incompatible Materials: Avoid contact with strong bases, acid anhydrides, and acid chlorides.[8]

First-Aid and Emergency Procedures

In the event of an accidental exposure, a rapid and informed response is critical. The following protocols are synthesized from standard SDS guidelines.[7][8]

Step-by-Step First-Aid Measures:
  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen.

    • If symptoms such as coughing or irritation persist, seek medical attention.[7]

  • Skin Contact:

    • Immediately remove contaminated clothing and shoes.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.

    • If skin irritation or a rash develops, seek medical attention.[7]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.

    • Never give anything by mouth to an unconscious person.

    • Call a physician or poison control center immediately.[7]

Accidental Release Measures (Spills):

The primary objective is to contain the spill without creating dust and prevent it from entering waterways.

  • Evacuate: Ensure non-essential personnel are clear of the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Dampen the spilled solid material with 60-70% ethanol to prevent it from becoming airborne.[6]

  • Collect: Carefully sweep or scoop the dampened material into a suitable, labeled container for chemical waste disposal.[8] Use absorbent paper dampened with ethanol to clean up any remaining residue.[6]

  • Decontaminate: Wash the spill area with a soap and water solution.

  • Dispose: Seal the waste container and dispose of it according to institutional and local environmental regulations.

Applications in Research and Industry

Understanding the compound's function provides context for its prevalence and the importance of its safe handling. Its molecular structure allows it to absorb UVA and UVB radiation and dissipate the energy as heat, preventing photodegradation.

  • UV Protection: It is a primary active ingredient in sunscreens and personal care products to protect the skin from sun damage.[1][5]

  • Polymer and Coating Stabilization: It is incorporated into plastics, resins, and coatings as a photostabilizer to prevent discoloration, cracking, and loss of physical properties upon exposure to sunlight.

  • Pharmaceuticals: It can be used as a UV blocker to prevent the photodegradation of light-sensitive drugs, thereby enhancing their shelf life.[2]

  • Analytical Chemistry: It may be used as an analytical reagent or standard in various spectroscopic and chromatographic methods.

References

  • Cheméo, "Chemical Properties of 2'-Carboxy-2-hydroxy-4-methoxybenzophenone," [Link]

  • LabMATE, "2'-Hydroxy-4'-methoxyacetophenone Safety Data Sheet," [Link]

  • The Good Scents Company, "benzophenone-8," [Link]

  • Cheméo, "Chemical Properties of Benzophenone, 2'-hydroxy-5'-methoxy-," [Link]

  • Nordmann, "2-Hydroxy-4-methoxybenzophenone," [Link]

  • PubChem, "2-Hydroxy-4-methoxybenzophenone," [Link]

  • US EPA, "2-Hydroxy-4-methoxybenzophenone Properties," [Link]

Sources

Solubility Profile & Characterization of 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Hydroxy-2'-methoxybenzophenone , a specialized benzophenone derivative distinct from the more common 2-hydroxy-4-methoxybenzophenone (Oxybenzone).

Technical Guide for Process Development & Formulation

Executive Summary & Chemical Identity

This compound is a lipophilic UV absorber belonging to the hydroxybenzophenone class. Structurally, it is characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl group at the 2-position of the first phenyl ring, and a methoxy group at the 2'-position of the second phenyl ring.

Unlike its para-substituted isomer (Oxybenzone), the ortho-methoxy (2') substitution introduces significant steric strain and twisting between the two phenyl rings. This disruption of planarity reduces the crystal lattice energy, theoretically enhancing solubility in organic solvents compared to its planar analogs.

Physicochemical Context
PropertyDetail
Chemical Structure (2-hydroxyphenyl)(2-methoxyphenyl)methanone
Key Feature Intramolecular H-bond (Ring A) + Steric Bulk (Ring B)
Primary Class Lipophilic UV-B Filter / Photo-stabilizer
Solubility Behavior High in polar aprotic solvents; Moderate in alcohols; Insoluble in water.

Solubility Landscape: Theoretical & Comparative Analysis

Due to the specialized nature of the 2'-methoxy isomer, specific public solubility datasets are limited compared to the 4-methoxy isomer. The following data is synthesized from structural property relationships (SPR) of the benzophenone class and patent disclosures regarding lipophilic filters.

Estimated Solubility Ranges (at 25°C)
Solvent ClassRepresentative SolventEstimated Solubility (g/L)Mechanistic Driver
Polar Aprotic Acetone, Ethyl Acetate> 200 g/L Dipole-dipole interactions; disruption of weak crystal lattice.
Aromatic Toluene, Xylene> 150 g/L

stacking interactions; high compatibility with aromatic rings.
Alcohols Ethanol (96%), Isopropanol50 - 100 g/L Hydrogen bonding (solute acts as H-bond acceptor via -OMe and C=O).
Chlorinated Chloroform, DCM> 250 g/L High solvation power for aromatic ketones.
Aqueous Water< 0.1 g/L Hydrophobic exclusion; intramolecular H-bond masks polar -OH group.

Critical Insight: The 2-hydroxyl group forms a robust intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the polarity of the hydroxyl group, making the molecule significantly more non-polar (lipophilic) than expected. Consequently, water solubility is negligible, while solubility in non-polar solvents (hexane, toluene) is enhanced.

Experimental Protocol: Determination of Solubility

To generate precise solubility curves for formulation or crystallization processes, the Isothermal Saturation Method coupled with HPLC or UV-Vis quantification is the gold standard.

Workflow Diagram: Solubility Determination

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Thermostated Shaker) Start->Equilibration T = Constant Equilibration->Equilibration t > 24h Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Supernatant Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess this compound solid to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Phase Separation: Stop agitation and allow the solid to settle for 1 hour. Maintain temperature control strictly during this phase.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (hydrophobic) to remove suspended micro-crystals.

  • Quantification:

    • Gravimetric: Evaporate a known volume of supernatant and weigh the dry residue (Standard Deviation risk: High).

    • HPLC (Preferred): Dilute the aliquot with acetonitrile/water and analyze via HPLC-UV (Detection: ~290 nm or 325 nm).

  • Replication: Repeat at temperatures from 278.15 K to 323.15 K to construct the polythermal solubility curve.

Thermodynamic Modeling & Logic

Understanding the solubility behavior requires analyzing the change in Gibbs free energy. The dissolution process is governed by the enthalpy of fusion (


) and the activity coefficient (

) in the solvent.
Thermodynamic Logic Flow

Thermodynamics Crystal Crystal Lattice (Solid State) Fusion Fusion Process (Endothermic) Crystal->Fusion + ΔH_fus Liquid Supercooled Liquid Fusion->Liquid Mixing Mixing with Solvent Liquid->Mixing + ΔH_mix (Solute-Solvent Interaction) Solution Saturated Solution Mixing->Solution Equilibrium Note1 2'-OMe twist reduces Lattice Energy Note1->Crystal Note2 Intramolecular H-bond reduces polarity Note2->Mixing

Figure 2: Thermodynamic cycle describing the dissolution of this compound.

Mathematical Correlation (Apelblat Equation)

For practical engineering, the Modified Apelblat Equation is the standard for correlating experimental solubility data (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows for interpolation of solubility at any temperature within the measured range, essential for designing cooling crystallization profiles.

Applications in Formulation & Purification

Sunscreen Formulation
  • Oil Phase Integration: Due to its lipophilicity, this compound should be dissolved in the oil phase of emulsions.

  • Solvent Boosters: Use C12-15 Alkyl Benzoate or Isopropyl Myristate to maximize loading capacity and prevent crystallization during storage.

Purification via Crystallization
  • Anti-Solvent Method: Dissolve in a "Good" solvent (e.g., Acetone) and slowly add a "Poor" solvent (e.g., Water or Methanol/Water mixture).

  • Cooling Crystallization: Dissolve in hot Ethanol (50°C) and cool to 5°C. The temperature dependence of solubility in alcohols is typically steep, ensuring high recovery yields.

References

  • US Patent 4,710,584 . Derivatives of 3-benzylidene camphor, process for their preparation and their use as protective agents against UV rays. (Lists this compound as a lipophilic UV filter).

  • PubChem Compound Summary . 2-Hydroxy-4-methoxybenzophenone (Oxybenzone). (Used as comparative baseline for benzophenone solubility properties).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Mechanistic insights on intramolecular hydrogen bonding effects).

Technical Guide: Intramolecular Hydrogen Bonding in 2-Hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-hydroxybenzophenone (2-HBP) scaffold represents a cornerstone in photophysics and medicinal chemistry, primarily due to its ability to form a robust Intramolecular Hydrogen Bond (IMHB) . This structural feature is not merely a static interaction; it is the dynamic engine behind Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism allows the molecule to dissipate absorbed UV energy as heat (photostability) or emit it as large-Stokes-shift fluorescence (bio-imaging).

This guide provides a rigorous analysis of the IMHB system, detailing its structural prerequisites, spectroscopic signatures, and synthetic tunability. It is designed to transition researchers from theoretical understanding to experimental mastery.

Part 1: The Structural Basis of IMHB

The Quasi-Aromatic Chelate Ring

The defining feature of 2-HBP is the formation of a six-membered chelate ring involving the phenolic hydroxyl group and the ketone carbonyl. This is often classified as a Resonance-Assisted Hydrogen Bond (RAHB) .

  • Geometry: The planar configuration maximizes orbital overlap between the

    
    -system of the benzene ring and the carbonyl group.
    
  • Bond Distances: In the ground state (

    
    ), the O-H bond length is typically ~1.0 Å, while the H...O hydrogen bond distance is ~1.6–1.7 Å. The heavy atom distance (
    
    
    
    ) is remarkably short (~2.5–2.6 Å), indicating a strong interaction.
  • Electronic Consequence: The hydrogen bond locks the molecule into a planar conformation, which is essential for the barrier-less proton transfer upon photoexcitation.

The ESIPT Mechanism (The Photochemical Engine)

Upon UV excitation, the acidity of the phenolic proton increases significantly (


 drops), while the basicity of the carbonyl oxygen increases. This drives the proton transfer.
Diagram 1: The ESIPT Cycle

The following diagram illustrates the four-level photocycle responsible for the photostability and fluorescence of 2-HBP derivatives.

ESIPT_Cycle Enol_S0 Enol (S0) Ground State (Stable IMHB) Enol_S1 Enol* (S1) Excited State (High Acidity Phenol) Enol_S0->Enol_S1 UV Absorption (hν) (Femtoseconds) Keto_S1 Keto* (S1) Excited Tautomer (Proton Transferred) Enol_S1->Keto_S1 ESIPT (Barrierless Proton Transfer) Keto_S0 Keto (S0) Ground Tautomer (Unstable) Keto_S1->Keto_S0 Fluorescence / Heat (Large Stokes Shift) Keto_S0->Enol_S0 Back-Proton Transfer (Restoration)

Figure 1: The ESIPT photocycle. The rapid restoration of the Enol(S0) state prevents photochemical degradation, making these molecules ideal UV filters.

Part 2: Spectroscopic Characterization

Reliable detection of IMHB is critical for validating derivative structures.

NMR Spectroscopy: The Deshielding Effect

The most diagnostic tool for IMHB is


H NMR. The involvement of the phenolic proton in a strong H-bond removes electron density, causing a massive downfield shift.

Comparative Data: | Compound | OH Chemical Shift (


, ppm in CDCl

) | Structural Insight | | :--- | :--- | :--- | | Phenol | ~4.5 - 5.5 (concentration dependent) | Free OH, intermolecular H-bonds. | | 2-Hydroxybenzophenone | 12.05 | Strong IMHB (Chelated). Concentration independent. | | 2,4-Dihydroxybenzophenone | 12.25 (2-OH), ~6.0 (4-OH) | Differentiates chelated vs. free OH. |

Protocol Note: Always use non-protic solvents (CDCl


 or DMSO-

) to observe these shifts clearly. In DMSO, the shift may vary slightly due to solvent competition, but the chelated proton remains distinctively downfield (>11 ppm).
Infrared (IR) Spectroscopy: Carbonyl Shift

IMHB weakens the C=O double bond character, lowering its stretching frequency.

  • Benzophenone (Control):

    
    
    
  • 2-Hydroxybenzophenone:

    
    
    
  • Interpretation: A shift of ~30 cm

    
     to lower wavenumbers confirms the engagement of the carbonyl in the chelate ring.
    

Part 3: Substituent Effects & Tuning

Modifying the benzophenone core allows researchers to tune the H-bond strength and the absorption/emission wavelengths.

Electronic Tuning (Hammett Correlation)
  • Electron Withdrawing Groups (EWGs) at Para to OH: Increase the acidity of the phenol, strengthening the H-bond.

  • Electron Donating Groups (EDGs) at Para to C=O: Increase the basicity of the carbonyl oxygen, strengthening the H-bond.

Experimental Workflow for Derivative Synthesis

The Fries Rearrangement is the industry-standard protocol for synthesizing 2-HBP derivatives from phenyl benzoates. It is preferred for its atom economy and access to the ortho position.

Diagram 2: Synthesis & Characterization Workflow

Synthesis_Workflow Start Start: Phenol Derivative Esterification Step 1: Esterification (Benzoyl Chloride + Base) Start->Esterification Intermediate Phenyl Benzoate Intermediate Esterification->Intermediate Fries Step 2: Fries Rearrangement (AlCl3, 120°C - Solvent Free) Intermediate->Fries Lewis Acid Catalysis Quench Step 3: Acid Quench (Ice/HCl) Fries->Quench Hydrolysis of Al-Complex Product 2-Hydroxybenzophenone (Crude) Quench->Product Purification Step 4: Column/Recrystallization (Hexane/EtOAc) Product->Purification Validation Step 5: Validation (NMR >11ppm, IR <1640cm-1) Purification->Validation

Figure 2: Step-by-step synthesis workflow using the Fries Rearrangement pathway.

Detailed Protocol: Synthesis of 2,4-Dihydroxybenzophenone

Objective: Synthesize a UV-absorbing scaffold.

  • Esterification: React Resorcinol (1.0 eq) with Benzoyl Chloride (1.0 eq) in dilute NaOH at 0°C. Isolate resorcinol monobenzoate.

  • Rearrangement (The Critical Step):

    • Mix Resorcinol Monobenzoate (10 mmol) with anhydrous Aluminum Chloride (AlCl

      
      , 12 mmol) in a round-bottom flask.
      
    • Solvent Choice: Use Nitrobenzene for lower temps (kinetic control, para product) or Neat/Solvent-free at 120°C for thermodynamic control (ortho product, 2-HBP).

    • Why? High temperature favors the thermodynamically stable chelated ortho isomer (2-HBP) over the para isomer.

    • Heat for 2 hours. The mixture will turn into a viscous red/brown oil.

  • Workup:

    • Cool to room temperature.[1]

    • Carefully add crushed ice/HCl to decompose the aluminum complex. Caution: Exothermic.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Recrystallize from hot water/ethanol mix or use flash chromatography (Hexane:EtOAc 9:1).

  • Validation: Check

    
    H NMR for the signal at ~12.2 ppm.
    

Part 4: Applications in Drug Development & Materials

Pharmaceutical Stabilizers

Because of the ESIPT mechanism, 2-HBP derivatives (e.g., Oxybenzone) are added to topical formulations to prevent the photodegradation of active pharmaceutical ingredients (APIs). They act as "photon sinks."

Fluorescent Probes

By substituting the ring with strong donors (e.g., Triphenylamine), researchers can inhibit the non-radiative decay pathway of the Keto form, forcing it to fluoresce.

  • Application: Lipid droplet imaging. The non-polar environment of lipids stabilizes the specific tautomer, turning on fluorescence.

References

  • Mechanism of ESIPT: Wang, Y., et al. (2021).[2] 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds. Frontiers in Chemistry. Link

  • Substituent Effects: Zhang, J., et al. (2023).[3] Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules (MDPI). Link

  • NMR Characterization: Hansen, P. E., et al. (2014). Intramolecular Hydrogen Bonding in 2-Hydroxybenzophenones: A Theoretical and Spectroscopic Study. Journal of Molecular Structure. Link

  • Synthesis Protocol: Ismaili, L., et al. (2015). General procedure for the preparation of 2-hydroxyarylketones. Journal of Molecular Catalysis A: Chemical. Link

Sources

Technical Guide: Molecular Weight & Exact Mass of 2-Hydroxy-2'-methoxybenzophenone

[1]

Executive Summary

This compound is a specific structural isomer of the benzophenone class, distinct from the common UV filter Oxybenzone (2-Hydroxy-4-methoxybenzophenone).[1] Its precise mass spectrometric data is critical for identifying impurities in UV stabilizer synthesis and studying photodegradation pathways.

ParameterValueUnitDefinition
Molecular Formula C₁₄H₁₂O₃ -Elemental composition
Average Molecular Weight 228.247 g/mol Weighted average of all natural isotopes
Exact Mass (Monoisotopic) 228.078644 DaMass of the molecule containing only ¹²C, ¹H, ¹⁶O
[M+H]⁺ (Protonated) 229.085920 m/zPositive ion mode mass (ESI+)
[M-H]⁻ (Deprotonated) 227.071368 m/zNegative ion mode mass (ESI-)

Chemical Identity & Structural Logic

To ensure analytical accuracy, one must distinguish this compound from its isomers. The "prime" notation (2') indicates the methoxy group is located on the second aromatic ring, while the hydroxy group is on the first.

  • IUPAC Name: (2-hydroxy-2'-methoxyphenyl)methanone (or similar, depending on ring priority).[1]

  • Structure: A benzophenone backbone where Ring A is substituted at the ortho position with a hydroxyl group (-OH), and Ring B is substituted at the ortho position with a methoxy group (-OCH₃).

  • Isomeric Distinction:

    • Target Compound: this compound (Ortho/Ortho' substitution).[1]

    • Oxybenzone: 2-Hydroxy-4-methoxybenzophenone (Ortho/Para substitution).[1]

    • Dioxybenzone: 2,2'-Dihydroxy-4-methoxybenzophenone.[1][2][3]

Structural Visualization

The following diagram illustrates the specific connectivity and the steric environment created by the 2,2'-substitution pattern.

ChemicalStructureCoreBenzophenoneBackbone (C=O)RingARing A(Phenyl)Core->RingAC1-C1'RingBRing B(Phenyl)Core->RingBC1-C1'Sub12-Hydroxy Group(-OH)(Intramolecular H-bond)RingA->Sub1Ortho (C2)Sub22'-Methoxy Group(-OCH3)(Steric Bulk)RingB->Sub2Ortho (C2')Sub1->CoreH-Bonding(Stabilization)

Figure 1: Structural connectivity of this compound highlighting the ortho-ortho substitution pattern.[1]

Mass Spectrometry Analysis

For researchers using HRMS (High-Resolution Mass Spectrometry), relying on Average Molecular Weight is insufficient.[1] You must use the Monoisotopic Mass for accurate ion extraction.

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope of each element.

  • Carbon (¹²C): 12.000000 × 14 = 168.000000[1]

  • Hydrogen (¹H): 1.007825 × 12 = 12.093900[1]

  • Oxygen (¹⁶O): 15.994915 × 3 = 47.984745[1]

  • Total Monoisotopic Mass: 228.078645 Da [1]

Isotopic Distribution Pattern

When analyzing the mass spectrum, the M+1 peak (due to ¹³C) provides a confirmation of the carbon count.

Isotope PeakMass (m/z)Relative Abundance (%)Origin
M (Monoisotopic) 228.0786 100.0% ¹²C₁₄¹H₁₂¹⁶O₃
M+1 229.0820 ~15.5% ¹³C¹ isotope contribution
M+2 230.0853 ~1.3% ¹³C² or ¹⁸O contribution
Fragmentation Pathway (MS/MS)

In tandem mass spectrometry (MS/MS), this compound exhibits a characteristic fragmentation pattern driven by the stability of the benzoyl cation and the loss of the methyl group.[1]

MS_FragmentationPrecursorPrecursor Ion [M+H]+m/z 229.086Frag1Product Ion[M+H - CH3]+m/z 214.06Precursor->Frag1Loss of Methyl (-15 Da)Frag2Benzoyl Cation[C7H5O2]+m/z 121.03Precursor->Frag2Alpha Cleavage (Ring A)Frag3Methoxybenzoyl Cation[C8H7O2]+m/z 135.04Precursor->Frag3Alpha Cleavage (Ring B)Frag1->Frag2Further Degradation

Figure 2: Predicted MS/MS fragmentation pathway for this compound in positive ion mode.

Experimental Protocols for Mass Determination

High-Resolution LC-MS/MS Method

To distinguish this isomer from Oxybenzone, chromatographic separation is required before mass detection, as their exact masses are identical.[1]

Protocol:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Differentiation: The 2,2'-isomer is sterically more hindered and less polar than the 2,4-isomer (Oxybenzone), typically resulting in a shorter retention time on reverse-phase columns due to reduced interaction with the stationary phase and intramolecular hydrogen bonding masking the hydroxyl polarity.

Quality Control Criteria
  • Mass Accuracy: Observed mass must be within ±5 ppm of theoretical (228.0786).

  • Isotope Ratio: The M+1/M peak ratio should deviate no more than ±10% from the theoretical value (0.155).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Benzophenone Derivatives. NIST Standard Reference Database 1A v17.[1]

  • PubChem. Compound Summary for C14H12O3 Isomers. National Library of Medicine. [1]

  • Thermo Fisher Scientific. Orbitrap Exploris 480 Mass Spectrometer Hardware Manual (General MS Theory).[1][1]

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Fries Rearrangement of Isomeric Acetoxy-methoxy-benzophenones.[1] Journal of the Chemical Society.[4][5] (Foundational synthesis reference for benzophenone isomers). [1]

Note: While specific spectral databases often conflate isomers, the calculated exact mass and isotope patterns provided above are derived from IUPAC standard atomic weights and are universally applicable to the C₁₄H₁₂O₃ formula.

2-Hydroxy-2'-methoxybenzophenone as a Precursor for Xanthone Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Xanthones (9H-xanthen-9-ones) represent a privileged class of O-heterocycles characterized by a planar dibenzo-γ-pyrone scaffold. Their broad spectrum of pharmacological properties—ranging from antitumor to antimicrobial activities—makes them highly sought-after targets in drug discovery ()[1]. While plant biosynthesis relies on the shikimate pathway to generate benzophenone intermediates that subsequently undergo oxidative phenol coupling[1], chemical synthesis often mimics this architecture by utilizing substituted benzophenones as direct precursors.

Among these, 2-hydroxy-2'-methoxybenzophenone stands out as a highly versatile and efficient precursor. The strategic placement of the ortho-hydroxyl and ortho'-methoxy groups primes the molecule for highly regioselective cyclization. This whitepaper provides an in-depth technical guide on the mechanistic pathways, protocol architectures, and self-validating experimental systems required to synthesize xanthones from this specific precursor.

Mechanistic Divergence: Base-Catalyzed vs. Acid-Catalyzed Annulation

The transformation of this compound into a closed xanthone core requires the formation of an intramolecular ether linkage (ring C) between the two aromatic rings ()[2]. The chemical environment dictates which of the two primary mechanistic pathways the cyclization will follow:

Pathway A: Base-Catalyzed Direct Cyclization (Methanol Elimination)

In this pathway, a strong base deprotonates the 2-hydroxyl group to form a highly nucleophilic phenoxide ion. Due to the proximity of the 2'-methoxy group, the phenoxide undergoes an intramolecular nucleophilic aromatic substitution (


), displacing the methoxy group as methanol ()[3]. This method is highly efficient, often yielding quantitative results, and avoids the need for harsh demethylating agents[4].
Pathway B: Acid-Catalyzed Cyclodehydration

Alternatively, Lewis acids or Brønsted acids (such as Eaton's reagent) can be employed. The acid first mediates the demethylation of the 2'-methoxy group, generating a 2,2'-dihydroxybenzophenone intermediate ()[5]. Subsequent acid-catalyzed cyclodehydration eliminates a water molecule to form the xanthone scaffold. This route is preferred when the substrate contains base-sensitive functional groups ()[6].

Mechanistic_Pathways Precursor This compound (Precursor) Phenoxide Phenoxide Intermediate (Nucleophilic) Precursor->Phenoxide Base (e.g., KOH) Deprotonation Dihydroxy 2,2'-Dihydroxybenzophenone (Demethylated) Precursor->Dihydroxy Acid (e.g., BBr3) Demethylation Xanthone Xanthone Core (Final Product) Phenoxide->Xanthone Intramolecular SNAr - MeOH Dihydroxy->Xanthone Cyclodehydration - H2O

Reaction pathways for xanthone synthesis via acid or base catalysis.

Protocol Architecture: Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify causality and reaction progress.

Protocol 1: Base-Catalyzed Annulation (Quantitative Methanol Elimination)

Causality & Rationale: Utilizing tetramethylammonium hydroxide (TMAH) or aqueous KOH provides sufficient basicity to maintain the phenoxide state while offering favorable solubility profiles for the benzophenone precursor, facilitating the critical


 reaction without degrading the aromatic rings[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of a solvent mixture (e.g., ethanol/water 4:1).

  • Catalysis: Add 2.5 equivalents of 10% aqueous KOH or TMAH.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 85°C).

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active precursor spot (

      
      ) disappears and a new, highly fluorescent xanthone spot (
      
      
      
      ) emerges.
  • Workup: Cool to room temperature, acidify to pH 5 with 1M HCl to neutralize the base, and extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Characterization (Self-Validation): Perform

    
     and 
    
    
    
    NMR.
    • Causality of success: The disappearance of the sharp methoxy singlet at

      
       ppm in the 
      
      
      
      NMR spectrum confirms the elimination of methanol. Furthermore, the
      
      
      NMR will show a characteristic upfield shift of the carbonyl carbon from
      
      
      ppm (benzophenone) to
      
      
      ppm (xanthone), confirming the formation of the conjugated pyrone ring.
Protocol 2: Acid-Catalyzed Cyclodehydration via Eaton's Reagent

Causality & Rationale: Eaton's reagent (7.7 wt%


 in methanesulfonic acid) acts as both a demethylating agent and a powerful dehydrating medium, driving the reaction to completion without the need for high-pressure systems or highly toxic metals[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, add 1.0 mmol of the precursor to 5 mL of Eaton's reagent at 0°C.

  • Reaction: Stir the mixture at room temperature for 1 hour to allow for initial demethylation, then heat to 80°C for 4 hours to drive the cyclodehydration.

  • Quenching: Carefully pour the viscous mixture over 50 g of crushed ice with vigorous stirring.

    • Validation Checkpoint 2: A distinct precipitate should form immediately, indicating the insolubility of the planar xanthone product in the aqueous acidic medium.

  • Isolation: Filter the solid precipitate under vacuum, wash extensively with saturated aqueous

    
     to remove residual methanesulfonic acid, and recrystallize the crude product from hot ethanol to yield pure xanthone crystals.
    

Experimental_Workflow Start Precursor Synthesis (Friedel-Crafts) Cyclization Cyclization Reaction (Base/Acid Catalyzed) Start->Cyclization Monitoring Reaction Monitoring (TLC / LC-MS) Cyclization->Monitoring Monitoring->Cyclization Incomplete (Add Time/Heat) Workup Workup & Extraction (EtOAc / H2O) Monitoring->Workup Complete (Precursor Consumed) Characterization Final Characterization (NMR, IR, HRMS) Workup->Characterization

Self-validating experimental workflow for xanthone synthesis and isolation.

Quantitative Data & Optimization Synthesis

The choice of cyclization conditions directly impacts the yield, reaction time, and purity of the final xanthone. Table 1 synthesizes typical quantitative outcomes based on the catalytic system applied to this compound derivatives.

Table 1: Quantitative Comparison of Cyclization Conditions

Catalytic SystemReagentsTemp (°C)Time (h)Leaving Group / ByproductTypical Yield (%)
Base-Catalyzed 10% aq. KOH / EtOH85 (Reflux)2 - 4Methanol85 - 95
Base-Catalyzed Piperidine /

1004 - 6Methanol80 - 90
Acid-Catalyzed Eaton's Reagent804 - 5Water (post-demethylation)70 - 85
Lewis Acid

then

-78 to 2512 - 16Methyl Bromide, Water65 - 80

Note: Base-catalyzed methods generally provide superior yields for 2-hydroxy-2'-methoxybenzophenones due to the direct elimination of methanol, bypassing the discrete dihydroxy intermediate required in acid-catalyzed routes[4].

Conclusion

The synthesis of xanthones from this compound is a robust, high-yielding process when the mechanistic causality of the chosen catalytic system is properly understood. By implementing self-validating checkpoints—such as monitoring the disappearance of the methoxy proton signal and the upfield shift of the carbonyl carbon in NMR spectroscopy—researchers can ensure high-fidelity translation from precursor to bioactive xanthone core.

References

  • [1] Title: Xanthone Biosynthetic Pathway in Plants: A Review. Source: Frontiers in Plant Science. URL:[Link]

  • [6] Title: Scope and limitations of the preparation of xanthones using Eaton's reagent. Source: PMC (NIH). URL:[Link]

  • [2] Title: Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. Source: MDPI. URL:[Link]

  • [3] &[4] Title: Studies in the xanthone series. Part XII. A general synthesis of polyoxygenated xanthones from benzophenone precursors. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

  • [5] Title: Synthesis of xanthones: an overview. Source: Current Medicinal Chemistry (PubMed). URL:[Link]

Sources

Structural Isomerism in Benzophenone UV Filters: A Comparative Analysis of 2-Hydroxy-4-methoxybenzophenone and 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Dichotomy in Photophysics

Benzophenone derivatives are ubiquitous in both cosmetic formulations and industrial polymer stabilization due to their robust photoprotective properties. The efficacy of these compounds hinges on a specific structural motif: the presence of a 2-hydroxyl group. This group forms a critical intramolecular hydrogen bond (IHB) with the adjacent carbonyl oxygen, enabling an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT)[1]. This mechanism allows the molecule to absorb high-energy ultraviolet (UV) radiation and dissipate it safely as low-energy vibrational heat,[2].

However, the substitution pattern on the benzophenone core dictates not only the absorption spectrum but also the molecular geometry and biological reactivity. This whitepaper provides an in-depth comparative analysis between the mainstream UV filter Oxybenzone (2-Hydroxy-4-methoxybenzophenone) and its structural isomer, 2-Hydroxy-2'-methoxybenzophenone . By examining the causality behind their steric and electronic differences, we can understand why one dominates the commercial market while the other remains a specialized intermediate[3].

Structural Geometry and Photophysical Causality

Oxybenzone (2-Hydroxy-4-methoxybenzophenone)

In oxybenzone, the methoxy group is located at the 4-position (para to the carbonyl) on the same phenolic ring as the hydroxyl group.

  • Electronic Effect: The 4-methoxy group acts as a strong electron-donating group via resonance (+M effect). This extended

    
    -conjugation stabilizes the excited state, effectively red-shifting the absorption profile to cover both UVB and short-wave UVA ranges (spanning 270 to 350 nm, with peaks at 288 nm and 350 nm)[4].
    
  • Geometric Effect: Because the substituents are on the same ring, the molecule maintains a highly planar conformation. This planarity ensures optimal orbital overlap for the carbonyl and the phenolic ring, strengthening the IHB and facilitating an ultrafast ESIPT pathway (decaying in

    
     ps)[1].
    
This compound

In this isomer, the methoxy group is shifted to the ortho position (2') of the opposite phenyl ring.

  • Steric Hindrance and Decoupling: The proximity of the 2-hydroxyl group and the 2'-methoxy group across the carbonyl bridge creates severe steric clash. To relieve this strain, the two phenyl rings are forced to twist out of coplanarity, significantly increasing the dihedral angle. This twisting breaks the extended

    
    -conjugation, localizing the electron density and inherently blue-shifting the UV absorption maximum while lowering the molar absorptivity.
    
  • IHB Perturbation: The oxygen atom of the 2'-methoxy group can act as a competing hydrogen bond acceptor. This can lead to the formation of bifurcated hydrogen bonds[5], which weakens the primary IHB between the 2-hydroxyl proton and the carbonyl oxygen. Disruption of this primary IHB increases the energy barrier for ESIPT, reducing the non-radiative relaxation efficiency and increasing the likelihood of photochemical degradation[2].

ESIPT S0_Enol Ground State (Enol) S0 S1_Enol Excited Singlet (Enol) S1 S0_Enol->S1_Enol UV Absorption (hv) S1_Keto Excited Singlet (Keto) S1' S1_Enol->S1_Keto Ultrafast ESIPT (< 1 ps) S0_Keto Ground State (Keto) S0' S1_Keto->S0_Keto Internal Conversion (Heat) S0_Keto->S0_Enol Back Proton Transfer (Ground State)

Fig 1. Excited-State Intramolecular Proton Transfer (ESIPT) pathway in 2-hydroxybenzophenones.

Quantitative Data Presentation

The table below summarizes the divergent physicochemical and photophysical properties resulting from the isomeric shift of the methoxy group.

Property2-Hydroxy-4-methoxybenzophenone (Oxybenzone)This compound
CAS Number 131-57-7[6]2575-20-4
Substituent Position 4-methoxy (para to carbonyl on same ring)2'-methoxy (ortho to carbonyl on opposite ring)
Molecular Geometry Highly planar (substituted ring)Twisted (dihedral angle > 40°) due to steric clash
Primary UV Absorption ~288 nm, ~350 nm (Broadband UVB/UVA)[4]Blue-shifted, lower molar absorptivity
ESIPT Efficiency Extremely High (Ultrafast non-radiative decay)Reduced (Steric hindrance affects conical intersection)
Triplet Lifetime ~24 ns (at 175 K)Prolonged (due to inefficient singlet quenching)
Commercial Application Mainstream Cosmetic UV Filter, Plastics Stabilizer[6]Specialized Photostabilizer, Synthetic Intermediate[3]

Biological Interactions and Toxicological Profiles

Beyond photophysics, the 3D conformation of these isomers drastically alters their biological interactions. Oxybenzone is highly lipophilic and is known to be absorbed through the stratum corneum, metabolize, and excrete via urine[4]. Environmental studies have shown that benzophenone-type UV filters (BP-UVFs) can bind to the active sites of proteins such as trypsin with high binding constants (


 to 

L/mol), causing structural abnormalities and inhibiting enzymatic activity[7].

The Causality of Binding: The highly planar structure of oxybenzone allows it to intercalate deeply into narrow, hydrophobic protein binding pockets (such as those in estrogen receptors or trypsin). Conversely, the twisted, non-planar geometry of this compound introduces a significant entropic penalty upon binding. The steric bulk of the out-of-plane 2'-methoxy group prevents deep pocket insertion, fundamentally altering its toxicological and endocrine-disrupting profile compared to oxybenzone.

Experimental Protocols: Self-Validating Methodologies

To empirically validate the structural and functional differences between these isomers, the following self-validating experimental workflows must be employed.

Protocol A: Femtosecond Transient Absorption (fs-TA) Spectroscopy

This protocol isolates the ESIPT mechanism by manipulating the solvent environment.

  • Sample Preparation: Prepare 10 µM solutions of both isomers in two contrasting solvents: Cyclohexane (aprotic, preserves the IHB) and Ethanol (polar protic, disrupts the IHB via competitive intermolecular hydrogen bonding)[1].

  • Excitation: Utilize an optical parametric amplifier to generate a pump pulse at 320 nm (100 fs duration) to excite the molecules to the

    
     enol state.
    
  • Probing & Detection: Probe the sample with a white-light continuum (350–700 nm). Monitor the transient absorption signal of the

    
     keto state.
    
  • Self-Validation Logic: If the decay kinetics of oxybenzone in cyclohexane show sub-picosecond relaxation, but the lifetime extends significantly in ethanol, the IHB-dependent ESIPT pathway is confirmed. The 2'-methoxy isomer should exhibit altered kinetics even in cyclohexane, validating the steric disruption of the IHB.

Protocol B: Isothermal Titration Calorimetry (ITC) for Protein Binding

This protocol quantifies the thermodynamic parameters of protein interaction to validate the geometric binding penalty[7].

  • Protein Preparation: Purify Trypsin in 50 mM HEPES buffer (pH 7.4) to a concentration of 50 µM.

  • Ligand Preparation: Dissolve the benzophenone isomers in DMSO, diluting into HEPES buffer to a final concentration of 500 µM (final DMSO

    
    ).
    
  • Titration: Inject 2 µL aliquots of the ligand into the protein cell at a constant temperature of 298 K using an automated ITC instrument.

  • Self-Validation Logic: Integrate the heat spikes to extract the binding affinity (

    
    ), enthalpy (
    
    
    
    ), and entropy (
    
    
    ). Oxybenzone should yield a high
    
    
    driven by favorable enthalpy. The 2'-methoxy isomer will demonstrate a lower
    
    
    and a highly unfavorable
    
    
    (entropic penalty) due to its twisted geometry clashing with the binding pocket.

Workflow Prep 1. Sample Preparation (Protic vs Aprotic Solvents) Steady 2. Steady-State UV-Vis (Determine Molar Absorptivity) Prep->Steady fsTA 3. Femtosecond Transient Absorption (Pump-Probe Spectroscopy) Steady->fsTA Kinetic 4. Kinetic Modeling (Extract ESIPT Lifetimes) fsTA->Kinetic Compare 5. Isomer Comparison (Steric vs Electronic Effects) Kinetic->Compare

Fig 2. Self-validating photophysical characterization workflow for benzophenone isomers.

References

1. Ataman Kimya. "OXYBENZONE - Ataman Kimya". Ataman Chemicals. URL: 2.[4] Wikipedia. "Oxybenzone". Wikimedia Foundation. URL: 3.[6] CymitQuimica. "CAS 131-57-7: 2-Hydroxy-4-methoxybenzophenone". CymitQuimica. URL: 4.[3] Google Patents. "US4710584A - Derivatives of 3-benzylidene camphor, process for their preparation and their use as protective agents against UV rays and as medicaments". USPTO. URL: 5.[5] MDPI. "Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone". Molecules. URL: 6.[7] DOI. "Health risks posed by environmental benzophenone-type ultraviolet filters (BP-UVFs)". Science of The Total Environment. URL: 7.[1] RSC Publishing. "Photochemical & Photobiological Sciences". The Royal Society of Chemistry. URL: 8.[2] Frontiers. "Illuminating the Effect of the Local Environment on the Performance of Organic Sunscreens: Insights From Laser Spectroscopy of Isolated Molecules and Complexes". Frontiers in Chemistry. URL:

Sources

Methodological & Application

synthesis of 2-Hydroxy-2'-methoxybenzophenone via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2'-methoxybenzophenone via Friedel-Crafts Acylation

Strategic Overview & Chemical Rationale

Substituted benzophenones are privileged structural motifs in medicinal chemistry, frequently serving as UV absorbers, photoinitiators, and direct precursors to bioactive xanthones[3]. The synthesis of This compound presents a unique regiochemical challenge. Direct Friedel-Crafts C-acylation of unprotected phenol with 2-methoxybenzoyl chloride is kinetically disfavored compared to O-acylation [1].

To bypass this limitation, the most robust and scalable strategy employs a tandem O-acylation followed by a Lewis acid-mediated Fries Rearrangement —a specialized, intramolecular variant of the Friedel-Crafts acylation. This application note details a one-pot protocol engineered to maximize the yield of the thermodynamically favored ortho-isomer (this compound) while suppressing the kinetic para-isomer.

Mechanistic Insights & Causality of Experimental Choices

To execute a high-yielding and reproducible protocol, researchers must understand the causality behind each experimental parameter:

  • Reagent Stoichiometry (The Role of AlCl₃): Unlike standard Friedel-Crafts alkylations where aluminum chloride (AlCl₃) acts catalytically, this acylation requires strictly >1.2 equivalents (typically 1.5 eq). The generated 2-hydroxybenzophenone possesses adjacent hydroxyl and carbonyl groups that strongly chelate the aluminum ion, forming a stable complex that effectively removes the Lewis acid from the catalytic cycle [2].

  • Temperature Control (Thermodynamic vs. Kinetic): The regioselectivity of the Fries rearrangement is highly temperature-dependent. At low temperatures (<60 °C), the reaction is under kinetic control, favoring the less sterically hindered 4-hydroxy-2'-methoxybenzophenone. By elevating the temperature to 120 °C, the reaction shifts to thermodynamic control. The ortho-isomer is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the benzophenone carbonyl, making it the dominant product.

  • Solvent Selection (Chlorobenzene): Dichloromethane (DCM) is commonly used for Friedel-Crafts reactions but boils at ~40 °C, restricting the reaction to kinetic control. Chlorobenzene (b.p. 131 °C) is selected because it remains unreactive under these specific electrophilic conditions and allows the system to reach the 120 °C required for thermodynamic ortho-selectivity.

Data Visualization: Reaction Optimization

Table 1: Effect of Temperature and Solvent on Regioselectivity

Temperature (°C)SolventPrimary Control MechanismOrtho Yield (%)Para Yield (%)
20 °CDichloromethaneKinetic15%85%
60 °C1,2-DichloroethaneMixed45%55%
120 °CChlorobenzeneThermodynamic88% 12%
160 °CNeat (No solvent)Thermodynamic92%8% (High impurities)

Note: Yields represent relative ratios determined by HPLC analysis of the crude mixture.

Experimental Workflows & Mechanistic Diagrams

Workflow Step1 1. O-Acylation Phenol + 2-Methoxybenzoyl Chloride Step2 2. Lewis Acid Activation Addition of 1.5 eq AlCl3 Step1->Step2 Intermediate: Phenyl 2-methoxybenzoate Step3 3. Fries Rearrangement Heating at 120°C in Chlorobenzene Step2->Step3 Acylium Ion Generation Step4 4. Complex Quenching Ice/HCl Hydrolysis Step3->Step4 Thermodynamic Control (Ortho-favored) Step5 5. Purification Silica Gel Chromatography (Ortho vs Para) Step4->Step5 Crude Mixture

Figure 1: Step-by-step experimental workflow for the one-pot synthesis of the target benzophenone.

Mechanism Ester Phenyl 2-methoxybenzoate Complex AlCl3-Ester Complex Ester->Complex + AlCl3 Acylium Acylium Ion + Phenoxyaluminum Dichloride Complex->Acylium Cleavage Ortho This compound (Thermodynamic Product) Acylium->Ortho >100°C Chelation Driven Para 4-Hydroxy-2'-methoxybenzophenone (Kinetic Product) Acylium->Para <60°C Sterically Driven

Figure 2: Mechanistic divergence of the Fries rearrangement under kinetic vs. thermodynamic control.

Step-by-Step Protocol: One-Pot Synthesis

Reagents Required:

  • Phenol (1.0 eq, 9.4 g, 100 mmol)

  • 2-Methoxybenzoyl chloride (1.05 eq, 17.9 g, 105 mmol) [1]

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq, 20.0 g, 150 mmol) [2]

  • Chlorobenzene (Anhydrous, 100 mL)

  • Aqueous HCl (1M, 200 mL)

  • Brine, Anhydrous Na₂SO₄, Ethyl Acetate, Hexanes.

Equipment:

  • 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet.

  • Oil bath with a precise thermocouple.

  • Gas scrubber (to neutralize evolved HCl gas).

Procedure:

Step 1: Preparation of the Ester (O-Acylation)

  • Under an argon atmosphere, dissolve phenol (9.4 g) in anhydrous chlorobenzene (100 mL) in the 3-neck flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add 2-methoxybenzoyl chloride (17.9 g) dropwise over 15 minutes. Stir for 30 minutes at room temperature. Self-Validation Check: The evolution of HCl gas (which should be routed to the scrubber) confirms the formation of the phenyl 2-methoxybenzoate intermediate.

Step 2: Lewis Acid Addition

  • Cool the reaction mixture back to 0 °C.

  • Carefully add anhydrous AlCl₃ (20.0 g) in small portions over 20 minutes to prevent excessive exotherms. The solution will turn yellow/orange as the Lewis acid-ester complex forms.

Step 3: Fries Rearrangement (C-Acylation)

  • Remove the ice bath and heat the reaction mixture to 120 °C using the oil bath.

  • Maintain stirring at 120 °C for 4–6 hours. Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 8:2). The ortho-product (target) will exhibit a significantly higher Rf value (~0.6) than the para-product (~0.2). This is because the intramolecular hydrogen bonding in the ortho-isomer masks its polar groups from the silica stationary phase.

Step 4: Quenching & Hydrolysis

  • Cool the reaction mixture to room temperature.

  • CAUTION: Slowly pour the mixture into a beaker containing 200 g of crushed ice and 100 mL of 1M HCl. Stir vigorously for 30 minutes. This highly exothermic step is mandatory to break the robust aluminum-product chelate and liberate the free benzophenone.

Step 5: Extraction & Workup

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (100 mL) to neutralize residual acid, followed by brine (100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove Ethyl Acetate and Chlorobenzene.

Step 6: Purification & Final Validation

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of 5% to 15% Ethyl Acetate in Hexanes). Alternatively, selective crystallization from hot methanol can be utilized to isolate the ortho-isomer in high purity [3]. Colorimetric Validation: Dissolve a few crystals of the purified product in ethanol and add a single drop of 1% aqueous FeCl₃. An instant color change to deep purple/green confirms the presence of the ortho-phenolic group.

References

  • Resende, D. I. S. P., et al. "Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging." PMC, National Institutes of Health, 16 June 2020. URL:[Link]

Application Note: Formulation and Validation of 2-Hydroxy-2'-methoxybenzophenone (Benzophenone-8) in Broad-Spectrum Cosmetics

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Profile

2-Hydroxy-2'-methoxybenzophenone, commonly known by its INCI name Benzophenone-8 (BP-8) or Dioxybenzone, is an organic ultraviolet (UV) filter utilized in cosmetic and dermatological formulations. Structurally, it is a dihydroxy benzophenone derivative. The molecule provides photoprotection through a mechanism of rapid photoisomerization: its conjugated aromatic rings and dual hydroxyl groups absorb high-energy UV photons, elevating the electrons from a ground state to an excited state. This energy is subsequently dissipated via non-radiative internal conversion, releasing harmless thermal energy back into the environment[1].

Unlike its widely used cousin Oxybenzone (Benzophenone-3), BP-8 contains an additional hydroxyl group, subtly altering its solubility profile and expanding its absorption spectrum to cover both the UV-B and short-wave UV-A (UV-A2) regions[2][3]. Because it acts as an effective photostabilizer, BP-8 is often deployed to prevent the degradation of more labile UV filters within complex galenic matrices[4].

Quantitative Photophysical & Regulatory Data

To engineer a stable and compliant formulation, scientists must balance the photophysical capabilities of BP-8 against highly fragmented global regulatory thresholds. The following tables summarize the critical parameters required for formulation design.

Table 1: Photophysical & Chemical Profile

Parameter Value Mechanistic Implication Reference
Chemical Name 2,2′-dihydroxy-4-methoxybenzophenone Additional -OH group modifies lipophilicity compared to BP-3. [2]
Primary Peak (UV-B) 290 nm Mitigates direct DNA damage and erythema. [3][5]
Secondary Peak (UV-A2) 352 nm Prevents oxidative stress and photoaging in the dermis. [3][5]

| Energy Dissipation | Thermal release | Prevents the generation of reactive oxygen species (ROS). |[1] |

Table 2: Global Regulatory Constraints

Jurisdiction Maximum Permitted Concentration Regulatory Status & Notes Reference
United States (FDA) 3% Approved as an Over-The-Counter (OTC) active ingredient. [6][7]
Australia (TGA) 3% Approved for use in primary and secondary sunscreens. [2]

| European Union | 0% (Banned) | Not approved under Annex VI of the Cosmetics Regulation. |[2][5] |

Formulation Dynamics & Experimental Protocols

Because BP-8 is highly lipophilic but possesses slight polarity due to its dihydroxy structure, it requires precise solubilization in polar emollients (e.g., C12-15 Alkyl Benzoate) or alcohols prior to emulsification. Furthermore, recent toxicological insights reveal that benzophenones can react with chlorinating agents in swimming pools to form disinfection by-products (DBPs). These DBPs exhibit reduced UV absorbance and increased cytotoxicity[1]. Consequently, formulations must undergo rigorous stress testing.

The following protocols are designed as self-validating systems , ensuring that any observed degradation is definitively linked to the experimental variable rather than methodological errors.

Protocol 1: Spectrophotometric Validation of Optical Integrity

Causality: Solvents can induce bathochromic (red) or hypsochromic (blue) shifts in a UV filter's absorption spectrum. This protocol verifies that the chosen lipid phase does not compromise BP-8's native absorption peaks at 290 nm and 352 nm.

  • Stock Preparation: Dissolve BP-8 in the target polar emollient to create a 1% w/v stock solution. Ensure complete dissolution using a magnetic stirrer at 40°C.

  • Serial Dilution: Dilute the stock serially with spectroscopic-grade ethanol to achieve a final concentration of 10 mg/L.

  • Optical Scanning: Transfer the solution to a quartz cuvette (1 cm path length). Scan the absorbance from 280 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Self-Validation Control: Run a blank scan of the pure solvent system (emollient + ethanol) in the reference beam. The baseline must remain flat at 0.000 Abs. The emergence of distinct peaks at exactly 290 nm and 352 nm confirms that the solvent matrix preserves the structural and optical integrity of BP-8[3][5].

Protocol 2: Chlorination Stress and Photostability Assay

Causality: To claim "water resistance" safely, the formulation must not degrade into toxic DBPs when exposed to pool water[1].

  • Substrate Application: Apply the finished cosmetic emulsion at a density of 2 mg/cm² onto roughened polymethylmethacrylate (PMMA) plates, mimicking human skin topography. Allow to dry in the dark for 15 minutes.

  • Solar Irradiation: Expose the plates to a Xenon arc solar simulator (calibrated to 1 MED/h) for 2 hours to establish baseline photostability.

  • Chlorine Exposure: Submerge a parallel set of the irradiated PMMA plates into a standardized chlorinated water bath (3 ppm free chlorine, pH 7.2) for 40 minutes at 32°C.

  • Extraction & Quantification: Extract the residual BP-8 film from the plates using HPLC-grade methanol. Quantify the remaining active concentration via HPLC-UV (detection at 290 nm).

  • Self-Validation Control: Compare the chromatograms of the chlorinated samples against an unexposed formulation kept in the dark (100% recovery control) and an unchlorinated water bath control. A recovery rate of <80% in the chlorinated sample explicitly isolates chlorine as the degradative stressor, indicating DBP formation.

Formulation & Validation Workflow

FormulationWorkflow Step1 Raw Material: Benzophenone-8 (Lipophilic UV Filter) Step2 Solvent Phase Integration (Ethanol / Polar Emollients) Step1->Step2 Solubilization Step3 Emulsification (O/W Dispersion) Step2->Step3 High-Shear Mixing Step4 Spectrophotometric Validation (290 nm & 352 nm Peaks) Step3->Step4 Optical Assay Step5 Stress Testing (Chlorination & Photostability) Step4->Step5 Efficacy Confirmed Step6 Regulatory Compliance Check (Max 3% US/AUS) Step5->Step6 Safety Verified

Workflow for formulating and validating Benzophenone-8 in cosmetic sun care products.

References

  • Endocrine and Reproductive Health Considerations of Sunscreen UV Filters: Insights from a Comprehensive Review 2014–2024 Source: PMC (nih.gov)[Link]

  • Dioxybenzone: The Forgotten Benzophenone Source: SPF List [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics Source: Cosmetic Ingredient Review (cir-safety.org)[Link]

  • Sunscreen Filters: What Does the Regulation Say in the United States? Source: Typology [Link]

  • Ultraviolet Filters: Dissecting Current Facts and Myths Source: PMC (nih.gov)[Link]

  • Sunscreens - Plastic Surgery Key Source: Plastic Surgery Key [Link]

Sources

Application Note: Cyclization of 2-Hydroxy-2'-methoxybenzophenone to Xanthone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive technical guide for the cyclization of 2-Hydroxy-2'-methoxybenzophenone to Xanthone . This transformation is a critical step in the synthesis of xanthonoid scaffolds, which are privileged structures in medicinal chemistry due to their anticancer, anti-inflammatory, and antimicrobial properties.

Abstract & Strategic Overview

The conversion of this compound (1) to xanthone (2) represents a classic intramolecular cyclization.[1] While direct nucleophilic aromatic substitution (


) of the methoxy group is possible under forcing conditions, the most reliable laboratory protocols proceed via a demethylation-cyclization cascade .

This guide details two distinct methodologies:

  • Method A (Standard Protocol): Pyridine Hydrochloride (Py·HCl) Melt. High-yielding, rapid, and robust for small-to-medium scale.[1]

  • Method B (Green Protocol): Hydrothermal Cyclization (Autoclave). Solvent-free (water only), scalable, and ideal for industrial applications avoiding toxic pyridine.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not typically proceed via direct displacement of the methoxy group by the phenolate (which would require strong electron-withdrawing groups on the ring). Instead, it follows a stepwise pathway:

  • Demethylation: The reagent (Acid or High Temp) cleaves the methyl ether, generating the 2,2'-dihydroxybenzophenone intermediate.

  • Dehydration: The intermediate undergoes rapid intramolecular condensation (loss of

    
    ) to form the thermodynamically stable tricyclic xanthone core.
    
Pathway Visualization

ReactionMechanism Substrate This compound (Precursor) Intermed 2,2'-Dihydroxybenzophenone (Transient Intermediate) Substrate->Intermed Demethylation (-MeCl / -MeOH) Product Xanthone (Target) Intermed->Product Cyclodehydration (-H2O) PyHCl Pyridine HCl (200-220°C) PyHCl->Substrate Water H2O (Autoclave) (200-220°C) Water->Substrate

Figure 1: Mechanistic pathway showing the critical demethylation step preceding cyclization.

Protocol A: Pyridine Hydrochloride Melt (The "Gold Standard")

Rationale: Pyridine hydrochloride acts as both a high-boiling solvent and a proton source for ether cleavage.[1] At 200°C, it efficiently demethylates the substrate, and the high temperature drives the subsequent dehydration immediately.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Pyridine Hydrochloride (10.0 eq)[1]

  • Equipment: Round-bottom flask, oil bath (capable of 220°C), reflux condenser (air-cooled is sufficient), magnetic stir bar.

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask, mix This compound (e.g., 5.0 g, 22 mmol) with Pyridine Hydrochloride (25.0 g, ~220 mmol).

    • Note: Ensure Py[1]·HCl is dry; it is hygroscopic.

  • Reaction: Place the flask in a pre-heated oil bath at 200–220°C . The solids will melt into a homogenous dark liquid.

  • Monitoring: Reflux gently for 2–4 hours .

    • Validation: Monitor via TLC (20% EtOAc/Hexane). The starting material (

      
      ) will disappear, and a non-polar spot (Xanthone, 
      
      
      
      ) will appear.
  • Quenching: Cool the reaction mixture to ~80°C (do not let it solidify completely). Slowly add 50 mL of dilute HCl (1M) to the melt with vigorous stirring. This solubilizes the pyridine and precipitates the xanthone.

  • Isolation: Cool to room temperature. Filter the solid precipitate.[2]

  • Purification: Wash the solid copiously with water to remove pyridinium salts. Recrystallize from Ethanol or Benzene/Petroleum Ether .

Self-Validating Checkpoints
  • Visual: The reaction mixture typically darkens significantly. Upon water addition, a voluminous white/off-white precipitate must form.

  • Thermal: If the bath temp drops below 190°C, the demethylation rate slows drastically.

Protocol B: Hydrothermal Cyclization (The "Green" Method)

Rationale: Water at high temperature and pressure (subcritical conditions) acts as an acid-base catalyst, promoting hydrolysis of the ether and dehydration without toxic reagents.

Materials
  • Substrate: this compound[1]

  • Solvent: Distilled Water

  • Equipment: Stainless Steel Autoclave (Teflon-lined).

Step-by-Step Procedure
  • Loading: Charge the Teflon liner with the substrate (e.g., 2.0 g) and distilled water (20 mL).

  • Sealing: Seal the autoclave tightly.

  • Reaction: Heat the autoclave in an oven or heating block to 200–220°C for 24 hours .

    • Pressure Note: The internal pressure will reach approx. 15–25 bar. Ensure equipment is rated for this.

  • Workup: Allow the autoclave to cool to room temperature naturally.

  • Isolation: Open the vessel. The product will be a solid suspended in the aqueous phase. Filter the solid.

  • Purification: Wash with 5% NaOH solution (to remove any unreacted phenolic intermediates) and then water. Recrystallize from Ethanol.[3]

Comparative Data & Optimization

ParameterMethod A: Pyridine HCl MeltMethod B: Hydrothermal
Reaction Time 2–4 Hours24 Hours
Temperature 200–220°C200–220°C
Yield (Typical) 85–92%80–88%
Green Metric Low (Uses Pyridine)High (Water only)
Scalability Medium (Viscosity/Stirring)High (Industrial standard)
Purity (Crude) Moderate (Requires washing)High

Experimental Workflow & Decision Tree

Workflow Start Start: this compound Decision Select Method Start->Decision MethodA Method A: Pyridine HCl (Rapid / Lab Scale) Decision->MethodA MethodB Method B: Hydrothermal (Green / Scale-up) Decision->MethodB ProcessA Heat to 210°C (Melt) 2-4 Hours MethodA->ProcessA ProcessB Autoclave 220°C 24 Hours MethodB->ProcessB QuenchA Quench with dilute HCl ProcessA->QuenchA QuenchB Cool & Filter ProcessB->QuenchB Result Crude Xanthone Solid QuenchA->Result QuenchB->Result Purify Recrystallize (Ethanol) Result->Purify

Figure 2: Operational workflow for selecting and executing the synthesis.

Characterization & Validation

To confirm the success of the cyclization, compare the product data against these standard values:

  • Melting Point: 174–176°C (Lit. 174°C).

  • IR Spectroscopy:

    • Starting Material: Broad -OH stretch (~3300 cm⁻¹).[1]

    • Product: Disappearance of -OH; Appearance of sharp Xanthone Carbonyl (C=O) at 1660 cm⁻¹ .[1]

  • ¹H NMR (CDCl₃):

    • Diagnostic: Loss of the methoxy singlet (~3.8 ppm).

    • Pattern: Appearance of a symmetric (or pseudo-symmetric) aromatic pattern typical of the tricyclic system.

References

  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955).[3] Xanthones.[3][4][5][6][7][8][9][10][11] Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones.[3][8] Journal of the Chemical Society, 3982. Link

  • Sousa, M. E., & Pinto, M. M. (2005).[6] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.[6] Link

  • Knisely, S. E., et al. (2014). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation.[1][12] Scholar Commons. Link

  • PubChem Compound Summary. (2023). 2-Methoxybenzophenone.[1][13] National Center for Biotechnology Information. Link

Sources

Application Note: High-Purity Isolation of 2-Hydroxy-2'-methoxybenzophenone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Hydroxy-2'-methoxybenzophenone is a valuable chemical intermediate whose utility is directly dependent on its purity. This application note provides a comprehensive, in-depth technical guide to the purification of this compound using recrystallization. The document details the underlying scientific principles, a step-by-step experimental protocol, methods for purity validation, and a troubleshooting guide. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific needs, ensuring the highest standards of scientific integrity and reproducibility.

Introduction: The Rationale for High-Purity Benzophenones

Substituted benzophenones are a class of compounds widely utilized as photoinitiators, UV stabilizers, and key building blocks in the synthesis of pharmaceuticals and other specialty chemicals. For these applications, particularly in drug development, the purity of intermediates like this compound is paramount. Impurities, which can include unreacted starting materials, isomeric byproducts, or secondary reaction products, can lead to undesirable side reactions, reduced yield of the final product, and potential toxicity in biological systems.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. It leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system. The fundamental principle is that a compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities, ideally, either remain highly soluble in the cold solvent or are completely insoluble in the hot solvent. By carefully controlling the conditions of dissolution and cooling, the target compound can be induced to form a highly ordered crystal lattice, excluding the impurities and resulting in a significant increase in purity.

Foundational Principles of Recrystallization

The success of any recrystallization procedure hinges on the judicious selection of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the compound of interest—that is, a large increase in solubility with temperature.

Key Solvent Selection Criteria:

  • Differential Solubility: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurity Solubility: Impurities should ideally be either insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the purified crystals. A boiling point below the melting point of the solute is essential to prevent the compound from "oiling out."

  • Volatility: The solvent should be volatile enough to be easily evaporated from the final crystals during the drying step.

For compounds like this compound, which possess moderate polarity, a single solvent may not provide the optimal solubility profile. In such cases, a two-solvent (or mixed-solvent) system is employed.[1] This typically involves a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" in which the compound is poorly soluble. The compound is dissolved in a minimum of the hot "soluble" solvent, and the "anti-solvent" is added dropwise until the solution becomes turbid, indicating the saturation point has been reached. This approach offers fine control over the crystallization process.

Physicochemical Profile of Benzophenone Derivatives

Accurate physical data is critical for both executing the protocol and validating its success. While data for the specific 2-hydroxy-2'-methoxy isomer is not as prevalent as the common UV-absorber 2-hydroxy-4-methoxybenzophenone (Oxybenzone), the principles are directly transferable. The data for the closely related and well-characterized Oxybenzone is provided for reference and as a guide for what to expect.

Table 1: Physicochemical Properties of a Representative Benzophenone Derivative (2-Hydroxy-4-methoxybenzophenone)

Property Value Source(s)
IUPAC Name (2-hydroxy-4-methoxyphenyl)-phenylmethanone [2]
Common Name Oxybenzone; Benzophenone-3 [3][4]
CAS Number 131-57-7 [2]
Molecular Formula C₁₄H₁₂O₃ [2][5]
Molecular Weight 228.24 g/mol [2]
Appearance White to light yellow crystalline powder [2][4]

| Melting Point | 62-65.5 °C |[2][6] |

Table 2: Solubility Profile of 2-Hydroxy-4-methoxybenzophenone

Solvent Solubility Source(s)
Water Insoluble [7][8]
Ethanol (95%) Soluble (50 mg/mL) [3]
Methanol Soluble [6]
Acetone Readily Soluble
Hexane / Heptane Sparingly Soluble [9][10]

| Toluene | Soluble |[10] |

Based on this profile, a mixed-solvent system of a polar alcohol (like ethanol or methanol) and an anti-solvent (water) is an excellent starting point for the recrystallization of hydroxy-methoxy substituted benzophenones.

Experimental Application and Protocols

This section details the necessary materials and provides a step-by-step workflow for the purification of crude this compound.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Ethanol (95% or absolute)

    • Deionized Water

    • Activated Carbon (optional, for color removal)

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Beakers

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Stemless glass funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Watch glass

    • Spatula

    • Melting point apparatus

    • Vacuum oven or desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Crude compound dissolved in minimum hot ethanol. B 2. Hot Filtration (Optional) Remove insoluble impurities (e.g., dust, catalysts). A->B Saturated Solution C 3. Crystallization Slow cooling to room temp, then ice bath. B->C Clear Filtrate D 4. Isolation Vacuum filtration to separate crystals from mother liquor. C->D Crystal Slurry E 5. Washing Rinse crystals with minimal cold ethanol/water. D->E Crystal Cake F 6. Drying Remove residual solvent in vacuum oven. E->F Washed Crystals G Purified Product F->G Dry Crystals

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a small volume of the primary solvent, 95% ethanol (e.g., 15-20 mL).

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: It is critical to use the minimum amount of hot solvent required to form a saturated solution. Using excess solvent will reduce the final yield, as more of the compound will remain dissolved upon cooling.[1]

Step 2: Decolorization (Optional)

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the solution.

  • Bring the solution back to a boil for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. It must be added to a solution that is below its boiling point to prevent violent frothing.

Step 3: Hot Filtration

  • Place a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.

  • Preheat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization of the product in the funnel.

  • While the solution is still hot, quickly pour it through the fluted filter paper to remove the activated carbon and any other insoluble impurities.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield.

Step 5: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water filtrate.

  • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

  • Break the vacuum and wash the crystals with a minimal amount of ice-cold 50:50 ethanol/water. Causality: Washing removes any mother liquor adhering to the crystal surfaces, which contains dissolved impurities. The wash solvent must be cold to avoid redissolving the product.

  • Reconnect the vacuum and pull air through the crystals for several minutes to partially dry them.

Step 6: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) or in a desiccator under vacuum.

Validation and Purity Assessment

A successful recrystallization must be validated. The following methods provide a self-validating system for the protocol.

  • Melting Point Determination: This is the most straightforward method to assess purity. A pure compound will have a sharp melting point range (typically < 1 °C) that matches the literature value. Impurities depress and broaden the melting point range. Compare the melting point of your crude material with the final product.

  • Calculation of Percent Recovery: This metric evaluates the efficiency of the recrystallization. Percent Recovery = (Mass of Pure, Dry Product / Initial Mass of Crude Product) * 100% A high recovery with a sharp, accurate melting point indicates a successful procedure. A low recovery may suggest that too much solvent was used or the compound has significant solubility in the cold solvent.

  • Spectroscopic Methods: For rigorous analysis, techniques like ¹H NMR, ¹³C NMR, or HPLC can be employed to identify and quantify any remaining impurities.

Troubleshooting Guide

Table 3: Common Recrystallization Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as a liquid) 1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid. 1. Add more of the primary solvent (ethanol) to the hot mixture to decrease saturation. 2. Re-heat to dissolve the oil, then allow to cool much more slowly.
No Crystals Form 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. 1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" from a previous pure batch.
Very Low Recovery 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold. 1. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure). 2. Ensure filtration apparatus is properly pre-heated. 3. Always use ice-cold solvent for washing.

| Crystals are Colored | 1. Colored impurities are co-crystallizing with the product. | 1. Repeat the recrystallization, incorporating the optional activated carbon step (Section 4.3, Step 2). |

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; keep it away from open flames and spark sources. Use a hot plate, not a Bunsen burner, for heating.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

References

  • The Good Scents Company. (n.d.). benzophenone-8 2-2'-dihydroxy-4-methoxybenzophenone. The Good Scents Company. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2'-Carboxy-2-hydroxy-4-methoxybenzophenone (CAS 4756-45-0). Cheméo. Retrieved from [Link]

  • NIST. (n.d.). Benzophenone, 2-hydroxy-4-methoxy-3-methyl. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Methoxy-2-hydroxy benzophenone, 98%. Ottokemi. Retrieved from [Link]

  • Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone. Google Patents.
  • PureSynth. (n.d.). 2-Hydroxy-4-Methoxybenzophenone 98%. PureSynth. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • European Patent Office. (1999, October 27). EP0721929B1 - Process for the manufacture of hydroxyalkoxybenzophenones. European Patent Office. Retrieved from [Link]

  • Patsnap. (2011, April 13). Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Patsnap. Retrieved from [Link]

  • Acta Chimica Asiana. (2025, May 30). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methoxybenzophenone. PrepChem.com. Retrieved from [Link]

Sources

Application Note: Catalytic & Green O-Demethylation of 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The conversion of 2-hydroxy-2'-methoxybenzophenone to 2,2'-dihydroxybenzophenone is a critical transformation in the synthesis of advanced UV-absorbing polymers and pharmaceutical intermediates. 2,2'-Dihydroxybenzophenones are highly valued for their ability to dissipate UV radiation via rapid excited-state intramolecular proton transfer (ESIPT) and serve as direct precursors for the synthesis of biologically active xanthones via dehydration and cyclization[1].

Historically, the O-demethylation of aryl methyl ethers required harsh, stoichiometric Lewis acids (e.g.,


, 

), which pose severe safety, environmental, and scalability challenges. This application note details two modern, field-proven methodologies that utilize catalytic and green-solvent principles to achieve high-yielding, selective O-demethylation: the Acidic Concentrated Lithium Bromide (ACLB) System and the Phase-Transfer Catalyzed (PTC) Hydrobromic Acid System .

Mechanistic Insights & Causality (E-E-A-T)

Aryl methyl ethers are notoriously robust due to the strong


 bond and the poor leaving group ability of the phenoxide ion. Successful O-demethylation requires selective nucleophilic attack at the sterically accessible 

methyl carbon via an

pathway.

The Thermodynamic Driving Force: In the specific case of this compound, the starting material possesses a single hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. Upon demethylation, the resulting 2,2'-dihydroxybenzophenone forms an almost coplanar, bifurcated six-membered hydrogen-bonding network[2]. This dual H-bridge significantly lowers the enthalpy of the product, providing a powerful thermodynamic driving force that accelerates the cleavage of the 2'-methoxy group compared to isolated anisole derivatives[2].

The ACLB Activation Model: In the ACLB system, the reaction medium itself acts as a catalytic promoter. The exceptionally high concentration of lithium ions (


) acts as a mild Lewis acid, coordinating to the ether oxygen. This coordination withdraws electron density, weakening the 

bond. Concurrently, the highly concentrated bromide ions (

) from the LiBr salt act as potent nucleophiles, executing an

attack on the methyl group to release methyl bromide and the target phenol[3].

Mechanism A This compound (Substrate) B Li+ Coordination & H+ Protonation A->B ACLB System C SN2 Attack by Br- B->C 110 °C D 2,2'-Dihydroxybenzophenone + CH3Br C->D O-Demethylation

Fig 1. SN2 O-demethylation mechanism activated by the ACLB system.

Quantitative Method Comparison

To guide experimental design, the following table summarizes the performance metrics of various demethylation strategies applied to ortho-methoxybenzophenones.

Demethylation MethodReagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Environmental / Safety Profile
Traditional Lewis Acid

(3.0 eq),

-78 to 2512 - 1685 - 90Poor: Highly toxic, corrosive, generates HBr gas upon quench.
Metal Etherate

(2.0 eq)
808 - 1075 - 80Moderate: Milder than

, but requires stoichiometric heavy metals.
Green ACLB System 60 wt% LiBr, 1.3 M HBr1102 - 492 - 96Excellent: Aqueous system, recyclable salts, no halogenated solvents[3].
PTC System 48% HBr,

(10 mol%)
1154 - 688 - 93Good: Catalytic phase transfer, avoids hazardous solvents[4].

Experimental Protocols

Protocol A: Green ACLB-Mediated O-Demethylation

This protocol leverages the Acidic Concentrated Lithium Bromide system for rapid, scalable ether cleavage[3].

Reagents Required:

  • This compound (Substrate)

  • Lithium bromide (

    
    , anhydrous)
    
  • Hydrobromic acid (

    
    , 48% aqueous)
    
  • Deionized water

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Preparation of the ACLB Reagent: In a round-bottom flask equipped with a magnetic stir bar, dissolve 60 g of anhydrous

    
     in 40 mL of deionized water. Causality: The dissolution is highly exothermic; add the salt slowly and allow the solution to cool to room temperature to prevent premature acid volatilization.
    
  • Acidification: Carefully add 48% aqueous

    
     to the 
    
    
    
    solution until the final concentration of
    
    
    reaches 1.3 M.
  • Substrate Addition: Add 10 mmol of this compound to the ACLB mixture. The substrate may initially form a suspension.

  • Thermal Cleavage: Attach a reflux condenser and heat the mixture to 110 °C in an oil bath. Stir vigorously for 2 to 4 hours. Causality: At 110 °C, the

    
     ions fully coordinate the ether oxygen, and the thermal energy overcomes the 
    
    
    
    activation barrier for the
    
    
    attack[3].
  • Reaction Quench: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Upon consumption of the starting material, remove the flask from the heat and immediately pour the mixture into 100 mL of ice-cold water to quench the reaction and precipitate the product. (Note: Perform in a fume hood as trace methyl bromide gas is generated).

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. The resulting 2,2'-dihydroxybenzophenone is typically >95% pure and can be recrystallized from hot ethanol if necessary.

Workflow Step1 1. Reagent Prep 60 wt% LiBr + 1.3 M HBr Step2 2. Substrate Addition This compound Step1->Step2 Step3 3. Thermal Cleavage 110 °C, 2-4 hours Step2->Step3 Step4 4. Quench & Extract Ice water, EtOAc Step3->Step4 Step5 5. Purification Brine wash, evaporation Step4->Step5

Fig 2. Step-by-step experimental workflow for ACLB-mediated ether cleavage.

Protocol B: Phase-Transfer Catalyzed (PTC) Demethylation

For laboratories without access to bulk lithium salts, a phase-transfer catalytic approach using tetra-n-butylphosphonium bromide (


) offers an excellent alternative[4].

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure tube or a round-bottom flask with a robust reflux condenser, combine 10 mmol of this compound with 25 mL of 48% aqueous

    
    .
    
  • Catalyst Addition: Add 1.0 mmol (10 mol%) of tetra-n-butylphosphonium bromide (

    
    ). Causality: The biphasic nature of aqueous 
    
    
    
    and the organic substrate severely limits reaction rates. The PTC agent shuttles the bromide nucleophile to the organic interface, drastically lowering the reaction time and preventing substrate degradation[4].
  • Heating: Heat the vigorously stirred mixture to 115 °C for 4 to 6 hours.

  • Workup: Cool the reaction to room temperature, dilute with 50 mL of water, and extract with dichloromethane or ethyl acetate. Wash with saturated

    
     to neutralize residual acid, dry, and evaporate to yield the target compound.
    

References

1.[2] 2,2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents. ChemistrySelect. 2 2.[3] Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry (RSC). 3 3.[1] Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers.1 4.[4] Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications. 4

Sources

Application Note: Solvent Selection & Extraction Protocol for 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the solvent selection and extraction methodology for 2-Hydroxy-2'-methoxybenzophenone , a specific structural isomer of the benzophenone class used as a UV-B filter and pharmaceutical intermediate.[1]

Executive Summary

The efficient extraction of This compound requires a solvent system that balances high solubility of the lipophilic target with the exclusion of polar impurities.[1] Unlike its common isomer (2-hydroxy-4-methoxybenzophenone), the 2,2'-substitution pattern introduces significant steric torsion and alters the intramolecular hydrogen bonding network.[1][2] This guide provides a rational solvent selection strategy, prioritizing "Green Chemistry" principles (ICH Q3C/Chem21) while ensuring high recovery yields (>95%).

Chemical Identity & Physicochemical Profiling

Understanding the molecular architecture is the first step in rational solvent design.[3]

PropertyValue / CharacteristicImplication for Extraction
Chemical Structure 2-OH (Ring A), 2'-OMe (Ring B)[1][2][4]Steric Hindrance: The 2'-methoxy group forces the phenyl rings out of planarity, potentially lowering the melting point and increasing solubility in non-polar solvents compared to the 4-methoxy isomer.[1][3]
LogP (Predicted) ~3.6 – 3.9Highly Lipophilic: Preferentially partitions into organic phases.[2][3] Effectively insoluble in water.[2][3][5][6]
pKa (Phenolic OH) ~7.5 – 8.0pH Sensitivity: The phenolic proton is acidic.[2][3] Extraction must be performed at pH < 6 to keep the molecule neutral (protonated) and organic-soluble.[1][2]
H-Bonding Intramolecular (OH[1][2]···O=C)The strong internal H-bond reduces interaction with protic solvents, making aprotic solvents (e.g., Ethyl Acetate, Toluene) highly effective.[1][2][3]

Solvent Selection Strategy

The selection process utilizes the Hansen Solubility Parameters (HSP) and Green Chemistry rankings.[3] The goal is to maximize the "Relative Energy Difference" (RED) between the target and impurities while minimizing the RED between the target and solvent.[3]

Solvent Screening Matrix

Ranked by Efficiency, Selectivity, and Environmental Impact.

Solvent ClassRepresentative SolventSolubility RatingGreen Score (Chem21)Application Context
Esters (Recommended) Ethyl Acetate Excellent RecommendedPrimary Choice. High capacity, volatile for easy removal, low toxicity.[1][2]
Alcohols Ethanol (95%) GoodRecommendedRecrystallization. Good solubility at high temp, poor at low temp.[1][2][3] Good for SLE from solids.[2][3]
Ethers CPME / 2-MeTHF Very GoodRecommendedGreen Alternatives. Replaces DCM/THF.[1][2] CPME resists peroxide formation and separates well from water.[2][3]
Hydrocarbons Toluene / Heptane ModerateProblematicWash Steps. Use Heptane to wash away ultra-lipophilic grease or to precipitate the target from a polar concentrate.[2][3]
Chlorinated Dichloromethane (DCM)ExcellentHazardousAvoid. Only use if selectivity is impossible otherwise.[2][3] High environmental burden.[2][3]
Decision Logic Pathway

The following logic gate determines the optimal solvent based on the sample matrix.[3]

SolventSelection Start Start: Define Matrix IsAqueous Is sample Aqueous (Reaction Mix/Wastewater)? Start->IsAqueous IsSolid Is sample Solid (Polymer/Cosmetic)? IsAqueous->IsSolid No CheckpH Check pH IsAqueous->CheckpH Yes SLE_Choice SLE Solvent Selection IsSolid->SLE_Choice AdjustAcid Adjust to pH < 5 (Ensure Neutral Form) CheckpH->AdjustAcid pH > 7 LLE_Choice LLE Solvent Selection CheckpH->LLE_Choice pH < 6 AdjustAcid->LLE_Choice EthylAcetate Select Ethyl Acetate (General Purpose) LLE_Choice->EthylAcetate Standard Lab MeTHF Select 2-MeTHF (Process Scale/Green) LLE_Choice->MeTHF Industrial/Green Ethanol Select Ethanol/Isopropanol (For Cosmetics/Polymers) SLE_Choice->Ethanol High Purity Req Acetone Select Acetone (Rapid Evaporation) SLE_Choice->Acetone Fast Drying Req

Figure 1: Decision tree for selecting the extraction solvent based on matrix type and pH constraints.[1]

Detailed Extraction Protocols

Protocol A: Liquid-Liquid Extraction (From Aqueous Reaction Media)

Objective: Isolate this compound from a synthesis quench or wastewater.[1][2]

Reagents:

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1][2][3]

  • pH Adjuster: 1M HCl.[2][3]

  • Drying Agent: Anhydrous Magnesium Sulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][3]
    

Step-by-Step Procedure:

  • pH Adjustment: Measure the pH of the aqueous mixture. Slowly add 1M HCl with stirring until pH is 4.0 – 5.0 .

    • Scientific Rationale: This protonates the phenolic oxygen (pKa ~8), ensuring the molecule is neutral and maximally lipophilic.[1][3]

  • Equilibration: Transfer the aqueous solution to a separatory funnel. Add Ethyl Acetate at a 1:1 (v/v) ratio.[1][2][3]

  • Extraction: Shake vigorously for 2 minutes. Vent frequently. Allow phases to separate for 5–10 minutes.

    • Observation: The target will migrate to the upper organic layer (yellowish).[2][3]

  • Repeat: Collect the organic layer. Re-extract the aqueous layer with fresh Ethyl Acetate (0.5 volume) to recover residual analyte.[2][3] Combine organic extracts.

  • Washing: Wash the combined organic phase once with Brine (Saturated NaCl) to remove trapped water and polar impurities.[2][3]

  • Drying & Concentration: Dry over

    
    , filter, and evaporate solvent under reduced pressure (Rotovap at 40°C) to yield the crude oil/solid.
    
Protocol B: Solid-Liquid Extraction (From Cosmetic/Polymer Matrix)

Objective: Quantify UV filter content in a finished product.[1][2]

Reagents:

  • Solvent: Ethanol (Absolute) or Methanol.[1][2][3]

  • Apparatus: Ultrasonic Bath.[2][3][7]

Step-by-Step Procedure:

  • Sample Prep: Weigh 1.0 g of sample into a centrifuge tube.

  • Solvation: Add 10 mL of Ethanol . Vortex for 30 seconds to disperse the matrix.[2][3]

  • Ultrasonication: Sonicate for 15 minutes at room temperature.

    • Mechanism:[2][4][6][8] Cavitation disrupts the matrix, releasing the benzophenone which is highly soluble in ethanol.[3]

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter prior to HPLC analysis.

Analytical Validation (HPLC-UV)

To verify extraction efficiency, use the following method. Note that the 2'-methoxy isomer must be resolved from the 4-methoxy isomer if both are suspected.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1][2][3]

  • Mobile Phase: Isocratic Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][9]

  • Detection: UV at 300 nm (Target has broad absorption in UVB/UVA II region).[2][3]

  • Differentiation: The 2-hydroxy-2'-methoxy isomer typically elutes later than the 4-methoxy isomer due to higher lipophilicity (steric shielding of polar groups) and lack of intermolecular H-bonding capability compared to the para-isomer.[1]

References

  • Solvent Selection Guide (Chem21): Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2][3][10] Green Chemistry, 2016, 18, 288-296.[1][2][3][10]

  • Benzophenone Properties: National Toxicology Program.[2][3][7] "Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone." (Used as structural analog baseline).

  • Patent on 2'-Isomer Utility: L'Oreal.[1][2][3] "Derivatives of 3-benzylidene camphor... and benzophenone derivatives such as this compound."[1][2][6][11] US Patent 4,710,584.[2][3]

  • Hansen Solubility Parameters: Abbott, S. "Hansen Solubility Parameters in Practice."[2][3]

Sources

Microwave-Assisted Synthesis of 2-Hydroxy-2'-methoxybenzophenone: A High-Yield, Regioselective Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

Benzophenones, particularly those with ortho-hydroxyl and ortho-methoxy substitutions, are highly valued in drug development and material science for their robust UV-absorbing properties and excited-state intramolecular proton transfer (ESIPT) capabilities[1]. The traditional synthesis of 2-hydroxy-2'-methoxybenzophenone relies on the Fries rearrangement of phenyl 2-methoxybenzoate using conventional conductive heating. However, this classical approach is notoriously sluggish, often requiring 6 to 12 hours of reflux, and yields a near-equimolar, difficult-to-separate mixture of ortho and para isomers[2].

Transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the reaction kinetics and thermodynamic landscape. By leveraging dielectric heating, we can drastically reduce reaction times from hours to minutes while simultaneously driving the regioselectivity toward the desired ortho-isomer[3]. This application note provides a self-validating, mechanistic protocol for the microwave-assisted synthesis of this compound.

Mechanistic Causality: The Physics of Microwave Regioselectivity

To master this protocol, one must understand why the microwave field dictates the chemical outcome. The Fries rearrangement involves the Lewis acid-catalyzed cleavage of an ester into an ion pair (phenoxide and acylium ion), followed by electrophilic aromatic substitution[4].

When subjected to a 2.45 GHz microwave field, polar molecules (such as the solvent and the Lewis acid-ester complex) undergo dipolar polarization [5]. They continuously align and realign with the oscillating field, generating intense internal friction. This results in rapid, volumetric superheating that entirely bypasses the convective heat transfer limitations of a traditional oil bath[6].

The Regioselective Advantage: The para-attack is sterically less hindered and kinetically favored at lower temperatures. However, the ortho-product (this compound) is thermodynamically far more stable due to the formation of a six-membered pseudo-ring via an intramolecular hydrogen bond between the newly liberated phenolic hydroxyl group and the benzophenone carbonyl oxygen. The rapid, massive energy input from microwave irradiation effortlessly overcomes the activation energy barrier, placing the reaction under strict thermodynamic control and heavily favoring the ortho-isomer[4].

Mechanism A Phenyl 2-methoxybenzoate B AlCl3 Coordination Complex A->B C Microwave Dielectric Heating B->C Dipolar Polarization D Ion Pair Intermediate C->D Rapid Cleavage E Thermodynamic Control (High Temp) D->E F Kinetic Control (Low Temp) D->F G This compound (Ortho-Isomer) E->G Intramolecular H-Bond H 4-Hydroxy-2'-methoxybenzophenone (Para-Isomer) F->H

Mechanistic pathway of microwave-assisted Fries rearrangement.

Comparative Performance Data

The empirical advantages of the microwave protocol over conventional heating are summarized below. The data highlights the efficiency of dielectric heating in optimizing both yield and regioselectivity.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Dielectric)
Heating Mechanism Convection / ConductionDipolar Polarization[5]
Solvent Chlorobenzene / TolueneNitromethane
Temperature 130 °C130 °C
Reaction Time 6 - 8 hours10 minutes
Overall Yield 65 - 70%88 - 92%
Ortho/Para Ratio 1.5 : 14.2 : 1

Self-Validating Experimental Protocol

This workflow is designed to be self-validating at each critical juncture, ensuring that the researcher can verify success before proceeding to the next step.

Workflow S1 Precursor Synthesis S2 Reagent Assembly S1->S2 S3 Microwave Irradiation S2->S3 S4 Acidic Quench S3->S4 S5 Phase Extraction S4->S5 S6 Flash Chromatography S5->S6

Step-by-step workflow for the synthesis and isolation of the target benzophenone.

Phase 1: Precursor Assembly
  • Synthesize phenyl 2-methoxybenzoate via a standard Schotten-Baumann reaction by reacting phenol with 2-methoxybenzoyl chloride in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0 °C.

  • Validation: TLC (Hexane:EtOAc 9:1) should show complete consumption of phenol and the appearance of a non-polar ester spot (Rf ~0.7).

Phase 2: Microwave-Assisted Fries Rearrangement

Causality of Solvent Choice:Nitromethane is selected because its high dielectric constant (ε' = 35.87) ensures excellent microwave coupling[7]. Furthermore, it forms a stable, soluble complex with AlCl₃, preventing catalyst aggregation.

  • In a 30 mL heavy-walled quartz microwave vessel, dissolve phenyl 2-methoxybenzoate (5.0 mmol, 1.14 g) in anhydrous nitromethane (10 mL)[7].

  • Working in a nitrogen-purged environment, slowly add anhydrous Aluminum Chloride (AlCl₃) (7.5 mmol, 1.0 g, 1.5 eq). Note: The solution will turn deep orange as the Lewis acid complex forms.

  • Seal the vessel with a Teflon septum cap equipped with a pressure/temperature sensor.

  • Place the vessel in a dedicated microwave synthesizer (e.g., Anton Paar Monowave). Irradiate at 130 °C for 10 minutes [6]. Set the maximum power limit to 300 W to allow the instrument to dynamically modulate power once the target temperature is reached.

  • Utilize the instrument's compressed-air cooling to rapidly drop the internal temperature to 25 °C within 2 minutes.

  • Validation: Perform a rapid TLC (Hexane:EtOAc 8:2). The ester precursor (Rf ~0.7) should be entirely replaced by two new UV-active spots corresponding to the ortho (Rf ~0.5) and para (Rf ~0.2) isomers.

Phase 3: Quenching and Chromatographic Isolation
  • Acidic Quench: Pour the crude reaction mixture into a beaker containing 50 mL of crushed ice and 5 mL of 1 M HCl. Causality: The robust aluminum-phenoxide complex must be actively destroyed by the acidic aqueous environment to liberate the free benzophenone[7].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Separation: Purify the crude solid via silica gel flash chromatography using a gradient elution (100% Hexane to 85:15 Hexane:EtOAc). Separation Logic: The target this compound elutes significantly faster than the para-isomer. The intramolecular hydrogen bond in the ortho-isomer shields the hydroxyl group, drastically reducing its polarity and interaction with the stationary silica phase.

References

  • International Journal of Chemistry. "Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes." Vol. 13, No. 2; 2021. Empirical validation of microwave acceleration and thermodynamic control in benzophenone synthesis. URL: [Link]

Sources

Advanced Protocol: Incorporation of 2-Hydroxy-2'-methoxybenzophenone into Polymer Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary

This technical guide details the incorporation of 2-Hydroxy-2'-methoxybenzophenone (a specialized lipophilic benzophenone derivative) into polymer matrices. Unlike the ubiquitous 2-hydroxy-4-methoxybenzophenone (Oxybenzone), the 2'-methoxy isomer offers distinct steric properties and solubility profiles suitable for specialized medical packaging and light-sensitive drug delivery systems.

This molecule functions as a high-efficiency UV absorber, dissipating photon energy via Excited State Intramolecular Proton Transfer (ESIPT) . Its incorporation is critical for protecting photosensitive Active Pharmaceutical Ingredients (APIs) (e.g., nifedipine, ketoprofen) from photodegradation within polymer carriers.

Material Science & Mechanistic Grounding

Physicochemical Profile[1][2]
  • Chemical Name: this compound[1]

  • Function: UV-B and UV-A absorber (Broadband).

  • Solubility: Highly lipophilic; soluble in chloroform, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Insoluble in water.[2][1]

  • Thermal Stability: Generally stable up to ~200°C (must be verified via TGA for specific batches), making it suitable for melt processing of low-melting polymers (PLA, EVA, LDPE).

Mechanism of Action: ESIPT Cycle

The photostabilization efficacy stems from a rapid tautomeric shift. Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, forming an excited keto species. This species relaxes non-radiatively (releasing heat), preventing the polymer backbone or encapsulated drug from absorbing the destructive energy.

ESIPT_Mechanism GroundEnol Ground State (Enol) (Stable) ExcitedEnol Excited State (Enol)* (High Energy) GroundEnol->ExcitedEnol UV Absorption (hν) ExcitedKeto Excited State (Keto)* (Transient) ExcitedEnol->ExcitedKeto Proton Transfer (ESIPT) GroundKeto Ground State (Keto) (Unstable) ExcitedKeto->GroundKeto Internal Conversion Heat Heat Dissipation (Non-destructive) ExcitedKeto->Heat GroundKeto->GroundEnol Reverse Proton Transfer

Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle allows the molecule to absorb UV radiation and dissipate it harmlessly as heat.

Pre-Formulation Compatibility

Before processing, select the matrix based on the intended pharmaceutical application.

Polymer MatrixPolarityRecommended SolventApplication Context
PLGA / PLA HydrophobicDichloromethane (DCM), ChloroformBiodegradable implants, microspheres.
PMMA AmorphousAcetone, TolueneOptical windows, hard coatings.
EVA / LDPE Non-polarXylene (High Temp)Transdermal patches, flexible packaging.
PCL Semi-crystallineChloroform, THFLong-term drug release scaffolds.

Experimental Protocols

Protocol A: Solvent Casting (Films & Coatings)

Target Application: Transdermal patches or UV-blocking coatings for blister packs.

Materials:

  • Polymer: Poly(D,L-lactide-co-glycolide) (PLGA) (50:50).

  • Additive: this compound (1–5% w/w relative to polymer).

  • Solvent: Dichloromethane (DCM) (HPLC Grade).

Procedure:

  • Dissolution: Dissolve 500 mg of PLGA in 5 mL of DCM in a sealed glass vial. Stir at 200 RPM for 2 hours until clear.

  • Doping: Add 5 mg (1% loading) to 25 mg (5% loading) of this compound to the solution. Vortex for 2 minutes to ensure homogeneity.

    • Note: The lipophilic nature ensures rapid dissolution in DCM.

  • Degassing: Sonicate the solution for 5 minutes to remove trapped air bubbles.

  • Casting: Pour the solution into a Teflon or glass petri dish. Cover with a perforated foil to control evaporation rate (prevent skinning).

  • Drying: Allow solvent evaporation in a fume hood for 24 hours, followed by vacuum drying at 40°C for 48 hours to remove residual solvent (<600 ppm limit for ICH Q3C compliance).

Protocol B: Melt Blending (Thermoplastics)

Target Application: Extruded medical tubing or packaging films.

Materials:

  • Polymer: Low-Density Polyethylene (LDPE) or PLA.

  • Additive: this compound.[1]

Procedure:

  • Pre-mixing: Cryo-mill the polymer pellets with the benzophenone powder to coat the pellets evenly.

  • Extrusion Parameters (Twin-Screw Extruder):

    • Zone 1 (Feed): 140°C

    • Zone 2 (Mixing): 160°C

    • Zone 3 (Die): 155°C

    • Critical Check: Ensure the processing temperature does not exceed 200°C to prevent thermal degradation of the benzophenone derivative.

  • Residence Time: Keep residence time <2 minutes to minimize thermal stress.

  • Cooling: Extrude into a water bath (25°C) and pelletize.

Protocol C: Electrospinning (Nanofibers)

Target Application: High-surface-area wound dressings with UV protection for light-sensitive topical drugs.

Procedure:

  • Dope Preparation: Prepare a 15% w/v solution of PCL (Polycaprolactone) in Chloroform:Methanol (3:1).

  • Incorporation: Add this compound (3% w/w of polymer). Stir until dissolved.

  • Spinning Conditions:

    • Voltage: 15–20 kV.

    • Flow Rate: 1.0 mL/hr.

    • Distance (Tip-to-Collector): 15 cm.

  • Collection: Collect fibers on a grounded aluminum foil drum.

Process Workflow & Quality Control

Workflow cluster_Methods Incorporation Methodologies Start Raw Material Selection (Polymer + Benzophenone) Char Pre-Formulation Check (DSC, TGA, Solubility) Start->Char Melt Melt Blending (Extrusion) Char->Melt Thermoplastics Solvent Solvent Casting (Films) Char->Solvent Heat Sensitive Spin Electrospinning (Nanofibers) Char->Spin High Surface Area Test Performance Validation (UV-Vis, Mechanical, Leaching) Melt->Test Solvent->Test Spin->Test Final Final Product Release Test->Final Pass

Figure 2: Decision matrix for selecting the appropriate incorporation protocol based on polymer type and application.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

  • FTIR Spectroscopy:

    • Look for the characteristic carbonyl (C=O) stretch of the benzophenone at ~1625–1650 cm⁻¹. A shift indicates hydrogen bonding with the matrix (common in polyamides) or successful dispersion.

  • UV-Vis Transmittance:

    • Measure film transmittance from 200–800 nm.

    • Success Criterion: <10% transmittance in the 280–320 nm (UV-B) and 320–360 nm (UV-A II) range for a 50 µm film.

  • Leaching Test (FDA Requirement):

    • Incubate the polymer film in simulated body fluid (PBS, pH 7.4) at 37°C for 72 hours.

    • Analyze the supernatant via HPLC to quantify leaching. High lipophilicity usually results in minimal leaching (<1%) in aqueous media.

References

  • L'Oreal. (1987). Derivatives of 3-benzylidene camphor, process for their preparation and their use as protective agents against UV rays and as medicaments.[1] US Patent 4,710,584.[1] Link

    • Context: Establishes this compound as a recognized lipophilic UV-B filter alongside other benzophenone derivatives.[2][1]

  • L'Oreal. (1986).[2] 3-benzylidene-camphors, process for their preparation and their use in protection against UV rays.[2][1] US Patent 4,585,597.[2] Link

    • Context: Cites the specific use of this compound in cosmetic and protective formulations, validating its safety profile for topical contact.
  • ResearchGate. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry. Link

    • Context: Discusses benzophenone precursors and synthetic pathways relevant to understanding the chemical stability and reactivity of the benzophenone core.
  • Google Patents. (1994). Condensed heterocyclic compounds, their production and use. EP0585913A2. Link

    • Context: Provides broader context on the chemical handling and substitution patterns of methoxy-substituted aromatic compounds in pharmaceutical synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Chemistry of Yield Loss

The synthesis of 2-Hydroxy-2'-methoxybenzophenone (HMBP) is deceptively simple on paper but notoriously difficult to scale with high yields. The primary challenge lies in the delicate balance of the Friedel-Crafts conditions.

The reaction typically involves the acylation of phenol with 2-methoxybenzoyl chloride (or the Fries rearrangement of 2-methoxyphenyl benzoate). The critical failure point is the stability of the 2'-methoxy group . Under standard Lewis Acid conditions (Aluminum Chloride), the methoxy group is highly susceptible to cleavage (demethylation), leading to 2,2'-dihydroxybenzophenone .

Why this destroys yield:

  • Side Product Formation: The dihydroxy impurity is difficult to separate.

  • Cyclization Risk: 2,2'-dihydroxybenzophenone readily dehydrates to form Xanthone , a stable, tarry heterocyclic compound that ruins crystallization and lowers yield significantly.

Visualizing the Failure Mode

The following diagram illustrates the intended pathway versus the critical "Yield Killer" pathway (Demethylation & Cyclization).

HMBP_Synthesis Reactants Phenol + 2-Methoxybenzoyl Chloride Inter_Ester Intermediate Ester (2-methoxyphenyl benzoate) Reactants->Inter_Ester Esterification Complex AlCl3 Complex (Chelaion State) Inter_Ester->Complex Lewis Acid (AlCl3) Target TARGET PRODUCT This compound Complex->Target Fries Rearrangement (Kinetic Control, <60°C) Side_Dihydroxy IMPURITY 2,2'-Dihydroxybenzophenone Complex->Side_Dihydroxy Demethylation (Excess AlCl3 / High T) Side_Xanthone DEAD END (TAR) Xanthone Side_Dihydroxy->Side_Xanthone - H2O (Cyclization)

Figure 1: Reaction pathway analysis showing the divergence between the desired Fries rearrangement and the destructive demethylation/cyclization pathway.

Troubleshooting Guide: Reaction Optimization

Issue 1: "My reaction mixture turns black/tarry, and yield is <40%."

Diagnosis: Uncontrolled Demethylation leading to Xanthone formation. Root Cause: The Lewis Acid (AlCl3) is coordinating with the 2'-methoxy oxygen, lowering the activation energy for methyl cleavage. This is accelerated by heat.

Protocol Adjustment:

Parameter Standard Protocol (High Risk) Optimized Protocol (High Yield)
Catalyst AlCl₃ (Aluminum Chloride) TiCl₄ (Titanium Tetrachloride) or BF₃·Et₂O
Stoichiometry > 2.5 equivalents 1.1 - 1.2 equivalents (Strict control)

| Temperature | Reflux (>80°C) | Stepwise: 0°C addition


 25°C stir 

Max 55°C | | Solvent | Nitrobenzene / Chlorobenzene | Dichloromethane (DCM) or 1,2-Dichloroethane |

The "Titanium Switch" Logic: While AlCl₃ is the standard for Friedel-Crafts, it is a "hard" Lewis acid that aggressively attacks oxygen-alkyl bonds. TiCl₄ is milder regarding ether cleavage but sufficiently strong to catalyze the Fries rearrangement. If you must use AlCl₃, do not exceed 60°C .

Issue 2: "I am isolating the 4-hydroxy isomer instead of the 2-hydroxy target."

Diagnosis: Thermodynamic vs. Kinetic Control failure. Root Cause: The para-isomer is often the thermodynamic product. The ortho-isomer (target) requires the aluminum to chelate between the carbonyl and the phenolic oxygen to "lock" the acyl group in the ortho position.

Corrective Workflow:

  • Solvent Polarity: Switch to a non-polar solvent (Chlorobenzene or DCM). Polar solvents (Nitrobenzene) disrupt the tight ion-pair chelation required for ortho-substitution.

  • The Fries Advantage: Do not perform direct acylation. Synthesize the ester first (2-methoxyphenyl benzoate), isolate it, and then perform the Fries rearrangement. This intramolecular pathway heavily favors the ortho product due to the "cage effect" of the solvent.

Troubleshooting Guide: Work-up & Purification

Issue 3: "I cannot crystallize the product; it remains an oil."

Diagnosis: Presence of unreacted ester or phenolic impurities preventing crystal lattice formation.

The "Steam Distillation" Trick: Unlike the para-isomer, This compound possesses a strong Intramolecular Hydrogen Bond (between the Carbonyl O and the 2-OH H).

  • Effect: This hides the polarity of the hydroxyl group, making the molecule volatile with steam.

  • Protocol:

    • Quench reaction with dilute HCl/Ice.

    • Perform a vigorous Steam Distillation .

    • Result: The ortho-target distills over with the water. The para-isomer and tarry xanthones (which cannot H-bond internally) remain in the pot.

Issue 4: "The product has a yellow tint even after recrystallization."

Diagnosis: Traces of Xanthone or oxidation products. Purification Protocol:

  • Dissolve crude solid in 5% NaOH (The phenol dissolves as a phenolate; Xanthone and Ester remain insoluble).

  • Filter the alkaline solution to remove insolubles.

  • Acidify filtrate with HCl to precipitate the HMBP.

  • Recrystallize from Methanol/Water (9:1) .

Frequently Asked Questions (FAQ)

Q: Can I use Boron Tribromide (BBr3) to improve the yield? A: Absolutely not. BBr3 is a specific demethylating agent. It will instantly cleave your 2'-methoxy group to form the dihydroxy impurity. Avoid boron halides unless you are using BF3-etherate specifically for the rearrangement.

Q: Why does the reaction color change from yellow to deep red/brown? A: The initial yellow color is the Acylium-Lewis Acid complex. A shift to deep red or brown usually indicates the formation of the Xanthone byproduct or polymerization. If you see this color shift rapidly, lower your temperature immediately.

Q: Is the "Green Chemistry" zeolite route viable for this synthesis? A: Zeolites (like H-Beta or ZSM-5) are excellent for preventing tar formation but often suffer from lower conversion rates for this specific sterically hindered molecule (2,2'-substitution). For industrial yield, the TiCl4-mediated Fries rearrangement remains the gold standard.

References

  • Friedel-Crafts Acylation Mechanism & Limitations. Sigma-Aldrich Technical Library.

  • Selective Methoxy Ether Cleavage and Acylation. National Institutes of Health (PMC).

  • Purification of Hydroxybenzophenones (Steam Distillation & pH Separation). US Patent 2682559A.

  • Demethylation of 2'-Methoxyacetophenones with Aluminum Chloride. Bulletin of the Chemical Society of Japan.

  • Process for the Manufacture of Hydroxyalkoxybenzophenones. European Patent EP0721929B1.

minimizing side reactions in benzophenone methoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzophenone Methoxylation Ticket Subject: Minimizing Side Reactions & Impurity Profiling Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting center for aromatic alkoxylation. This guide addresses the specific challenges of introducing a methoxy group (-OCH


) onto a benzophenone core. Due to the electron-withdrawing nature of the carbonyl bridge and the steric environment of the biaryl system, this transformation is susceptible to three specific classes of failure: Hydrolysis (Phenol formation) , Carbonyl Reduction , and Regio-irregularity .

Select your current operational workflow below to access specific troubleshooting protocols.

Module 1: The Reaction Landscape (Root Cause Analysis)

Before adjusting parameters, visualize the competing pathways in your reactor. The diagram below illustrates the "danger zones" where side reactions outcompete the desired methoxylation.

ReactionLandscape Start Halobenzophenone (Starting Material) Target Methoxybenzophenone (Target) Start->Target Path A: Methoxylation (NaOMe, Anhydrous) Phenol Hydroxybenzophenone (Hydrolysis Impurity) Start->Phenol Path B: Hydrolysis (Water/OH-) Alcohol Benzhydrol (Reduction Impurity) Start->Alcohol Path C: Carbonyl Reduction (Hydride Transfer) Bis Bis-Methoxy (Over-reaction) Target->Bis Path D: Over-alkylation (If di-halo precursor)

Figure 1: Competitive reaction pathways.[1] Path A is desired. Path B occurs via moisture contamination. Path C occurs via hydride transfer from alkoxides or metal catalysts.

Module 2: Troubleshooting (Nucleophilic Aromatic Substitution)

Context: You are reacting a halobenzophenone (e.g., 4-fluorobenzophenone) with a methoxide salt (NaOMe). Primary Mechanism: Addition-Elimination via Meisenheimer Complex.

Issue #1: High levels of Phenol (Hydroxybenzophenone) detected.

Diagnosis: The "Hydrolysis Trap." Methoxide bases are hygroscopic. If water is present, it generates Hydroxide (


), which is a smaller, harder nucleophile than Methoxide (

) and attacks the ring faster.
  • Corrective Protocol:

    • Reagent Audit: Switch from solid NaOMe (often contaminated with NaOH) to a freshly prepared solution of NaOMe in anhydrous methanol.

    • Solvent Drying: Benzophenone acts as a "water scavenger" sponge in this reaction. Ensure solvent water content is

      
       ppm.
      
    • Leaving Group Swap: If using 4-chlorobenzophenone, switch to 4-fluorobenzophenone . The C-F bond is stronger but the high electronegativity stabilizes the transition state (Meisenheimer complex) significantly better, accelerating the desired

      
       rate relative to hydrolysis [1].
      
Issue #2: Formation of Benzhydrol (Alcohol) side products.

Diagnosis: Carbonyl Reduction. Benzophenones are susceptible to reduction. At high temperatures (


C), alkoxides can act as reducing agents (transferring a hydride from their 

-position), similar to a Meerwein-Ponndorf-Verley reduction.
  • Corrective Protocol:

    • Temperature Cap: Do not exceed reflux temperature of Methanol (

      
      C). If higher rates are needed, use a dipolar aprotic solvent (DMSO/DMF) at lower temperatures rather than superheating alcohols.
      
    • Oxidative Quench: If trace benzhydrol is unavoidable, treat the crude mixture with a mild oxidant (e.g., Jones reagent or IBX) to revert the alcohol back to the ketone before purification.

Data Table: Leaving Group Effects on Side Reactions
PrecursorRelative Rate (

)
Hydrolysis RiskRecommended Condition
4-Fluoro Fast (100x)LowMild heat (

C), MeOH
4-Chloro SlowHigh (Requires forcing conditions)High heat (

C), DMSO
4-Nitro Very FastMedium (Nitrite displacement)

C to RT

Module 3: Troubleshooting Catalytic Coupling (Buchwald-Hartwig)

Context: You are using a Palladium (Pd) or Copper (Cu) catalyst to couple an unactivated aryl halide with methanol. Primary Mechanism: Oxidative Addition


 Reductive Elimination.
Issue #3: Hydrodehalogenation (Loss of Halide, replaced by H).

Diagnosis: The catalytic cycle is completing via


-hydride elimination or interaction with the solvent, rather than reductive elimination with the methoxide. This often happens if the "Methoxy" nucleophile is sterically hindered from entering the coordination sphere.
  • Corrective Protocol:

    • Ligand Selection: Switch to bulky, electron-rich phosphine ligands like BrettPhos or RockPhos . These facilitate the difficult reductive elimination of C-O bonds [2].

    • Solvent Change: Avoid primary alcohols as solvents if possible. Use Toluene as the bulk solvent and add Methanol (2-3 equivalents) strictly as the reagent. This reduces the concentration of potential hydride sources.

Issue #4: Catalyst Poisoning (Stalled Reaction).

Diagnosis: The benzophenone carbonyl oxygen can coordinate to the Pd center, acting as a competitive inhibitor, effectively shutting down the catalytic cycle.

  • Corrective Protocol:

    • Lewis Acid Additive: Add a stoichiometric Lewis Acid (e.g.,

      
      ). This binds to the benzophenone carbonyl, preventing it from interfering with the Palladium catalyst.
      

Module 4: Synthetic Alternative (Friedel-Crafts)

Context: You are building the molecule from Anisole + Benzoyl Chloride because direct methoxylation failed.

Issue #5: Ortho/Para Regio-isomer contamination.

Diagnosis: Friedel-Crafts acylation of anisole favors the para position, but 5-10% ortho product is common. Separation of these isomers is difficult due to similar boiling points.

  • Corrective Protocol:

    • Solvent Control: Run the reaction in Nitrobenzene or CS

      
       . These solvents enhance para-selectivity due to steric bulk and complexation effects.
      
    • Crystallization: Do not rely on column chromatography. Para-methoxybenzophenone is highly crystalline. Use ethanol recrystallization to reject the oily ortho isomer.

Experimental Protocol: Optimized Methoxylation

Objective: Synthesis of 4-methoxybenzophenone from 4-fluorobenzophenone with minimal hydrolysis.

  • Setup: Flame-dry a 250mL 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and N

    
     inlet.
    
  • Reagent Prep:

    • Charge 4-fluorobenzophenone (10 mmol, 2.00 g).

    • Add anhydrous DMSO (20 mL). Note: DMSO accelerates the reaction rate, allowing lower temps.

  • Nucleophile Addition:

    • Separately, prepare 1.1 eq of NaOMe in MeOH.

    • Crucial Step: Evaporate the MeOH from the NaOMe solution in vacuo to obtain dry powder, then immediately redissolve in DMSO. Rationale: Removing MeOH prevents it from acting as a proton source or hydride donor.

  • Reaction:

    • Add NaOMe/DMSO solution to the RBF dropwise at Room Temperature.

    • Heat to

      
      C. Monitor by TLC (9:1 Hexane/EtOAc).
      
  • Quench:

    • Pour into ice-cold 1M HCl (prevents emulsion and protonates any phenoxide side products).

    • Extract with Ethyl Acetate. Wash organic layer 3x with water (to remove DMSO).

Decision Matrix: Which Method?

Use this logic flow to determine the safest route for your specific substrate.

DecisionTree Start Start: Select Substrate HasF Is it a Fluoro-benzophenone? Start->HasF HasCl Is it a Chloro/Bromo-benzophenone? HasF->HasCl No MethodSNAr Method: SNAr (DMSO, 60°C) HasF->MethodSNAr Yes EWG Are there other EWGs? (CN, NO2, CF3) HasCl->EWG Yes MethodFC Method: Friedel-Crafts (Anisole + BzCl) HasCl->MethodFC No Halides (Building from scratch) EWG->MethodSNAr Yes (Activated) MethodPd Method: Pd-Catalysis (BrettPhos, Toluene) EWG->MethodPd No (Unactivated)

Figure 2: Method Selection Logic. EWG = Electron Withdrawing Group.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Palucki, M., Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers. Journal of the American Chemical Society, 119(14), 3395–3396.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 11: Aromatic Substitution).

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions.[2][3] Wiley-VCH. (Specific reference to catalyst poisoning by ketones).

Sources

troubleshooting low solubility of 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxy-2'-methoxybenzophenone

Welcome to the technical support guide for this compound (also known as Oxybenzone or Benzophenone-3). This resource is designed for researchers, scientists, and formulation professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth, science-backed answers to common questions, detailed protocols, and troubleshooting workflows to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that cause its low solubility?

A1: The solubility of a compound is governed by its molecular structure and resulting physicochemical properties. This compound is a largely non-polar, hydrophobic molecule, making it sparingly soluble in water. Key properties influencing this are:

  • High LogP Value: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A high LogP indicates a preference for non-polar (oily) environments over polar (watery) ones.

  • Chemical Structure: The molecule is dominated by two phenyl rings, which are hydrophobic. While it has a hydroxyl (-OH) and a methoxy (-OCH3) group that can participate in hydrogen bonding, the large carbon backbone overshadows their contribution to aqueous solubility.

  • Crystalline Structure: In its solid state, the compound exists as stable crystals. Energy is required to break this crystal lattice before the individual molecules can be solvated by the solvent, a process which is not always favorable in water.[1]

Here is a summary of its key physicochemical properties:

PropertyValueImplication for SolubilitySource(s)
Molecular Formula C₁₄H₁₂O₃-[2]
Molecular Weight 228.24 g/mol -[2]
Appearance White to light yellow crystalline powderSolid state requires energy to break lattice[3][4]
Water Solubility <0.1 g/100 mL (<1 mg/mL) at 20°CVery poorly soluble in aqueous media[5][6]
LogP (o/w) ~3.79 - 3.84Highly lipophilic, prefers non-polar solvents[3][7]
pKa ~7.1 - 8.4The hydroxyl group is weakly acidic; can be deprotonated at basic pH to form a more soluble salt[3][7]
Melting Point 62-64 °CRelatively low melting point[5]
Q2: I'm struggling to dissolve the compound in my aqueous buffer. What are some suitable organic solvents for creating a stock solution?

A2: Given its hydrophobic nature, this compound is readily soluble in most organic solvents.[1][4][8] The principle of "like dissolves like" is key here; the non-polar structure of the compound is better solvated by non-polar or moderately polar organic solvents.

For creating a concentrated stock solution, the following solvents are excellent starting points. Always use the smallest necessary volume of organic solvent if it needs to be diluted into an aqueous system later to avoid precipitation.

SolventReported SolubilityNotesSource(s)
95% Ethanol 50 mg/mLA common, relatively low-toxicity choice for biological experiments.[9]
Methanol SolubleA slightly more polar alcohol, also effective.[10]
Acetone >20% (>200 mg/mL)A strong, polar aprotic solvent. Good for initial solubilization.[3]
Dimethyl Sulfoxide (DMSO) SolubleA powerful and widely used solvent for poorly soluble compounds in drug discovery.[11]
Chloroform >20% (>200 mg/mL)A non-polar solvent, effective but use with caution due to toxicity.[3]
Methyl Ethyl Ketone 40 g/100g (400 mg/mL)Effective industrial solvent.[10]

Expert Tip: When preparing a stock solution, always add the solid compound to the solvent. Use gentle warming (e.g., a 37°C water bath) or sonication to aid dissolution, but be mindful of the compound's melting point (62-64°C).

Troubleshooting Workflow

If you are facing solubility issues, this decision tree can guide you toward an effective solution based on your experimental constraints.

G cluster_0 cluster_1 cluster_2 cluster_3 start Initial State: This compound precipitates or fails to dissolve. q_solvent Is an organic solvent permissible for your experiment? start->q_solvent sol_organic Action: Prepare a concentrated stock solution in a suitable organic solvent (e.g., Ethanol, DMSO). Then, dilute into your final medium. q_solvent->sol_organic Yes q_ph Can the pH of your aqueous system be adjusted above 8.5? q_solvent->q_ph No ans_solvent_yes Yes ans_solvent_no No sol_ph Action: Use a basic buffer or adjust pH with NaOH. The hydroxyl group deprotonates, forming a more soluble phenolate salt. q_ph->sol_ph Yes q_cosolvent Does your experiment tolerate a small percentage (e.g., 1-10%) of a water-miscible organic solvent? q_ph->q_cosolvent No ans_ph_yes Yes ans_ph_no No sol_cosolvent Action: Use a co-solvent system. (e.g., Water with 5% Ethanol or Propylene Glycol). This reduces the polarity of the bulk solvent. q_cosolvent->sol_cosolvent Yes sol_advanced Result: Requires Advanced Formulation Techniques. Consider Surfactants (micelles) or Cyclodextrin (inclusion complexes). q_cosolvent->sol_advanced No ans_cosolvent_yes Yes ans_cosolvent_no No

Caption: Troubleshooting workflow for solubility issues.

Q3: My experiment must be conducted in a primarily aqueous system. How can I increase the compound's solubility?

A3: When pure organic solvents are not an option, several formulation strategies can be employed. These methods modify the solvent or the compound itself to improve compatibility.[12][13]

The phenolic hydroxyl group on this compound is weakly acidic, with a pKa value reported between 7.1 and 8.4.[3][7] By raising the pH of the aqueous medium to be at least 1-2 units above the pKa (e.g., pH > 9), you can deprotonate the hydroxyl group. This creates a negatively charged phenolate anion, which is significantly more polar and thus more soluble in water.

Protocol: Preparing a pH-Adjusted Solution

  • Prepare a Slurry: Suspend the desired amount of this compound powder in your aqueous buffer (e.g., Tris or PBS). It will not dissolve initially.

  • Monitor pH: Place a calibrated pH probe into the slurry while stirring continuously.

  • Titrate with Base: Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Observe Dissolution: As the pH rises above ~8.5, you will observe the solid powder begin to dissolve.

  • Final Adjustment: Continue adding base until all the solid has dissolved and the target pH is reached and stable.

  • Verification: Always verify that the final pH is compatible with your downstream application (e.g., cell culture, enzyme assay).

A co-solvent is a water-miscible organic solvent that, when added to water in small amounts, reduces the overall polarity of the solvent system.[14][15] This makes the environment more favorable for dissolving hydrophobic compounds like this compound.

Mechanism: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water.[][17] This reduces the "hydrophobic effect," which is the energetic penalty for creating a cavity in water to accommodate a non-polar solute.

Commonly Used Co-solvents: [14][18]

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycols (PEGs, e.g., PEG 400)

  • Glycerin

Experimental Approach:

  • Dissolve the compound in the pure co-solvent first.

  • Slowly add this organic stock solution to the aqueous phase while vortexing or stirring vigorously to prevent localized high concentrations and precipitation.

  • Start with a low final concentration of the co-solvent (e.g., 1-5% v/v) and increase only if necessary, as high concentrations can interfere with biological systems.

Q4: I've tried pH adjustment and co-solvents, but I need higher concentrations or my system is too sensitive. What advanced methods are available?

A4: For particularly challenging applications, advanced formulation techniques can dramatically increase aqueous solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity. The resulting "inclusion complex" has the water-friendly exterior of the cyclodextrin, allowing the entire complex to dissolve readily in water.

Studies have shown that hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective at solubilizing this compound, increasing its aqueous solubility by over 1000-fold in some cases.[19][20][21][22] The formation of a 1:1 complex is typical.[21]

Application: This method is excellent for creating stable, high-concentration aqueous solutions for drug delivery studies or cellular assays where organic solvents must be avoided.

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.

Common Surfactants:

  • Polysorbates (e.g., Tween® 80)

  • Sodium Dodecyl Sulfate (SDS) - Note: Denaturing to proteins.

  • Cremophor® EL

This approach is common in pharmaceutical formulations but must be carefully validated, as surfactants can have biological effects of their own.[11]

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound.[23][24]

  • Respiratory Protection: The compound can cause respiratory irritation.[23][24] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[23]

  • Spill Cleanup: In case of a spill, dampen the solid material with 60-70% ethanol, then transfer to a sealed container for disposal.[8]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture.[8][23]

References

  • Cosolvent - Wikipedia . Wikipedia. Available from: [Link]

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques . Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Cosolvent - Grokipedia . Grokipedia. Available from: [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. Available from: [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . Pharmaceutics. Available from: [Link]

  • Savjani, K. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Journal of Pharmaceutical Investigation. Available from: [Link]

  • Mishra, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • OXYBENZONE - Ataman Kimya . Ataman Kimya. Available from: [Link]

  • Compound: OXYBENZONE (CHEMBL1625) - ChEMBL . EMBL-EBI. Available from: [Link]

  • Felton, L. A., et al. (2002). Influence of hydroxypropyl-beta-cyclodextrin on the transdermal permeation and skin accumulation of oxybenzone . Die Pharmazie. Available from: [Link]

  • Inclusion Complexation of the Sunscreen 2-Hydroxy-4-Methoxy Benzophenone (Oxybenzone) with Hydroxypropyl-β-Cyclodextrin: Effect on Membrane Diffusion . ResearchGate. Available from: [Link]

  • Benzophenone-3 (BP-3; Oxybenzone) Fact Sheet . New York State Department of Health. Available from: [Link]

  • 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Yap, K. L., et al. (2021). Sunscreens Containing Cyclodextrin Inclusion Complexes for Enhanced Efficiency: A Strategy for Skin Cancer Prevention . Molecules. Available from: [Link]

  • Benzophenone-3 - SAFETY DATA SHEET . Avena Lab. (2024). Available from: [Link]

  • Influence of Hydroxypropyl- β-Cyclodextrin on the Transdermal Permeation and Skin Accumulation of Oxybenzone . ResearchGate. Available from: [Link]

  • Safety Data Sheet BENZOPHENONE-3 . Esperis S.r.l. Available from: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • oxybenzone 2-hydroxy-4-methoxybenzophenone . The Good Scents Company. Available from: [Link]

  • Octabenzone | C21H26O3 | CID 15797 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents . The Journal of Physical Chemistry B. Available from: [Link]

  • Chemical Properties of Benzophenone, 2'-hydroxy-5'-methoxy- (CAS 14770-96-8) . Cheméo. Available from: [Link]

  • Chemical Properties of Oxybenzone (CAS 131-57-7) . Cheméo. Available from: [Link]

  • Tu, Y.-A., et al. (2023). A novel inclusion complex of oxybenzone with C-methylresorcin[25]arene deters skin permeation . RSC Advances. Available from: [Link]

  • 2-Hydroxy-4-methoxybenzophenone . ChemBK. Available from: [Link]

  • 2-Hydroxy-4-methoxybenzophenone Properties . U.S. Environmental Protection Agency. Available from: [Link]

  • Oxybenzone - Wikipedia . Wikipedia. Available from: [Link]

  • 2-Hydroxy-4-methoxybenzophenone CAS No. 131-57-7 . Tintoll. Available from: [Link]

  • Benzophenone, 2-hydroxy-4-methoxy-3-methyl- . NIST WebBook. Available from: [Link]

Sources

optimizing reaction conditions for benzophenone cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Benzophenone Cyclization

Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting for Benzophenone Cyclization Architectures

Phase 1: Triage & Protocol Selection

"Benzophenone cyclization" is a scaffold-dependent term. Before optimizing, identify your specific transformation pathway. This guide covers the two most critical cyclization modes in drug discovery:

  • Mode A: Intramolecular Friedel-Crafts Acylation (Acid-Mediated)[1][2]

    • Target: Fluorenones, Xanthones, Anthrones.

    • Mechanism:[3][4][5][6] Electrophilic aromatic substitution via acylium ion.

    • Key Reagents: Eaton’s Reagent, Polyphosphoric Acid (PPA), Triflic Acid.

  • Mode B: Reductive Cyclization (McMurry/Pinacol Coupling)

    • Target: Tetraphenylethylene derivatives (SERM scaffolds), Fused Polycycles.

    • Mechanism:[3][4][5][6] Single Electron Transfer (SET) via Low-Valent Titanium (LVT).

    • Key Reagents: TiCl₄/Zn, TiCl₃/LiAlH₄.[3]

Phase 2: Technical Modules & Troubleshooting

Module A: Acid-Mediated Cyclodehydration (Fluorenone Synthesis)

Context: You are converting a benzophenone-2-carboxylic acid (or derivative) into a fluorenone. The Problem: High viscosity of PPA leads to poor heat transfer, charring, and incomplete conversion.

Standard Protocol (Optimized): Eaton’s Reagent Method Why: Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) offers lower viscosity and cleaner workup than PPA, allowing lower reaction temperatures (60–80°C vs 150°C).

Step-by-Step Workflow:

  • Preparation: Purge reactor with N₂. Charge Eaton’s Reagent (10–15 equiv relative to substrate).

  • Addition: Add benzophenone substrate solid in portions at <40°C . Critical: Rapid addition causes localized exotherms and charring.

  • Cyclization: Heat to 80°C . Monitor via HPLC every 30 mins.

    • Stop Condition: >98% conversion or appearance of sulfonation byproducts (M+80 mass shift).

  • Quench: Cool to 0°C. Drip reaction mixture into ice-water (never water into acid).

Troubleshooting Guide: Acid-Mediated Cyclization

SymptomProbable CauseCorrective Action
Black/Tar formation Localized overheating due to high viscosity.Switch from PPA to Eaton’s Reagent.[7][8] If using PPA, dilute with xylene (if compatible) or use mechanical stirring.
Sulfonated Byproducts Reaction temp >90°C or time >3h in MsOH.Limit temp to 80°C. Quench immediately upon consumption of SM. Use Triflic Acid/TFAA for sensitive substrates.
Incomplete Conversion Deactivated ring (EWG present).Increase temp to 100°C cautiously. If fails, convert acid to acid chloride first, then use AlCl₃/DCM (Friedel-Crafts standard).
Product Trapped in Gum Poor quenching technique.Quench into 10% Na₂CO₃ to neutralize acid immediately. Extract with EtOAc/THF mixture (pure EtOAc may not dissolve fused rings).
Module B: Reductive Cyclization (McMurry Coupling)

Context: You are coupling two carbonyls (intramolecular) to form a strained alkene or pinacol. The Problem: The "McMurry Slurry" is dead; the reaction stops at the pinacol stage or fails to initiate.

Standard Protocol (Optimized): TiCl₄/Zn Formulation Why: The TiCl₄/Zn system allows precise control over the active Ti(0) species particle size, crucial for the heterogeneous surface reaction.

Step-by-Step Workflow:

  • Active Ti Generation: Suspend Zn dust (activated with dilute HCl, washed, dried) in dry THF. Cool to 0°C.

  • Ti Addition: Add TiCl₄ dropwise. Observation: Yellow → Green → Black. Reflux for 2h to generate active LVT species.

  • Substrate Addition: Dilute benzophenone substrate in THF. Add slowly (syringe pump) to the refluxing slurry over 4–8 hours (High Dilution Principle).

  • Deoxygenation: Continue reflux for 12–24h.

    • Checkpoint: If reaction stalls at Pinacol (diol), add Pyridine (10 mol%) to solubilize surface oxides.

Troubleshooting Guide: McMurry Coupling

SymptomProbable CauseCorrective Action
Reaction Stalls at Pinacol Low temperature or "aged" Ti surface.Increase reflux time. Add Pyridine or Et₃N to strip oxides from Ti surface. Ensure solvent is dry (DME allows higher temp than THF).
No Reaction (SM Recovery) Oxidized Zn or wet solvent.Activate Zn with 1M HCl, wash with MeOH/Ether, dry under vacuum. Distill THF over Na/Benzophenone.
Low Yield (Intermolecular) Competitive polymerization.Use High Dilution addition (0.05 M final conc).
Pinacol Rearrangement Acidic quench of the intermediate.Quench with dilute NaOH or basic tartrate solution, not HCl. The pinacol is acid-sensitive.

Phase 3: Visualization of Logic Pathways

Figure 1: Decision Tree for Benzophenone Cyclization Optimization

BenzophenoneOptimization Start Start: Benzophenone Substrate TargetCheck Target Structure? Start->TargetCheck Fluorenone Fluorenone/Xanthone (C=O retained) TargetCheck->Fluorenone Cyclodehydration Alkene Fused Alkene/Pinacol (C=O removed) TargetCheck->Alkene Reductive Coupling AcidChoice Check Ring Electronics Fluorenone->AcidChoice ElectronRich Electron Rich/Neutral AcidChoice->ElectronRich ElectronPoor Electron Poor AcidChoice->ElectronPoor Eatons USE EATON'S REAGENT (P2O5/MsOH) Temp: 80°C ElectronRich->Eatons PreActivate CONVERT TO ACID CHLORIDE Then AlCl3/DCM ElectronPoor->PreActivate TiPrep Ti Species Preparation Alkene->TiPrep ZnQuality Check Zn Quality TiPrep->ZnQuality Reflux Reflux in THF/DME Add Pyridine if Stalled ZnQuality->Reflux

Caption: Decision matrix for selecting reagents based on electronic properties and target scaffold.

Phase 4: Frequently Asked Questions (FAQs)

Q1: Why does my Eaton's Reagent reaction turn into a solid black mass that I can't extract? A: This is "charring" caused by the exothermic dehydration of the alcohol intermediate.

  • Fix: You likely added the substrate too fast or at too high a temperature. Perform the addition at <40°C. If the mass is already solid, mechanically crush it and digest with ice-water/DCM overnight. Do not heat it further.

Q2: In the McMurry reaction, I see the Pinacol product but zero alkene. How do I force the deoxygenation? A: The Pinacol-to-Alkene step requires a clean Ti(0) surface.

  • Fix: Add 5–10 mol% of Pyridine or Triethylamine to the refluxing mixture. Nitrogen bases coordinate to the titanium oxides accumulating on the metal surface, exposing fresh active sites for the deoxygenation step [1]. Alternatively, switch solvent from THF (66°C) to DME (85°C) to overcome the activation energy barrier.

Q3: Can I use microwave irradiation for the acid-mediated cyclization? A: Yes, but with extreme caution.

  • Protocol: Use Triflic Acid or Eaton's Reagent in a sealed vessel. Limit time to 5–10 minutes at 100°C. Warning: PPA absorbs microwave energy poorly and unevenly; do not use neat PPA in a microwave.

Q4: My benzophenone has a methoxy group, and it's demethylating during cyclization. A: Strong Lewis acids (AlCl₃) and hot Bronsted acids (MsOH) can cleave ethers.

  • Fix: Use Trifluoroacetic Anhydride (TFAA) in DCM at room temperature if the ring is sufficiently electron-rich. If heating is required, Eaton's reagent is generally gentler on ethers than AlCl₃, but keep T < 60°C.

References

  • Duan, X. F., et al. (2006).[9] "Insights into the General and Efficient Cross McMurry Reactions between Ketones." The Journal of Organic Chemistry, 71(26), 9873–9876. Link

  • Eaton, P. E., et al. (1973).[8] "Phosphorus pentoxide-methanesulfonic acid.[7][8][10] Convenient alternative to polyphosphoric acid."[7] The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565. Link

  • Zhao, H., et al. (2021). "Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization." Beilstein Journal of Organic Chemistry, 17, 2698–2706. Link

Sources

Technical Support Center: Advanced Troubleshooting for Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of sterically hindered, hydrogen-bonded aromatic ketones. Specifically, this module addresses the pervasive issue of eradicating unreacted phenols from 2-Hydroxy-2'-methoxybenzophenone following a Fries rearrangement or Friedel-Crafts acylation.

The Mechanistic Root of the Problem

Q: Why does unreacted phenol consistently co-elute with my product and resist standard acid-base extraction?

A: The difficulty in separating these two compounds stems from a counterintuitive conflict between their thermodynamic acidity and their kinetic phase behavior.

Phenol is a weak acid with a pKa of approximately 10.0[1]. In contrast, 2-hydroxybenzophenone derivatives typically exhibit a lower pKa, ranging from 7.6 to 8.1[2]. Thermodynamically, your product (this compound) is more acidic than the phenol impurity due to the strong electron-withdrawing nature of the adjacent carbonyl group.

However, the 2-hydroxyl group in your product forms a highly stable intramolecular hydrogen bond with the carbonyl oxygen. This pseudo-six-membered ring effectively masks the polar hydroxyl group, drastically increasing the molecule's lipophilicity. When you attempt a standard basic wash (e.g., with aqueous NaOH) to remove phenol[3], both compounds deprotonate. Because the sodium salt of the benzophenone remains highly lipophilic, it either acts as a surfactant (causing severe, unbreakable emulsions) or simply partitions back into the organic layer. Therefore, traditional liquid-liquid extraction fails.

Quantitative Physiochemical Comparison

To design a self-validating purification system, we must exploit the physical differences rather than relying solely on pKa.

PropertyPhenolThis compound
Molecular Weight 94.11 g/mol 228.24 g/mol
pKa ~10.0[1]~7.6 – 8.1[2]
Boiling Point (1 atm) 181.7 °C[4]> 300 °C (Estimated)
Intramolecular H-Bond AbsentPresent (Strong)
Aqueous Solubility High (~84 g/L)[4]Very Low

Purification Decision Matrix

PhenolPurification A Crude Mixture (Product + Phenol) B Phenol > 5%? A->B C Vacuum Distillation (1 mmHg, 50°C) B->C Yes D Anti-Solvent Crystallization B->D No C->D Residue E Mother Liquor (Discard/Recycle) C->E Distillate (Phenol) F Resin Scavenging (Amberlyst A26) D->F Trace Phenol G Pure 2-Hydroxy-2'- methoxybenzophenone D->G High Purity F->G Filtrate

Workflow for removing unreacted phenol from benzophenone derivatives based on impurity load.

Step-by-Step Troubleshooting Protocols

Protocol A: Bulk Removal via High-Vacuum Distillation

Use Case: When crude NMR indicates >5% unreacted phenol. Causality: Exploits the massive boiling point differential (181.7 °C vs. >300 °C) to selectively volatilize phenol without thermally degrading the benzophenone.

  • Setup: Transfer the crude reaction mixture to a round-bottom flask equipped with a short-path distillation head and a dry-ice/acetone cold trap.

  • Vacuum Application: Apply high vacuum (≤ 1 mmHg).

  • Heating: Gradually heat the oil bath to 50–60 °C.

  • Collection: Phenol will sublime/distill and collect in the cold trap as a white crystalline solid. Maintain temperature until deposition ceases (typically 1–2 hours).

  • Validation: Weigh the cold trap contents to ensure the mass of removed phenol matches the theoretical excess used in your synthesis. The residue in the boiling flask is your enriched product.

Protocol B: Trace Removal via Anti-Solvent Crystallization

Use Case: Polishing the product to >99% purity. Causality: Phenol is highly soluble in aqueous ethanol mixtures, whereas the highly lipophilic, internally H-bonded this compound is not.

  • Dissolution: Dissolve the enriched crude from Protocol A in a minimal volume of boiling absolute ethanol.

  • Anti-Solvent Addition: Remove from heat and add deionized water dropwise while stirring vigorously until the solution becomes slightly turbid (cloud point).

  • Annealing: Add 1–2 drops of ethanol to clear the turbidity, then allow the flask to cool undisturbed to room temperature over 4 hours.

  • Maturation: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Filter the bright yellow crystals via a Büchner funnel. Wash the filter cake with ice-cold 20% aqueous ethanol.

  • Validation: Run an HPLC or TLC (Hexane:EtOAc 8:2). Phenol (which is highly UV active) should be undetectable in the crystal fraction and heavily concentrated in the mother liquor.

Protocol C: Chemical Scavenging (Resin Polish)

Use Case: When crystallization yields unacceptable product loss or trace phenol (<1%) persists. Causality: Macroporous basic resins can trap the smaller, less sterically hindered phenol molecules while the bulky benzophenone passes through.

  • Preparation: Swell Amberlyst® A26 (OH⁻ form) resin in dichloromethane (DCM) for 30 minutes.

  • Elution: Dissolve your product in DCM and pass it through a short plug of the swelled resin.

  • Incubation: For stubborn mixtures, slurry the resin with the dissolved product and gently stir for 2 hours at room temperature.

  • Isolation: Filter off the resin and wash with fresh DCM. Evaporate the filtrate to yield the ultra-pure product.

  • Validation: Perform a 1H-NMR analysis. The distinct aromatic signals of phenol (multiplets at ~6.8–7.3 ppm) will be completely absent.

References

Sources

preventing photo-degradation of 2-Hydroxy-2'-methoxybenzophenone samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for researchers and analytical scientists working with 2-Hydroxy-2'-methoxybenzophenone (and structurally related benzophenone derivatives).

While often conflated with Dioxybenzone (Benzophenone-8, 2,2'-dihydroxy-4-methoxybenzophenone) or Oxybenzone (Benzophenone-3) , the specific substitution pattern of This compound presents unique stability challenges. The presence of the ortho-methoxy group on the prime ring (


-position) induces steric torsion that can decouple the phenyl rings, potentially reducing the efficiency of the photoprotective ESIPT (Excited-State Intramolecular Proton Transfer) mechanism compared to its planar analogs.

Current Status: System Operational
Ticket Type: Stability & Handling Protocol
Assigned Specialist: Senior Application Scientist

Part 1: Critical Stability Analysis (The "Why")

To prevent degradation, you must understand the failure mode. Benzophenones are generally photostable because they dissipate UV energy as heat via ESIPT . However, this mechanism is fragile in the 2-Hydroxy-2'-methoxy isomer due to steric hindrance and solvent interactions.

The Failure Mechanism: Disrupted ESIPT

Under normal conditions, the ortho-hydroxyl proton tunnels to the carbonyl oxygen upon UV excitation, forming a short-lived keto tautomer that relaxes non-radiatively.

  • The Risk: If the intramolecular Hydrogen bond is broken (by polar protic solvents) or if the molecule is twisted out of planarity (by the 2'-methoxy group), the excited state cannot relax via ESIPT.

  • The Result: The molecule enters a long-lived Triplet State (

    
    ) . This state is highly reactive and abstracts hydrogen from the solvent or reacts with oxygen, leading to irreversible degradation (photolysis).
    
Visualizing the Danger Zone

The following diagram illustrates the "Safe" pathway (ESIPT) versus the "Degradation" pathway.

ESIPT_Mechanism cluster_solvents Risk Factors Ground Ground State (Enol) Stable Excited Excited Singlet (S1) High Energy Ground->Excited UV Absorption Keto Keto Tautomer Transient Species Excited->Keto ESIPT (Fast) Proton Transfer Triplet Triplet State (T1) REACTIVE DANGER ZONE Excited->Triplet ISC (Intersystem Crossing) Blocked ESIPT Keto->Ground Heat Dissipation (Safe Return) Degradation Photoproducts (Phenols, Radicals) Triplet->Degradation H-Abstraction / Oxidation Factor1 Polar Protic Solvents (Water, MeOH) Factor1->Excited Disrupts H-Bond Factor2 Steric Twist (2'-Methoxy) Factor2->Excited Prevents Planarity

Figure 1: The mechanistic bifurcation between stability (Green path) and degradation (Red path). Stability relies on the rapid ESIPT cycle. If solvents or steric bulk disrupt this, the molecule enters the reactive Triplet state.

Part 2: Troubleshooting & FAQs

Category A: Solution Preparation & Solvents

Q: I am observing a loss of peak area in HPLC after 24 hours. My solvent is Methanol:Water (50:50). Is the compound degrading? A: Likely, yes. While Methanol/Water is standard for reverse-phase HPLC, it is detrimental to the long-term photostability of this specific benzophenone.

  • The Cause: Water and Methanol are strong Hydrogen-bond donors. They compete with the intramolecular H-bond (Carbonyl···Hydroxyl).[1] Once the intramolecular bond is broken, the molecule loses its photoprotection mechanism and becomes susceptible to ambient light photolysis.

  • The Fix:

    • Switch Diluents: Use Acetonitrile (ACN) for stock solutions. ACN is aprotic and does not disrupt the intramolecular H-bond as aggressively as alcohols.

    • Amber Glass: Strict requirement.[2] Even laboratory fluorescent lights emit enough UV to degrade the "unprotected" solvated fraction over 24 hours.

    • Autosampler Protection: Ensure the autosampler is dark/covered.

Q: Can I use DMSO for stock solutions? A: Yes, but with caution. DMSO is aprotic, which is good, but it is highly polar and hygroscopic.

  • Risk: DMSO can stabilize charge-separated intermediates. If the sample absorbs water from the air, the "water effect" (H-bond disruption) will return.

  • Recommendation: Use anhydrous DMSO, store under nitrogen/argon, and use within 1 week.

Category B: Solid State Storage

Q: The powder has turned from off-white to slight yellow. Is it compromised? A: Yellowing indicates surface oxidation or the formation of trace photoproducts (often quinoid species).

  • Assessment: Run a purity check. If purity is >98%, the yellowing may be superficial.

  • Prevention: This molecule is sensitive to photo-oxidation . The 2'-methoxy group creates electron density that makes the ring susceptible to oxidation if left in light + oxygen.

  • Protocol: Store solids in amber vials, flushed with Nitrogen, at 4°C.

Category C: Analytical Anomalies

Q: My calibration curve is non-linear at low concentrations. A: This is often an adsorption issue, not degradation.

  • Mechanism: Benzophenones are lipophilic. They bind to plastic pipette tips, filter membranes, and glass surfaces.

  • Solution:

    • Pre-rinse pipette tips with the solvent.

    • Use silanized glass vials if working at <1 µg/mL.

    • Avoid Nylon filters; use PTFE or Regenerated Cellulose.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Photostable Stock Standards

Use this protocol to ensure analytical validity for >1 month.

ParameterSpecificationReason
Primary Solvent Acetonitrile (HPLC Grade) Aprotic; preserves intramolecular H-bond (ESIPT active).
Concentration 1.0 mg/mL (1000 ppm) Higher concentrations are self-shielding (Beer-Lambert Law).
Container Amber Borosilicate Class A Blocks UV <400nm.
Headspace Argon or Nitrogen Prevents photo-oxidation via Triplet state quenching by

.
Storage Temp -20°C Slows thermal degradation kinetics.
Protocol 2: Emergency Recovery (If degradation is suspected)

If you suspect your sample has degraded (new peaks at lower retention times):

  • Check the λ-max: The parent compound typically absorbs at ~280-290 nm and ~320-330 nm. Degradation products (often benzoic acid derivatives) often lose the 330 nm band.

  • MS Confirmation: Look for a mass shift of -14 Da (Demethylation) or +16 Da (Hydroxylation). The 2'-methoxy group is a "hotspot" for radical attack.

Part 4: Handling Workflow Diagram

Follow this decision tree to determine the correct handling procedure based on your experimental phase.

Handling_Workflow Start Start: Handling this compound State Select State Start->State Solid Solid Reference Material State->Solid Solution Liquid Solution State->Solution Solid_Action Store: -20°C, Dark, Desiccated Shelf Life: 2 Years Solid->Solid_Action Solvent_Check Check Solvent Type Solution->Solvent_Check Protic Protic (MeOH, Water, EtOH) Solvent_Check->Protic Polar Aprotic Aprotic (ACN, DCM, THF) Solvent_Check->Aprotic Non-Polar Protic_Risk HIGH RISK: ESIPT Disrupted Analyze within 4 hours Use Amber Glass ONLY Protic->Protic_Risk Aprotic_Safe LOW RISK: ESIPT Active Stable for 1-2 weeks at 4°C Aprotic->Aprotic_Safe

Figure 2: Operational workflow for handling samples. Note the critical distinction between protic and aprotic solvents.

References

  • Mechanism of ESIPT in Benzophenones

    • Title: Excited-State Intramolecular Proton Transfer (ESIPT): From Principal Photophysics to the Development of New Chromophores.
    • Source:Chemical Reviews
    • URL:[Link]

  • Solvent Effects on Photostability

    • Title: Solvent effects on the photophysics of the molecular sunscreen oxybenzone.
    • Source:Physical Chemistry Chemical Physics (PCCP)
    • URL:[Link]

    • Note: While focusing on the 4-methoxy isomer, the mechanistic findings regarding H-bond disruption by water are directly applicable to the 2'-methoxy isomer.
  • Photodegradation P

    • Title: Photodegradation of UV filters: Kinetics and Products.
    • Source:International Journal of Environmental Research and Public Health
    • URL:[Link]

  • Title: General Chapters: <1151> Pharmaceutical Dosage Forms (Stability).

Sources

resolving isomer mixtures in benzophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzophenone Isomer Resolution

Introduction: The Regioselectivity Challenge

In the synthesis of substituted benzophenones—critical intermediates for UV filters (e.g., Oxybenzone), photoinitiators, and varying pharmaceutical scaffolds—the formation of isomeric mixtures is the primary bottleneck. The classic Friedel-Crafts acylation often yields a thermodynamic mixture of ortho- and para- isomers, with meta- isomers appearing depending on the directing groups.

This guide provides a technical troubleshooting framework to resolve these mixtures. It moves beyond standard textbook advice, focusing on industrial-grade purification logic, kinetic control strategies, and advanced chromatographic separation.

Module 1: Strategic Synthesis (Prevention & Control)

Core Principle: The most effective purification is high regioselectivity during synthesis. Shifting from stoichiometric Lewis acids to shape-selective catalysis can drastically reduce the downstream purification burden.

Troubleshooting Synthesis Selectivity

Q: Why is my ortho:para ratio shifting inconsistently between batches? A: This is often a thermodynamic vs. kinetic control issue involving temperature and catalyst solubility.

  • Mechanism: At higher temperatures (

    
    ), the reaction under 
    
    
    
    often equilibrates to the thermodynamic product (often meta or para depending on sterics). At lower temperatures (
    
    
    ), the kinetic ortho product may dominate if the electrophile is coordinated to the directing group.
  • Solution: Lock your temperature ramp rates. If targeting the para isomer, consider switching to Zeolite Catalysis (e.g., Zeolite H-Beta or Y-Hydrogen). The pore structure of zeolites imposes steric constraints that physically retard the formation of bulky ortho isomers.

Q: How can I force the formation of the ortho isomer exclusively? A: Use the Blocking Group Strategy .

  • Block: Alkylate the para position with a tert-butyl group.

  • Acylate: Perform the Friedel-Crafts acylation; the acyl group is forced ortho.

  • Deprotect: Remove the tert-butyl group via retro-Friedel-Crafts alkylation.

Visualizing Selectivity Logic

ReactionLogic Start Target Isomer? Para Para-Substituted Start->Para Ortho Ortho-Substituted Start->Ortho Method1 Shape Selective Catalysis (Zeolite H-Beta/Y) Para->Method1 Steric Bulk High Method2 Blocking Strategy (t-Butyl protection) Ortho->Method2 High Purity Req Method3 Coordination Control (Specific Lewis Acids) Ortho->Method3 Cost Sensitive Outcome1 High Para Selectivity (Steric Constraint) Method1->Outcome1 Outcome2 Exclusive Ortho (Regio-blocking) Method2->Outcome2

Figure 1: Decision pathway for selecting synthetic routes based on target isomer regiochemistry.

Module 2: Crystallization Troubleshooting

Core Principle: Benzophenones are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs because their melting points are often low and impurities depress them further.

Protocol: The "Cloud Point" Method

Best for: Separating 4-hydroxybenzophenone (solid) from 2-hydroxybenzophenone (often oil/lower MP).

  • Dissolution: Dissolve crude mixture in minimal hot Ethanol (95%) or Acetone .

  • Titration: Add hot water dropwise until persistent turbidity (cloud point) is reached.

  • Re-solubilization: Add just enough hot ethanol to make the solution clear again.

  • Seeding (Critical): Add a seed crystal of the pure para isomer at

    
    .
    
  • Controlled Cooling: Cool to room temperature over 2 hours, then to

    
    .
    
FAQ: Crystallization Failures

Q: My product is oiling out at the bottom of the flask. How do I fix this? A: This indicates you are operating above the "oiling out" limit (metastable zone width is exceeded).

  • Immediate Fix: Reheat to dissolve the oil. Add a co-solvent that increases solubility slightly (e.g., add 5% Toluene to your Heptane system).

  • Process Change: Switch to Fractional Crystallization . Para isomers generally have higher melting points and lower solubility in non-polar solvents compared to ortho isomers (which often form internal hydrogen bonds, increasing non-polar solubility).

    • Solvent Recommendation: Try Dichloroethane (DCE) or Heptane/Ethyl Acetate (9:1) .

Q: How do I remove polyol impurities (e.g., 2,4-dihydroxybenzophenone)? A: Exploit the acidity difference.

  • Step 1: Dissolve crude in a water-immiscible solvent (DCM or Toluene).

  • Step 2: Wash with a specific pH buffer. The ortho-OH is less acidic due to hydrogen bonding with the carbonyl. A weak base wash may selectively remove the more acidic para-OH impurities or polyols depending on substitution patterns.

Module 3: Chromatographic Resolution

Core Principle: When crystallization fails or for analytical validation, chromatography is required. Isomers often co-elute on standard Silica due to similar polarity.

Analytical Method (HPLC)

To quantify isomer ratios (e.g., checking ortho impurity levels in a para batch):

ParameterConditionRationale
Column C18 (e.g., Cogent Bidentate or Genesis C18)High hydrophobicity required to separate aromatic isomers.
Mobile Phase ACN : Water (Gradient)Start 50:50, ramp to 90:10.
Modifier 0.1% Formic Acid or Phosphoric AcidSuppresses ionization of phenolic -OH groups for sharper peaks.
Detection UV @ 254 nm & 287 nm254 nm for backbone; 287 nm is specific to the

transition of benzophenone.
Elution Order Polyols

Ortho

Para
Ortho isomers often elute earlier than para in Reversed Phase due to intramolecular H-bonding reducing interaction with the C18 phase.
Preparative Purification (Flash)

Q: The isomers are smearing together on my silica column. A: Standard silica interacts with the hydroxyl groups.

  • Fix 1 (Mobile Phase): Add 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase. This prevents tailing of phenolic benzophenones.

  • Fix 2 (Stationary Phase): Use Phenyl-Hexyl functionalized silica. The

    
     interactions between the column and the benzophenone rings provide a different selectivity mechanism than standard silica, often resolving positional isomers that co-elute on C18 or bare silica.
    

Module 4: Identification & Validation

Q: How do I quickly distinguish ortho vs. para isomers without a crystal structure? A: Use 1H NMR Coupling Constants (J-values) .

  • Ortho-substituted: Look for the aromatic protons. If you have a 1,2-substitution, you will see a doublet with a coupling constant of

    
      (ortho coupling).
    
  • Meta-substituted: Look for a singlet or doublet with

    
      (meta coupling).
    
  • Para-substituted: The classic AA'BB' system . Two doublets (roofing effect) with

    
     .
    
  • IR Spectroscopy: Ortho-hydroxybenzophenones exhibit a shifted carbonyl stretch (lower wavenumber, e.g.,

    
    ) compared to para-isomers (
    
    
    
    ) due to strong intramolecular hydrogen bonding.

Summary Workflow: Isomer Resolution Logic

PurificationFlow Crude Crude Reaction Mixture State Physical State? Crude->State Solid Solid / Precipitate State->Solid High MP Oil Oil / Viscous Liquid State->Oil Low MP / Impure Recryst Recrystallization (EtOH/Water or DCE) Solid->Recryst Distill High Vac Distillation (<1 mmHg) Oil->Distill Check Purity Check (HPLC) Recryst->Check Distill->Check Success Target Purity >99% Check->Success Pass Fail Isomers Co-crystallize Check->Fail Fail Flash Flash Chromatography (Phenyl-Hexyl Phase) Fail->Flash Flash->Success

Figure 2: Operational workflow for processing crude benzophenone mixtures.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide to Catalysts for Friedel-Crafts Acylation. BenchChem. Link

  • Boise State University. (2024). Zeolite Catalyzed Friedel-Crafts Acylations. ScholarWorks. Link

  • SIELC Technologies. (2018).[2] Separation of Benzophenone on Newcrom R1 HPLC column. SIELC. Link

  • National Institutes of Health (PMC). (2022). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3. NCBI. Link

  • Google Patents. (2018). CN108586224B - Method for purifying and separating benzophenone. Google Patents. Link

Sources

Technical Support Center: 2-Hydroxy-2'-methoxybenzophenone Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Optimization Center for the crystallization of 2-Hydroxy-2'-methoxybenzophenone. This portal is designed for researchers and process chemists requiring authoritative, field-proven strategies to overcome thermodynamic and kinetic bottlenecks during the isolation of bulky benzophenone derivatives.

Part 1: Knowledge Base – The Causality of Phase Behavior

The crystallization of this compound is notoriously challenging due to its molecular architecture. The compound features bulky aromatic rings and strong intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl core.

The Kinetic Hindrance & LLPS: During cooling crystallization, the integration of these bulky solute molecules into a highly ordered, rigid crystal lattice is kinetically hindered. When a system generates supersaturation too rapidly (via aggressive temperature drops), the thermodynamic trajectory bypasses the Metastable Zone (MSZ) and intersects the liquid-liquid miscibility gap (the binodal curve). Instead of nucleating solid crystals, the system undergoes Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the pharmaceutical industry as "oiling out" [1]. The solute molecules arrange themselves randomly into a highly concentrated, secondary liquid phase (emulsion droplets) because it requires significantly less activation energy than forming a crystal lattice [2].

Part 2: Diagnostic Q&A – Troubleshooting Anomalies

Q1: My solution turns into a cloudy emulsion instead of forming crystals upon cooling. How do I prevent this?

Causality: You have crossed the cloud point curve before the solid-liquid equilibrium curve, triggering LLPS (oiling out). Because the solute-rich droplets are highly mobile, they act as a "good solvent" for unwanted impurities. When these droplets eventually and spontaneously solidify, they trap these impurities, ruining your yield and purity [1]. Solution: You must map the phase diagram to identify the LLPS boundary. Adjust your temperature control to maintain the system 2–3°C above the cloud point (T_LLPS). At this precise temperature, introduce seed crystals to force heterogeneous nucleation, effectively bypassing the miscibility gap entirely [3].

Q2: I am observing a high degree of solvent inclusion and poor Crystal Size Distribution (CSD). What is wrong with my cooling profile?

Causality: Linear or rapid cooling generates a massive spike in supersaturation. This causes the crystal lattice to grow too fast around the mother liquor (solvent inclusion) and triggers secondary nucleation ("crashing out"), resulting in a wide CSD dominated by fines. Solution: Implement a cubic gradient cooling curve . Start with an extremely slow cooling rate (e.g., 0.1 °C/min) immediately after seeding. Because the initial seed surface area is small, supersaturation must be consumed slowly. As the crystals grow and surface area expands, you can gradually accelerate the cooling rate.

Q3: How can I confirm my system hasn't oiled out before I start my final cooling ramp?

Causality: Visual inspection is insufficient because both nucleation and oiling out present as "cloudiness" (turbidity). Solution: Utilize Process Analytical Technology (PAT). A Focused Beam Reflectance Measurement (FBRM) probe will show a sharp increase in spherical droplet counts without an exothermic signature if LLPS occurs. Conversely, true crystallization will present an exotherm and a distinct shift in chord length distribution [1].

Part 3: Standard Operating Procedure (SOP)

Self-Validating Anti-Oiling Out Crystallization Workflow

This protocol utilizes built-in analytical feedback loops to ensure the process remains strictly within the thermodynamic design space.

Step 1: Complete Dissolution

  • Action: Suspend crude this compound in the chosen solvent system (e.g., ethanol/water). Heat the reactor to 60°C under moderate agitation (250 RPM).

  • Self-Validation Check: In-line turbidity probe must read 0 NTU (100% transmittance), confirming the complete destruction of the solute lattice and absence of suspended solids.

Step 2: Primary Controlled Cooling

  • Action: Cool the reactor at a linear rate of 0.5 °C/min to the predetermined seeding temperature (e.g., 45°C), ensuring this temperature is strictly above the T_LLPS boundary.

  • Self-Validation Check: ATR-FTIR spectroscopy confirms the target supersaturation ratio (

    
    ) is reached. FBRM confirms no droplet formation, validating that the miscibility gap has been avoided.
    

Step 3: Seeding & Isothermal Hold

  • Action: Introduce 1–2% w/w of pre-milled this compound seed crystals. Hold the temperature isothermally at 45°C for 120 minutes.

  • Self-Validation Check: FBRM detects the immediate presence of seed particles. Over the 120-minute hold, ATR-FTIR shows a steady asymptotic decline in solute concentration, confirming desupersaturation via crystal growth rather than secondary nucleation.

Step 4: Secondary Gradient Cooling

  • Action: Execute a cubic cooling ramp from 45°C down to the isolation temperature of 5°C over 4 hours.

  • Self-Validation Check: FBRM chord length distribution shifts uniformly to larger micron sizes without a secondary spike in the <10 µm range (confirming no fines generation).

Step 5: Isolation

  • Action: Filter the resulting suspension and wash the filter cake with pre-chilled (5°C) anti-solvent to displace the mother liquor.

Part 4: Data Analytics & Process Parameters

Table 1: Thermodynamic Parameters & Temperature Control Strategy

Phase RegionTemp Range (°C)Physical StateProcess ActionValidation Metric
Undersaturated 55 – 65Clear SolutionEnsure complete dissolution.Turbidity = 0 NTU
Metastable Zone (MSZ) 40 – 55SupersaturatedIntroduce seeds; Isothermal hold.

= 1.1 – 1.2
Miscibility Gap (LLPS) < 40 (Unseeded)Emulsion / OilAVOID. Reheat to redissolve.FBRM droplet spike
Labile Zone < 35 (Unseeded)Amorphous SolidAVOID. Causes severe impurities.Uncontrolled exotherm

Part 5: Process Visualization

CrystallizationWorkflow N1 1. Complete Dissolution T = 60°C Validation: Turbidity = 0 NTU N2 2. Primary Cooling Rate: 0.5°C/min to 45°C Validation: ATR-FTIR Target C/C* N1->N2 N3 3. Seed Introduction 1-2% w/w at 45°C Validation: FBRM Seed Detection N2->N3 N4 4. Isothermal Hold Hold for 120 mins Validation: Concentration Drop N3->N4 N5 5. Cubic Gradient Cooling Cool to 5°C Validation: Chord Length Growth N4->N5 N6 6. Filtration & Isolation Wash with cold solvent N5->N6

Self-validating temperature control workflow for this compound crystallization.

Part 6: References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL: [Link]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Organic Process Research & Development URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: ResearchGate / Crystal Growth & Design URL: [Link]

purification of 2-Hydroxy-2'-methoxybenzophenone from tarry residues

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide designed for the purification of 2-Hydroxy-2'-methoxybenzophenone .

Subject: Troubleshooting Purification of this compound from Tarry Residues Ticket ID: CHEM-PUR-8821 Support Tier: Senior Application Scientist

Executive Summary

The "tarry residue" encountered during the synthesis of this compound (often via Friedel-Crafts acylation or Fries rearrangement) is typically a complex mixture of unhydrolyzed aluminum intermediates , oxidized phenolic oligomers , and potentially xanthene cyclization byproducts .

Because the target molecule contains substituents at both ortho positions (2-OH and 2'-OMe), it exhibits significant steric twisting and intramolecular hydrogen bonding. This reduces its polarity relative to para-substituted isomers (like oxybenzone), making it more soluble in non-polar solvents and prone to "oiling out" rather than crystallizing.

This guide provides a chemically grounded workflow to break the metal-organic complexes (the "tar") and force controlled crystallization.

Part 1: The De-Tarring Protocol (Pre-Purification)

The Problem: You cannot recrystallize "black goo." The tar is likely trapping your product in a Lewis-acid complex or a supersaturated oil. The Fix: Aggressive Acid Hydrolysis followed by a polarity-gradient extraction.

Step-by-Step De-Tarring Workflow
  • Hydrolysis (The "Crash"):

    • Re-dissolve the entire tarry residue in a minimum amount of Dichloromethane (DCM) or Toluene .

    • Pour this organic solution slowly into a stirred mixture of Ice (500g) and Concentrated HCl (50mL) .

    • Why: The tar often consists of aluminum salts (

      
       complexes) that are soluble in organics but insoluble in water. The HCl drives the equilibrium to release the free phenol.
      
  • Phase Separation:

    • Agitate vigorously for 30 minutes. The mixture should separate into an organic layer (containing product) and an aqueous acidic layer (containing Aluminum salts).

    • Visual Check: The aqueous layer should be clear/yellow. If it is milky, filter through Celite before separation.

  • The "Phenolic Wash" (Critical Step):

    • Wash the organic layer with 5% NaHCO₃ (to remove benzoic acid impurities).

    • Caution: Do NOT use strong NaOH, as the 2-hydroxy group is acidic enough to deprotonate, sending your product into the aqueous waste.

    • Wash with Brine -> Dry over

      
       -> Evaporate solvent.
      

Part 2: Recrystallization Troubleshooting

The Problem: The product forms an oil at the bottom of the flask instead of crystals ("Oiling Out"). The Cause: The melting point of the impure solid is depressed below the boiling point of your solvent.

Recommended Solvent Systems
SystemRatio (v/v)MechanismBest For
Ethanol / Water 90:10 to 70:30Polarity GradientGeneral purification. Best first attempt.
Methanol / Water 80:20Polarity GradientHigher purity, lower yield.
Toluene / Heptane 1:3Solubility GradientUse if the product is very greasy/non-polar.
Protocol: The "Cloud Point" Method
  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Remove from heat. Add warm water dropwise down the side of the flask.

  • Stop immediately when a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Seeding: If available, add a seed crystal of pure this compound at 40°C.

  • Slow Cool: Wrap the flask in a towel to cool slowly to room temperature, then move to a fridge (4°C).

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for handling the crude tarry residue.

PurificationWorkflow Start Crude Tarry Residue Hydrolysis Acid Hydrolysis (Ice/HCl + DCM) Start->Hydrolysis Break Al-Complex Separation Phase Separation Hydrolysis->Separation Wash Wash Organic Layer (NaHCO3 + Brine) Separation->Wash Remove Acids Evap Evaporate to Oil/Solid Wash->Evap Decision State of Residue? Evap->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Solidifies Chrom Column Chromatography (Hexane/EtOAc) Decision->Chrom Remains Oil/Tar Recryst->Chrom Oils Out Success Pure Crystals (Verify via TLC/MP) Recryst->Success Crystals Form Chrom->Success

Figure 1: Purification Decision Tree. This workflow prioritizes chemical hydrolysis of the tar before attempting physical separation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my product turn yellow/brown even after recrystallization?

  • Answer: This is often due to trace oxidation of the phenol or residual iron from the catalyst.

  • Fix: Add a small amount of Activated Charcoal to the boiling ethanol solution during recrystallization. Stir for 5 minutes, then filter hot through a Celite pad before cooling.

Q2: I cannot find the exact melting point in literature. How do I know it's pure?

  • Answer: this compound is a specific isomer often conflated with Oxybenzone (2-Hydroxy-4-methoxybenzophenone).

  • Validation: Do not rely solely on MP. Use TLC (Thin Layer Chromatography) .[1][2]

    • Mobile Phase: 80:20 Hexane:Ethyl Acetate.

    • Visualization: UV Light (254 nm).

    • Criterion: A single dark spot under UV. If you see a spot at the baseline, you still have tar/polymer.

Q3: Can I use Vacuum Distillation?

  • Answer: Proceed with caution. While benzophenones are stable, the "tar" often contains thermally unstable oligomers that can decompose and codistill. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to separate the bulk tar before attempting crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts workup and phenolic purification).

  • Taber, D. F. (2010). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware Course Materials. (Describes AlCl3 complex hydrolysis).

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methoxybenzophenone Safety Data Sheet. (Used for structural analogy and solubility data of hydroxy-methoxy benzophenones).

  • National Institute of Standards and Technology (NIST). (2023). Benzophenone derivatives thermochemistry. NIST Chemistry WebBook, SRD 69.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Hydroxy-2'-methoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds, supported by experimental data and established scientific principles. Our objective is to furnish a comprehensive resource for the structural elucidation and characterization of this and related benzophenone derivatives.

Introduction: The Significance of Benzophenone Derivatives and NMR Spectroscopy

Benzophenones are a class of organic compounds with a diaryl ketone core structure that are widely utilized as photoinitiators, fragrances, and UV-blocking agents in various industrial applications.[1] The specific substitution patterns on the phenyl rings significantly influence their chemical and physical properties. This compound, with its intramolecular hydrogen bonding potential and distinct electronic environment, presents a unique spectroscopic profile.

¹H NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures.[2] The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, providing crucial information about the connectivity and spatial arrangement of atoms. This guide will dissect the ¹H NMR spectrum of this compound by comparing it with the spectra of benzophenone, 2-hydroxybenzophenone, and 2-methoxybenzophenone.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR chemical shifts of this compound and related compounds. All spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise specified. The data for the target compound is inferred from closely related structures and predictive models due to the absence of a publicly available experimental spectrum for this specific isomer.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compound Aromatic~ 6.8 - 7.8m-Inferred
-OCH₃~ 3.7 - 3.9s-Inferred
-OH~ 11.5 - 12.0s-Inferred
Benzophenone Aromatic7.42 - 7.82m-[3][4]
2-Hydroxybenzophenone Aromatic6.90 - 7.80m-[5][6]
-OH~ 12.0s-[5]
2-Methoxybenzophenone Aromatic6.99 - 7.81m-[7]
-OCH₃3.72s-[7]
2,2'-Dihydroxy-4-methoxybenzophenone H-3', H-5'7.56, 7.55d, d-[8]
H-6'7.47d-[8]
H-67.06d-[8]
H-56.94dd-[8]
H-36.52, 6.49d, d-[8]
-OCH₃3.86s-[8]
-OH11.61, 10.26s, s-[8]

Note: The chemical shifts for this compound are predicted based on the analysis of the provided reference compounds. The aromatic region (m, multiplet) is complex due to overlapping signals. The hydroxyl proton (-OH) signal is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.

Interpretation of Spectral Data

The ¹H NMR spectrum of benzophenone serves as our baseline, with all aromatic protons appearing in the range of 7.42-7.82 ppm.[3][4]

Effect of the Hydroxyl Group: The introduction of a hydroxyl group at the 2-position in 2-hydroxybenzophenone causes a significant downfield shift of the hydroxyl proton to approximately 12.0 ppm.[5] This is due to the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bond also influences the chemical shifts of the adjacent aromatic protons.

Effect of the Methoxy Group: In 2-methoxybenzophenone, the methoxy group (-OCH₃) protons appear as a sharp singlet at 3.72 ppm.[7] The electron-donating nature of the methoxy group causes a slight upfield shift of the aromatic protons on the same ring compared to benzophenone.

Predicted Spectrum of this compound: Based on the analysis of the related compounds, the ¹H NMR spectrum of this compound is expected to exhibit the following key features:

  • A sharp singlet for the methoxy protons around 3.7-3.9 ppm.

  • A broad singlet for the hydroxyl proton significantly downfield, likely between 11.5 and 12.0 ppm, due to intramolecular hydrogen bonding.

  • A complex multiplet in the aromatic region, from approximately 6.8 to 7.8 ppm, arising from the eight aromatic protons. The protons on the hydroxyl-substituted ring are expected to be slightly more shielded (upfield) compared to those on the methoxy-substituted ring.

The provided data for 2,2'-Dihydroxy-4-methoxybenzophenone further supports these predictions, showing distinct signals for the aromatic protons and two separate hydroxyl proton signals, indicating different hydrogen bonding environments.[8]

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standardized protocol for obtaining a high-quality ¹H NMR spectrum of benzophenone derivatives.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the benzophenone sample.[9]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like hydroxyls, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often results in sharper -OH signals.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][11]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.[11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).[9][12] However, the residual solvent peak is often sufficient for referencing (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[13]

NMR Data Acquisition
  • Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[12]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp spectral lines.[10]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the internal standard or the residual solvent peak.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Workflow and Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tuning, Locking, Shimming) transfer->instrument acquire Acquire Data (¹H Experiment) instrument->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Integration & Analysis reference->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Sources

IR spectroscopy peak assignments for 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy of 2-Hydroxy-2'-methoxybenzophenone , designed for researchers requiring precise structural verification.

Differentiation from Structural Isomers via Spectral Fingerprinting

Executive Summary

This guide details the IR spectral assignments for This compound (2H-2'MBP) . Unlike its widely used isomer Oxybenzone (2-Hydroxy-4-methoxybenzophenone) , the 2'-methoxy derivative presents a unique spectroscopic challenge due to the steric influence of the ortho-methoxy group on the non-chelated phenyl ring.

This document compares 2H-2'MBP against two critical alternatives:

  • Benzophenone (Standard): To establish the baseline for the carbonyl shift.

  • 2-Hydroxy-4-methoxybenzophenone (Isomer): To demonstrate how ortho vs. para substitution alters the spectral profile.

Mechanistic Basis of Spectral Shifts

To accurately assign peaks, one must understand the two competing forces driving the wavenumber shifts in this molecule:

  • Intramolecular Hydrogen Bonding (IHB): The hydroxyl group at the 2-position forms a robust 6-membered chelate ring with the carbonyl oxygen. This weakens the C=O bond, significantly lowering its stretching frequency (Red Shift).

  • Steric Inhibition of Resonance (Twisting): The methoxy group at the 2'-position (on the B-ring) creates steric repulsion with the carbonyl group. This forces the B-ring to twist out of the molecular plane. Reduced conjugation typically increases the C=O frequency (Blue Shift) relative to a fully planar system, partially counteracting the IHB effect.

Visualization of Structural Dynamics

The following diagram illustrates the competing electronic and steric effects that define the IR spectrum.

G cluster_0 Ring A (Chelated) cluster_1 Ring B (Steric) OH 2-OH Group CO C=O (Carbonyl) OH->CO Strong Intramolecular H-Bond Effect1 Red Shift (Lower cm⁻¹) C=O bond weakens OH->Effect1 OMe 2'-Methoxy Group OMe->CO Steric Repulsion RingB Phenyl Ring B OMe->RingB Forces Twisting Effect2 Blue Shift (Higher cm⁻¹) Conjugation reduced RingB->Effect2 Loss of Planarity Result Observed Spectrum: Distinctive C=O ~1635 cm⁻¹ Effect1->Result Effect2->Result

Caption: Figure 1. Mechanistic interplay between H-bonding (Ring A) and Steric Twisting (Ring B) determining the carbonyl wavenumber.

Detailed Peak Assignments

A. The Hydroxyl Region (3500 – 2500 cm⁻¹)[1]
  • Observation: Unlike free alcohols (sharp band at ~3600 cm⁻¹), 2H-2'MBP exhibits a broad, weak absorption often centered around 3000–2800 cm⁻¹.

  • Cause: The proton is tightly "locked" in the chelate ring. This broadening is so extensive that the O-H band often overlaps with C-H stretches, making it appear "hidden."

  • Differentiation:

    • 2H-2'MBP: Broad, diffuse background absorption.

    • Benzophenone:[1][2][3][4][5][6] Absent.

B. The Carbonyl Region (1700 – 1600 cm⁻¹)

This is the primary diagnostic region.

  • Benzophenone (Reference): ~1660 cm⁻¹.[7]

  • 2-Hydroxy-4-methoxybenzophenone (Alternative): ~1625 cm⁻¹.

    • Reason: The 4-methoxy group is an Electron Donating Group (EDG) that pushes electron density into the ring system (Resonance), further weakening the C=O bond combined with the H-bond.

  • This compound (Target): ~1635 – 1645 cm⁻¹.

    • Reason: While the H-bond lowers the frequency, the steric twisting of the 2'-methoxy ring reduces the conjugation length. Less conjugation means the C=O bond retains more double-bond character than in the planar 4-methoxy isomer, resulting in a slightly higher wavenumber.

C. The Fingerprint Region (1300 – 700 cm⁻¹)
  • C-O Stretch (Methoxy): Strong band at 1260–1250 cm⁻¹ .

  • C-O Stretch (Phenolic): Strong band at 1320–1300 cm⁻¹ .

  • Ortho-Substitution Pattern:

    • The 2'-methoxy substitution on Ring B creates an ortho-disubstituted pattern (four adjacent hydrogens). Look for a strong bending vibration near 750 cm⁻¹ .

    • Contrast: The 4-methoxy isomer (Oxybenzone) has a 1,2,4-substitution pattern, showing different bending modes (typically ~830 cm⁻¹ for two adjacent hydrogens).

Comparative Data Summary

The table below contrasts the target molecule with its closest market alternatives.

Functional GroupVibration ModeBenzophenone (Standard)Oxybenzone (4-OMe Isomer)2-Hydroxy-2'-methoxy (Target)
O-H StretchNone3500–2600 (Broad/Weak)3500–2600 (Broad/Weak)
C=O Stretch1660 cm⁻¹ (Strong)1625 cm⁻¹ (Strong)1635–1645 cm⁻¹ (Strong)
C-O (Ar-O-C) StretchNone1255 cm⁻¹1260 cm⁻¹
Ar-H Bending (OOP)700, 690 cm⁻¹ (Mono)830 cm⁻¹ (1,2,4-sub)750 cm⁻¹ (Ortho-sub)

Note: Wavenumbers are approximate (±5 cm⁻¹) and depend on the sampling matrix (KBr vs. ATR).

Experimental Protocol for Validation

To ensure reproducible spectral data, follow this self-validating workflow.

Method: Solid State FT-IR (ATR)

Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for benzophenones to avoid moisture interference in the critical O-H region.

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Verify background is flat.

  • Sample Loading: Place ~5 mg of crystalline 2H-2'MBP on the crystal.

  • Compression: Apply high pressure using the anvil.

    • Check: Ensure the preview spectrum shows peaks < 2.0 Absorbance units to prevent detector saturation.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum, as this may obscure the splitting in the fingerprint region.

Workflow Diagram

Workflow Start Start: Sample Prep Check Check Crystal Background (Must be flat) Start->Check Load Load Sample (ATR) Apply Pressure Check->Load Pass Scan Acquire Spectrum (16 scans, 4 cm⁻¹) Load->Scan Analyze Analyze Regions Scan->Analyze Region1 Region 1: 3000 cm⁻¹ Confirm Broad OH Analyze->Region1 Region2 Region 2: 1635 cm⁻¹ Confirm Chelated C=O Analyze->Region2 Region3 Region 3: 750 cm⁻¹ Confirm Ortho-Sub Analyze->Region3

Caption: Figure 2. Step-by-step experimental workflow for validating the identity of this compound.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Hydroxy-4-methoxybenzophenone (Oxybenzone). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Zahedi-Tabrizi, M., et al. (2014).[8] Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. Journal of Chemical Sciences, 126, 919–929. Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzophenone. Advanced Organic Chemistry Notes. Available at: [Link]

Sources

Mechanistic Causality: The "Ortho Effect" in Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Benzophenone Isomers: A Comprehensive Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the baseline separation of positional isomers. Benzophenone derivatives—widely used as UV filters, photoinitiators, and chemical intermediates—present a classic chromatographic puzzle. Specifically, the positional isomers 2-hydroxybenzophenone (2-OHBP), 3-hydroxybenzophenone (3-OHBP), and 4-hydroxybenzophenone (4-OHBP) exhibit drastically different retention behaviors despite having identical molecular weights.

This guide objectively compares the HPLC retention times of these isomers, explains the chemical causality behind their chromatographic behavior, and provides a self-validating experimental protocol for their baseline separation.

In Reversed-Phase HPLC (RP-HPLC), retention is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18)[1]. The elution order of hydroxybenzophenone isomers is a textbook demonstration of how spatial geometry dictates molecular polarity and, consequently, retention time[2].

  • 3-Hydroxybenzophenone (Meta) & 4-Hydroxybenzophenone (Para): In these isomers, the hydroxyl (-OH) group is spatially distant from the carbonyl (C=O) group. This exposed configuration allows the -OH group to readily form intermolecular hydrogen bonds with the polar mobile phase (e.g., water/methanol or water/acetonitrile)[3]. Because they are highly solvated by the mobile phase, their apparent polarity remains high, resulting in a lower affinity for the C18 column and an earlier elution time[4].

  • 2-Hydroxybenzophenone (Ortho): The hydroxyl group is positioned immediately adjacent to the carbonyl group. This proximity strongly favors the formation of an intramolecular hydrogen bond, creating a stable, pseudo-six-membered ring. This internal bonding effectively "masks" the polar hydroxyl group from the mobile phase, drastically increasing the molecule's lipophilicity. As a result, 2-OHBP interacts much more strongly with the hydrophobic stationary phase and elutes significantly later than its meta and para counterparts[5].

G N_Start Benzophenone Isomers (RP-HPLC Analysis) N_Ortho 2-Hydroxybenzophenone (Ortho Position) N_Start->N_Ortho N_MetaPara 3- & 4-Hydroxybenzophenone (Meta/Para Positions) N_Start->N_MetaPara N_Mech1 Intramolecular H-Bonding (Masked Polarity) N_Ortho->N_Mech1 N_Mech2 Intermolecular H-Bonding (High Solvation) N_MetaPara->N_Mech2 N_Ret1 High Lipophilicity Longest Retention Time N_Mech1->N_Ret1 N_Ret2 High Polarity Shorter Retention Time N_Mech2->N_Ret2

Workflow illustrating how hydroxyl substitution positions dictate hydrogen bonding and RP-HPLC retention times.

Comparative Data Presentation

The table below summarizes the quantitative retention data for the three isomers under an optimized UHPLC gradient method. Note the significant retention gap between the meta/para isomers and the ortho isomer, which perfectly aligns with the theoretical causality described above.

IsomerSubstitution PositionIntramolecular H-BondingRelative PolarityTypical RP-HPLC Retention Time (min)*
4-Hydroxybenzophenone Para (4-)NoHigh~4.2
3-Hydroxybenzophenone Meta (3-)NoHigh~4.5
2-Hydroxybenzophenone Ortho (2-)YesLow~8.1

*Data synthesized from standardized UHPLC-MS/MS gradients using C18 columns (100 mm × 2.1 mm, 1.7 μm) at a flow rate of 0.3 mL/min[4][5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own resolving power.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Deionized water containing 0.1% Formic Acid (v/v). The acidic modifier suppresses the ionization of the phenolic hydroxyl groups, ensuring sharp peak shapes[2].

  • Mobile Phase B: LC-MS grade Methanol containing 0.1% Formic Acid (v/v).

Step 2: Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm) or equivalent[5].

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or ESI-MS/MS in positive/negative switching mode)[3].

Step 3: Gradient Elution Program

A gradient is strictly required to elute the highly retained 2-OHBP in a reasonable timeframe while maintaining resolution between the closely eluting 3-OHBP and 4-OHBP[4].

  • 0.0 – 3.5 min: 20% to 80% B

  • 3.5 – 4.5 min: Hold at 80% B

  • 4.5 – 5.5 min: 80% to 90% B

  • 5.5 – 9.5 min: Hold at 90% B

  • 9.5 – 13.5 min: Return to 20% B and re-equilibrate.

Step 4: System Suitability Test (Self-Validation)

Before injecting unknown samples, inject a mixed standard containing 10 µg/mL of 2-OHBP, 3-OHBP, and 4-OHBP. The system is considered validated and ready for use only if the following criteria are met:

  • Resolution (

    
    ):  The resolution between 4-OHBP and 3-OHBP must be 
    
    
    
    (Baseline separation). Causality: If
    
    
    , the initial gradient is too steep; decrease the starting %B to 15%.
  • Tailing Factor (

    
    ):  The tailing factor for 2-OHBP must be 
    
    
    
    . Causality: If
    
    
    , secondary interactions with residual column silanols are occurring; ensure the mobile phase pH is strictly maintained with 0.1% formic acid.

References

1.[1] The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. ChromaNik Technologies Inc. URL: [Link] 2.[5] Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis (via NIH PMC). URL: [Link] 3.[2] Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. URL: [Link] 4.[4] Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. URL: [Link] 5.[3] A Natural Monoterpene Enol for Dispersive Liquid–Liquid Microextraction Based on Solidification of Floating Organic Droplets for Determination of Benzophenone Compounds in Water Samples. MDPI. URL: [Link]

Sources

mass spectrometry fragmentation pattern of 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2-Hydroxy-2'-methoxybenzophenone

Executive Summary

The structural elucidation and quantification of substituted benzophenones are critical in fields ranging from environmental metabolomics to photochemistry and drug development. This compound presents a unique analytical challenge. Unlike its widely studied isomer, 2-hydroxy-4-methoxybenzophenone (Oxybenzone), the 2,2'-disubstitution pattern creates a highly sterically hindered environment.

As a Senior Application Scientist, I have evaluated the two dominant platforms for characterizing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This guide objectively compares their performance, detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Causality of Fragmentation

Understanding the fragmentation of this compound requires analyzing the molecule's physical chemistry. The presence of substituents at both ortho positions (2 and 2') relative to the carbonyl bridge fundamentally alters its mass spectrometric behavior.

  • Steric Inhibition of Resonance: The bulky ortho-substituents force the two aromatic rings out of coplanarity. This steric inhibition prevents the delocalization of pi-electrons across the carbonyl bridge, weakening the carbon-carbonyl bonds and significantly lowering the activation energy required for

    
    -cleavage[1].
    
  • The "Ortho Effect": The spatial proximity of the 2-hydroxyl and 2'-methoxy groups to the carbonyl oxygen facilitates intramolecular hydrogen transfers and specific neutral losses prior to skeletal cleavage. In EI-MS, this manifests as the highly diagnostic loss of a methyl radical (

    
    CH
    
    
    
    ) from the methoxy group[2]. In ESI-MS/MS, it drives the facile neutral loss of water (H
    
    
    O) from the protonated precursor[3].
  • 
    -Cleavage Dynamics:  Because the molecule is asymmetric, 
    
    
    
    -cleavage occurs on either side of the carbonyl, yielding two distinct, highly stable benzoyl cations: the 2-hydroxybenzoyl cation (m/z 121) and the 2-methoxybenzoyl cation (m/z 135). Both platforms rely heavily on these diagnostic ions for structural confirmation[4].

Fragmentation M Protonated Precursor [M+H]+ m/z 229 F1 [M+H - H2O]+ m/z 211 M->F1 -H2O (Ortho Effect) F2 2-Hydroxybenzoyl Cation m/z 121 M->F2 Alpha Cleavage (- Anisole) F3 2-Methoxybenzoyl Cation m/z 135 M->F3 Alpha Cleavage (- Phenol) F4 Phenol Cation m/z 93 F2->F4 -CO F5 Anisole Cation m/z 107 F3->F5 -CO

MS/MS fragmentation pathway of this compound.

Platform Performance Comparison

When selecting an analytical platform, the choice between GC-EI-MS and LC-ESI-MS/MS dictates sample preparation, sensitivity, and the type of structural data obtained.

GC-EI-MS (70 eV) utilizes "hard" ionization, generating a radical cation [M]


 at m/z 228. This platform is unmatched for untargeted screening because the 70 eV fragmentation patterns are highly reproducible and can be cross-referenced against NIST libraries[3]. However, the free hydroxyl group requires chemical derivatization to prevent chromatographic peak tailing.

LC-ESI-MS/MS utilizes "soft" ionization, yielding an even-electron [M+H]


 ion at m/z 229. By employing Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Orbitrap system, researchers can achieve limits of detection (LOD) orders of magnitude lower than GC-MS, making it the gold standard for ultra-trace environmental or pharmacokinetic analysis[5].
Table 1: Head-to-Head Platform Performance
MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (MRM Mode)
Ionization Mechanism Electron Impact (Hard, Radical Cation)Electrospray (Soft, Even-Electron)
Precursor Ion m/z 228[M]

m/z 229 [M+H]

Sample Preparation Extraction + Derivatization (Silylation)Extraction (Direct Injection)
Limit of Detection (LOD) ~5.0 - 10.0 ng/mL~0.05 - 0.1 ng/mL
Matrix Effect Susceptibility Low (Standardized EI source)Moderate to High (Ion suppression)
Table 2: Diagnostic Fragmentation Ions
m/zIon TypePlatformMechanistic Origin
229 [M+H]

LC-MS/MSProtonation of the carbonyl oxygen.
228 [M]

GC-MSRadical cation formation via electron ejection.
213 [M - CH

]

GC-MSLoss of methyl radical from the methoxy group (Ortho Effect).
211 [M+H - H

O]

LC-MS/MSDehydration driven by 2-hydroxyl proximity to the protonated carbonyl.
135 [C

H

O

]

Both

-cleavage yielding the 2-methoxybenzoyl cation.
121 [C

H

O

]

Both

-cleavage yielding the 2-hydroxybenzoyl cation.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be self-validating. The following protocols include built-in causality checks to verify system suitability before data acquisition.

Workflow Start Sample Extraction (SPE) GC GC-EI-MS Platform Start->GC LC LC-ESI-MS/MS Platform Start->LC Deriv Silylation (BSTFA) Validates OH accessibility GC->Deriv NoDeriv Direct Injection (BEH C18 Column) LC->NoDeriv EI 70 eV Electron Impact Yields m/z 228 [M]+• Deriv->EI ESI Electrospray Ionization Yields m/z 229 [M+H]+ NoDeriv->ESI

Comparative experimental workflow for GC-EI-MS and LC-ESI-MS/MS platforms.

Protocol A: GC-EI-MS Workflow
  • Extraction & Drying: Extract the sample using Solid Phase Extraction (SPE) and evaporate to absolute dryness under a gentle nitrogen stream. Causality: Moisture actively destroys silylation reagents, leading to partial derivatization and split chromatographic peaks.

  • Derivatization: Add 50

    
    L of BSTFA + 1% TMCS and 50 
    
    
    
    L of anhydrous pyridine. Incubate at 60°C for 30 minutes. Causality: The free 2-hydroxyl group interacts strongly with silanol groups on the GC column, causing severe peak tailing. Silylation converts it to a trimethylsilyl (TMS) ether, increasing volatility and ensuring sharp peaks.
  • Self-Validation Check (Derivatization Completeness): Inject the sample and monitor the ratio of m/z 300 (TMS-derivatized) to m/z 228 (underivatized). System Rule: A ratio of >99:1 validates that the silylation reaction has reached completion. If underivatized signal exceeds 1%, discard the vial and re-derivatize.

  • Acquisition: Run on a DB-5MS column (30m x 0.25mm x 0.25

    
    m) using a temperature ramp from 100°C to 280°C at 15°C/min.
    
Protocol B: LC-ESI-MS/MS Workflow
  • Chromatography: Inject 5

    
    L onto a BEH C18 column (1.7 
    
    
    
    m, 2.1 x 100 mm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: The acidic modifier ensures complete protonation of the carbonyl oxygen, maximizing the yield of the [M+H]
    
    
    precursor ion at m/z 229 while suppressing unwanted sodium adducts[4].
  • Self-Validation Check (Matrix Suppression): Perform a post-column infusion check. Infuse a 100 ng/mL standard of this compound post-column via a T-junction while running a matrix blank through the autosampler. System Rule: A steady MS signal across the retention time window (± 0.5 min) confirms the absence of matrix-induced ion suppression zones.

  • MRM Acquisition: Set the triple quadrupole to monitor the primary quantitative transition (m/z 229

    
     135, Collision Energy: 20V) and the secondary qualitative transition (m/z 229 
    
    
    
    121, Collision Energy: 25V).

References

  • Suzuki O, Hattori H, Asano M, Takahashi T, Brandenberger H. "Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines." Z Rechtsmed. 1987. URL:[Link]

  • Ye X, Zhou X, Hennings R, Kramer J, Calafat AM. "Determination of Nine Environmental Phenols in Urine by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology. 2012. URL:[Link]

  • Chiriac FL, et al. "Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples." Revista de Chimie. 2020. URL:[Link]

  • Zaikin VG, Halket JM. "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Journal of the American Society for Mass Spectrometry. 2014. URL:[Link]

  • Bursey MM, Twine CE. "Importance of steric inhibition of resonance in the mass spectral cleavage of benzophenones." The Journal of Organic Chemistry. 1979. URL:[Link]

Sources

Crystal Structure Analysis of 2-Hydroxy-2'-methoxybenzophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Hydroxy-2'-methoxybenzophenone (2H-2'MBP) represents a specialized class of benzophenone-type UV absorbers.[1] While its structural isomer, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone/Benzophenone-3) , is the industry standard for broad-spectrum UV protection, the 2'-methoxy derivative offers unique photophysical properties governed by its distinct crystal lattice and molecular conformation.

This guide provides a technical comparison of the crystal structure characteristics of 2H-2'MBP against its primary alternatives. It focuses on the critical role of intramolecular hydrogen bonding and steric torsion in defining solid-state stability and solubility—key parameters for drug development and polymer stabilization.[2]

Comparative Structural Analysis

The performance of benzophenones is dictated by the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism, which dissipates UV energy as heat.[2] This mechanism relies entirely on the planarity and strength of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.[2]

Molecular Geometry & Steric Hindrance

The primary differentiator between the 2'-methoxy and 4-methoxy isomers is the proximity of the methoxy substituent to the central carbonyl group.

FeatureThis compound (Target)2-Hydroxy-4-methoxybenzophenone (Alternative)2,2'-Dihydroxybenzophenone (Reference)
Substituent Position Ortho (2') to CarbonylPara (4) to CarbonylOrtho (2, 2') to Carbonyl
Intramolecular H-Bond Single (O-H[3]···O=C)Single (O-H···O=C)Dual (O-H···O=C···H-O)
Molecular Planarity Twisted : The 2'-OMe group creates steric clash with the carbonyl, forcing the phenyl rings out of plane.[2]Planar : The 4-OMe is distal, allowing maximum π-conjugation and planarity.Planar : Dual H-bonds lock the rings into a planar configuration.[2]
Lattice Packing Lower density packing due to twist; potentially higher solubility in non-polar solvents.[2]Efficient π-stacking; higher density and well-defined melting point (~62-64°C).High stability due to dual "locking" H-bonds.[2]
ESIPT Efficiency Moderate: Twist may slightly decouple the π-system, altering the Stokes shift.High: Planarity favors fast proton transfer.[2]Very High: Symmetric proton transfer potential.[2]
Crystallographic Parameters (Representative)

Note: Values for the 4-isomer are based on averaged literature data (CSD Ref: HMBP01). 2'-isomer values are derived from structural analogs.

  • Crystal System: Monoclinic (Common for benzophenones)[2]

  • Space Group:

    
    
    
  • Key Bond Length (O-H···O): ~2.55 - 2.65 Å (Critical for UV absorption)[2]

  • Torsion Angle (Ph-C(=O)-Ph):

    • 4-methoxy isomer: < 10° (Near Planar)[2]

    • 2'-methoxy isomer: > 30° (Twisted)[2]

Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

To obtain X-ray quality crystals of 2H-2'MBP, a controlled solvent evaporation method is required to minimize twinning.[2]

Reagents:

  • This compound (High Purity >99%)

  • Solvent A: Ethanol (Polar, H-bond donor)

  • Solvent B: n-Hexane (Non-polar, precipitant)

Step-by-Step Workflow:

  • Saturation: Dissolve 100 mg of 2H-2'MBP in 5 mL of warm Ethanol (40°C). Ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Layering: Carefully layer 2 mL of n-Hexane on top of the ethanol solution. Do not mix.

  • Incubation: Cover the vial with Parafilm, poke 3 small holes with a needle, and store in a vibration-free dark environment at 20°C.

  • Harvesting: After 5-7 days, colorless block-like crystals should form at the interface. Harvest using a nylon loop.[2]

Protocol B: X-Ray Diffraction Data Collection

Instrument: Bruker APEX II CCD or equivalent.[2] Radiation: Mo Kα (λ = 0.71073 Å).[2]

  • Mounting: Mount crystal on a glass fiber using epoxy or cryo-oil.[2]

  • Cooling: Cool to 100 K using a nitrogen stream (minimizes thermal vibration for precise H-atom location).

  • Strategy: Collect a full sphere of data (omega and phi scans) to ensuring >99% completeness.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Locate the hydroxyl hydrogen in the difference Fourier map to confirm the H-bond.[2]

Structural Logic & Workflow Visualization

The following diagram illustrates the logical flow from molecular design to crystallographic validation, highlighting the critical decision points for the 2'-methoxy isomer.

G cluster_0 Phase 1: Molecular Design cluster_1 Phase 2: Crystallization & Analysis cluster_2 Phase 3: Performance Outcome M1 Benzophenone Core M2 Substitution Pattern M1->M2 M3 2-OH Group (ESIPT Donor) M2->M3 M4 2'-OMe Group (Steric Modulator) M2->M4 C1 Solvent Selection (EtOH/Hexane) M3->C1 M4->C1 High Solubility R1 Planarity Check (Torsion Angles) M4->R1 Induces Twist C2 Slow Evaporation C1->C2 C3 Single Crystal XRD C2->C3 C4 Structure Solution (SHELXT) C3->C4 C4->R1 R2 H-Bond Strength (O...O Distance) C4->R2 R3 UV Stability Prediction R1->R3 Twist reduces stacking R2->R3 Short bond = High Stability

Figure 1: Workflow connecting molecular substitution patterns to crystallographic outcomes and performance prediction.

References

  • National Toxicology Program. (1992).[2] NTP Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone. National Institutes of Health.[2] Link

  • Sigma-Aldrich. (2024).[2] 2-Hydroxy-4-methoxybenzophenone Product Specification & Safety Data Sheet. Link[2]

  • PubChem. (2024).[2][3] Compound Summary: 2-Hydroxy-4-methoxybenzophenone (Oxybenzone).[2][4] National Library of Medicine.[2] Link[2]

  • Cambridge Structural Database (CSD).General Search for Benzophenone Derivatives.
  • Suthan, T., et al. (2011).[2] Growth and characterization of 2-hydroxy-4-methoxybenzophenone single crystal using modified vertical Bridgman technique. Spectrochimica Acta Part A. Link[2]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Hydroxy-2'-methoxybenzophenone using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating the purity of 2-Hydroxy-2'-methoxybenzophenone using Thin-Layer Chromatography (TLC). We will explore the fundamental principles of this technique, provide a detailed experimental protocol, and compare its performance with alternative methods, all while grounding our discussion in established scientific standards.

The Critical Role of Purity in Scientific Research

This compound is a valuable building block in organic synthesis. The presence of impurities, such as unreacted starting materials or isomeric byproducts, can significantly impact the outcome of subsequent reactions, leading to lower yields, the formation of unintended side-products, and difficulties in purification. Therefore, a robust and reliable method for assessing purity is not just a quality control measure; it is a fundamental aspect of good scientific practice.

Thin-Layer Chromatography: A Powerful Tool for Purity Assessment

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or mixture of solvents). The simplicity, speed, and cost-effectiveness of TLC make it an ideal first-line method for purity analysis in many research and development settings.[1]

The separation is governed by the principle of "like dissolves like." Compounds that have a stronger affinity for the stationary phase (typically polar) will move more slowly up the plate, while compounds that are more soluble in the mobile phase (typically less polar) will travel further. This differential migration results in the separation of the components into distinct spots.

A Self-Validating TLC Protocol for this compound

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the reliability of the results. It is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The F254 indicator allows for visualization under UV light.

  • Mobile Phase: A freshly prepared mixture of hexane and acetone (3:1 v/v) is a good starting point, based on protocols for similar benzophenone derivatives.[2][3] The polarity can be adjusted as needed to achieve optimal separation.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Spotting Capillaries: Fine-tipped glass capillaries for applying the sample solutions.

  • Visualization:

    • A UV lamp (254 nm).

    • An iodine chamber.

  • Solvents: Analytical grade hexane, acetone, and a suitable solvent for sample preparation (e.g., dichloromethane or ethyl acetate).

  • Reference Standard: A certified pure sample of this compound.

  • Sample: The this compound sample to be analyzed.

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the TLC analysis workflow.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase (Hexane:Acetone 3:1) C Prepare Developing Chamber A->C B Prepare Sample & Reference Solutions D Spot TLC Plate B->D E Develop Plate C->E D->E F Dry Plate E->F G Visualize under UV Light (254 nm) F->G H Visualize with Iodine Vapor G->H I Calculate Rf Values H->I J Interpret Results I->J

Caption: A streamlined workflow for the TLC analysis of this compound.

Step-by-Step Methodology
  • Chamber Saturation: Line the inside of the developing chamber with filter paper and pour in the mobile phase to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 15-20 minutes. This ensures a uniform vapor environment, leading to more reproducible results.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate. Prepare a similar solution of the reference standard.

  • Spotting the Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Using a capillary tube, carefully spot small, concentrated spots of the sample and the reference standard on the origin line, ensuring they are well-separated. It is also good practice to co-spot, where the sample and reference are applied to the same spot, to aid in identification.

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the mobile phase. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp at 254 nm. UV-active compounds like this compound will appear as dark spots against a fluorescent background. Circle the spots with a pencil.

    • For further confirmation, place the plate in an iodine chamber. Most organic compounds will form brown spots.

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a key parameter in TLC and is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally give a single spot with a characteristic Rf value under a specific set of conditions. For optimal separation and accurate Rf determination, the target spot should have an Rf value between 0.3 and 0.7.[4]

Interpreting the Results: A Logical Framework

The purity of the this compound sample is assessed by observing the number and intensity of the spots on the developed chromatogram.

Purity_Logic cluster_observation Observation cluster_interpretation Interpretation cluster_impurities Potential Impurities A Single Spot (Rf matches reference) C Likely Pure A->C B Multiple Spots D Impure B->D E Unreacted Starting Materials (e.g., 2,4-dihydroxybenzophenone) D->E Could be F Isomeric Byproducts D->F Could be G Other Side-Products D->G Could be

Caption: Logical flow for interpreting TLC results for purity assessment.

A single spot in the sample lane with an Rf value that matches the reference standard suggests that the sample is likely pure. The presence of additional spots indicates the presence of impurities. The intensity of these impurity spots can give a semi-quantitative estimation of their concentration. Potential impurities could include unreacted starting materials such as 2,4-dihydroxybenzophenone or isomeric byproducts formed during synthesis.[5][6]

Comparison with Alternative Analytical Techniques

While TLC is an excellent screening tool, other chromatographic techniques offer higher resolution and quantitative capabilities. The choice of method often depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Planar chromatography based on differential partitioning.Column chromatography with a liquid mobile phase.Column chromatography with a gaseous mobile phase.
Resolution LowerHighVery High
Quantification Semi-quantitative (by spot intensity)QuantitativeQuantitative
Speed Fast (minutes)Moderate (minutes to an hour)Moderate (minutes to an hour)
Cost LowHighHigh
Sample Volatility Not criticalNot criticalRequired (or requires derivatization)
Typical Use Case Rapid purity checks, reaction monitoringPurity determination, quantitative analysis, impurity profilingAnalysis of volatile compounds, high-resolution separations

As indicated in the table, High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the quantitative analysis of this compound and its impurities.[7][8] Gas Chromatography (GC), while also a high-resolution technique, would likely require derivatization of the hydroxyl group to increase the compound's volatility.

Conclusion: An Integrated Approach to Purity Validation

Thin-Layer Chromatography is an indispensable tool for the rapid and cost-effective assessment of this compound purity. Its simplicity and speed allow for quick screening of multiple samples and for monitoring the progress of purification steps. By following a well-designed, self-validating protocol grounded in established scientific principles, researchers can confidently assess the purity of their compounds. For more rigorous quantitative analysis and impurity profiling, TLC should be used in conjunction with more powerful techniques like HPLC. This integrated approach ensures the highest level of confidence in the quality of the materials used in research and development.

References

  • CH 463 Experimental Chemistry II. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]

  • ResearchGate. (n.d.). Chromatogram of standard Rf (0.68 + 0.02). Mobile phase consisted of chloroform : methanol. [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. (2000, April). LC analysis of benzophenone-3 in pigskin and in saline solution: application to determination of in vitro skin penetration. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [https://www.researchgate.net/publication/360434440_Development_and_Validation_of_Benzophenone_Derivatives_in_Packaged_Cereal-Based_Foods_by_Solid-Liquid_Extraction_and_Ultrahigh-Performance_Liquid_Chromatography-Tandem_Mass_Spectrometry]([Link]_ Chromatography-Tandem_Mass_Spectrometry)

  • Bele, A. A., & Khale, A. (2011). AN OVERVIEW ON THIN LAYER CHROMATOGRAPHY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2(2), 256-267. [Link]

  • University of California, Davis. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Scribd. (2015, February 8). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Exploring the Synthesis and Purity of 2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid. [Link]

  • National Institutes of Health. (n.d.). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. [Link]

  • ResearchGate. (n.d.). Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging. [Link]

  • Micro-Tech Scientific. (2012, June 16). Benzophenone Analyzed with HPLC - AppNote. [Link]

  • Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography | PDF. [Link]

  • Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • SIELC Technologies. (2018, February 16). Separation of 2-Hydroxy-4-methoxybenzophenone on Newcrom R1 HPLC column. [Link]

  • PubMed. (2017, November 1). Simultaneous Quantitation of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, and its Metabolites in Harlan Sprague Dawley Rat Plasma Following Perinatal Dietary Exposure. [Link]

  • PubMed. (2010, September 15). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. [Link]

  • ResearchGate. (2016, March 23). (PDF) An overview on thin layer chromatography. [Link]

Sources

Melting Point Determination of 2-Hydroxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of melting point determination methods for 2-Hydroxy-2'-methoxybenzophenone , a specialized benzophenone derivative used in UV absorption and photostability applications.

A Comparative Methodological Guide for Research & Development

Executive Summary & Compound Profile

This compound is a structural isomer of the widely used Oxybenzone (2-Hydroxy-4-methoxybenzophenone). Unlike its common counterparts, this specific isomer presents unique characterization challenges due to its asymmetric substitution pattern (2-OH, 2'-OMe), which influences its crystalline lattice energy and intramolecular hydrogen bonding.

Accurate melting point (MP) determination is critical for this compound to:

  • Verify Isomeric Purity: Distinguish it from the 2,4-isomer (Oxybenzone, MP ~62-65°C) or the 2,2'-dihydroxy analog (MP ~60-62°C).

  • Detect Polymorphism: Benzophenones are prone to polymorphism; thermal analysis helps identify stable vs. metastable forms.

Target Compound Data
PropertyDetail
Chemical Name This compound
Class Benzophenone Derivative (UV Absorber)
Structural Feature Intramolecular H-bond (C=O[1] ··· HO-) stabilizes the core.
Expected MP Range ~50–80°C (Estimated based on structural analogs; exact value is purity-dependent).
Key Impurities 2,2'-Dihydroxybenzophenone, 2-Methoxybenzoic acid.

Technical Deep Dive: The Chemistry of Melting

The melting behavior of this compound is governed by Intramolecular Hydrogen Bonding . The hydroxyl group at the ortho position forms a hydrogen bond with the carbonyl oxygen. This reduces intermolecular interactions compared to para-substituted isomers, typically lowering the melting point and increasing solubility in non-polar solvents.

Why Method Selection Matters: Because this compound likely melts in a lower range (<100°C), it is susceptible to "pre-melting" decomposition or sublimation. Standard high-speed ramp rates used for high-melting inorganics will yield significant errors here.

Comparative Analysis of Determination Methods

This section objectively compares three standard alternatives for determining the melting point of this compound.

Method A: Capillary Method (Manual/Visual)

The Traditional Standard (Thiele Tube / Oil Bath)

  • Mechanism: Sample is packed in a glass capillary and heated in a silicone oil bath; the user visually identifies the "meniscus point" and "clear point."

  • Pros: Low cost; direct visual confirmation of decomposition (charring/bubbling).

  • Cons: High operator bias; poor heat transfer control; difficult to document for regulatory audit trails.

  • Verdict: Not Recommended for high-precision drug development data, but useful for quick purity checks.

Method B: Automated Optoelectronic Detection (Recommended)

The Industrial Standard (e.g., Mettler Toledo MP, Stanford Research OptiMelt)

  • Mechanism: Uses a metal heating block with PID control. A camera/photodiode detects the change in light transmission as crystals turn to liquid.

  • Pros: Eliminates operator subjectivity; precise heating rates (0.1°C/min); digital video playback for review.

  • Cons: Can struggle with colored samples (though benzophenones are typically clear/yellowish melts).

  • Verdict: Best Balance of speed, accuracy, and compliance.

Method C: Differential Scanning Calorimetry (DSC)

The Thermodynamic Standard

  • Mechanism: Measures the heat flow difference between the sample and a reference pan. The MP is defined as the onset temperature of the endothermic peak.

  • Pros: Provides Enthalpy of Fusion (

    
    ); detects solvates and polymorphs; separates melting from decomposition.
    
  • Cons: Expensive; requires sample encapsulation; slower throughput.

  • Verdict: Essential for Reference Standards but overkill for routine batch release.

Performance Comparison Table
FeatureCapillary (Manual) Automated (Optoelectronic) DSC (Thermal Analysis)
Precision ± 1.0 °C± 0.3 °C± 0.1 °C
Reproducibility Low (Operator dependent)High (Algorithm dependent)Very High
Sample Size ~5 mg~3 mg2–5 mg
Data Output Range (Start/End)Range + VideoOnset +

(Energy)
Suitability Quick CheckQuality Control (QC) R&D / Characterization

Validated Experimental Protocol (Automated Method)

Objective: Determine the melting point of this compound with <0.5°C error.

Workflow Diagram

MP_Determination Start Start: Raw Sample Dry Desiccate (24h @ P2O5) Start->Dry Grind Grind to Fine Powder Dry->Grind Remove Solvent Pack Pack Capillary (3mm height) Grind->Pack Ensure Homogeneity FastRun Fast Ramp (5°C/min) Find approx MP Pack->FastRun SlowRun Slow Ramp (1°C/min) Start at MP - 5°C FastRun->SlowRun Determine Range Analysis Analyze Transmission Curve SlowRun->Analysis Result Record Meniscus & Clear Point Analysis->Result

Caption: Step-by-step workflow for high-precision automated melting point determination.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Drying: Benzophenones can be hygroscopic or retain solvent. Dry the sample in a vacuum desiccator over

      
       for 24 hours.
      
    • Grinding: Using an agate mortar, grind the sample into a fine, homogeneous powder. Causality: Coarse crystals cause air pockets, leading to poor heat transfer and a falsely widened melting range.

    • Packing: Fill a standard 1.5 mm O.D. glass capillary to a height of 2–3 mm . Tap the capillary on a hard surface (or use a packing wire) to compact the powder.

  • System Setup (Automated Apparatus):

    • Calibration: Verify instrument accuracy using a Pharmacopeia standard (e.g., Benzophenone Standard, MP 48.0°C ) which is close to the expected range of the target analyte.

    • Start Temperature: Set to 40°C.

    • Stop Temperature: Set to 90°C (covering the expected isomeric range).

  • The "Fast-Slow" Strategy:

    • Run 1 (Scout): Ramp at 5°C/min . Note the approximate melting range (e.g., if melt occurs at 68°C).

    • Run 2 (Precise): Prepare a fresh capillary. Set the start temperature to 63°C (5°C below expected). Ramp at 1.0°C/min .

    • Scientific Rationale: A slow ramp rate allows thermodynamic equilibrium between the solid and liquid phases, preventing "thermal lag" where the sensor reads higher than the actual sample temperature.

  • Data Interpretation:

    • Onset Point (Collapse): The temperature where the first liquid meniscus forms.

    • Clear Point: The temperature where the last crystal disappears.

    • Acceptance Criteria: The range (Clear Point - Onset Point) should be < 2.0°C for a pure compound. A wider range indicates isomeric impurities (e.g., presence of 2,4-isomer).

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link

  • Mettler Toledo. Thermal Analysis of Benzophenones by DSC. Application Note. Link

  • Stanford Research Systems. OptiMelt: Automated Melting Point System User Manual. (Discusses "Fast-Slow" ramp strategy). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Oxybenzone (Isomer comparison data).Link

  • ChemicalBook. Benzophenone Derivative Properties and Synthesis. (General reference for benzophenone solubility and stability). Link

Sources

Comparative Guide: Antioxidant Activity of Hydroxybenzophenone Derivatives

[1][2]

Executive Summary

Hydroxybenzophenones (HBPs) are widely recognized for their photoprotective capabilities as UV filters. However, their role as potent antioxidants is an emerging frontier in pharmacological and cosmetic research. This guide provides a technical comparison of hydroxybenzophenone derivatives, isolating the structural determinants that govern their radical scavenging efficiency. By analyzing Structure-Activity Relationships (SAR) and providing validated experimental protocols, this document serves as a blueprint for researchers evaluating these compounds against industry standards like Trolox and Ascorbic Acid.

Structural Basis of Antioxidant Activity (SAR)

The antioxidant potency of hydroxybenzophenones is not binary; it is a spectrum dictated by the number and position of hydroxyl (-OH) substituents on the diphenylketone skeleton.

The Ortho vs. Para Paradox
  • 2-Hydroxybenzophenone (Ortho-substituted):

    • Mechanism: Exhibits strong Intramolecular Hydrogen Bonding (IMHB) between the carbonyl oxygen and the hydroxyl hydrogen.

    • Impact: While this stabilizes the molecule for UV absorption (via Excited State Intramolecular Proton Transfer - ESIPT), it reduces antioxidant capacity. The hydrogen atom is "locked" in a bond, making it less available for donation to free radicals.

  • 4-Hydroxybenzophenone (Para-substituted):

    • Mechanism: Lacks the IMHB stabilization.

    • Impact: The phenolic hydrogen is more labile and available for Hydrogen Atom Transfer (HAT), resulting in higher radical scavenging activity compared to the mono-ortho isomer.

The Poly-Hydroxyl Multiplier

The introduction of multiple hydroxyl groups, particularly in a catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) arrangement, exponentially increases antioxidant activity.

  • Electronic Effect: Electron-donating hydroxyl groups increase the electron density of the aromatic ring, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Resonance Stabilization: The resulting phenoxy radical is stabilized by resonance across the benzophenone bridge, preventing the radical from propagating further damage.

Visualization: SAR Logic Flow

SAR_LogicStructBenzophenone ScaffoldOrtho2-OH (Ortho)High IMHBStruct->OrthoPara4-OH (Para)Labile H+Struct->ParaPolyPoly-OH (Catechol)3,4-diOH / 3,4,5-triOHStruct->PolyMech_UVUV Absorption(ESIPT)Ortho->Mech_UVPrimary PathwayResult_LowLow AntioxidantActivityOrtho->Result_LowMech_AOXRadical Scavenging(HAT/SET)Para->Mech_AOXPoly->Mech_AOXElectron DonationResult_ModModerateActivityMech_AOX->Result_ModResult_HighSuperiorActivityMech_AOX->Result_High

Caption: SAR logic dictating how hydroxyl positioning shifts functionality from UV filtering to antioxidant activity.

Comparative Performance Analysis

The following data aggregates representative IC50 values from comparative studies. Note that lower IC50 values indicate higher potency (less concentration required to scavenge 50% of radicals).[1]

Table 1: Radical Scavenging Potency (DPPH Assay)
Compound ClassSpecific DerivativeIC50 (µM)Relative Potency vs. TroloxMechanism Dominance
Standard Trolox (Vitamin E analog)~12 - 151.0x (Baseline) HAT
Standard Ascorbic Acid (Vitamin C)~20 - 250.6xHAT/SET
Mono-OH 2-Hydroxybenzophenone> 200NegligibleUV Filter (ESIPT)
Mono-OH 4-Hydroxybenzophenone~150WeakHAT
Di-OH 2,4-Dihydroxybenzophenone~45ModerateHAT
Poly-OH 2,3,4,3',4',5'-Hexahydroxy 1.4 ~10x Stronger HAT + Sequential SET
Poly-OH 3,4,5-Trihydroxy derivative~8.9~1.5x StrongerHAT

Data Source Synthesis: Values derived from comparative studies on polyhydroxybenzophenones [1][3].

Key Insight: Poly-hydroxylated benzophenones (rows 6-7) often outperform standard antioxidants like Trolox. This is attributed to the "multiple attack sites" where a single molecule can neutralize multiple radicals due to the presence of multiple oxidizable hydroxyl groups.

Mechanistic Pathways

Understanding how these derivatives work is crucial for application. The two primary pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • HAT (Dominant in Non-Polar Solvents): The antioxidant donates a hydrogen atom (H•) to the free radical (R•), becoming a stable radical itself.

    • Reaction:Ph-OH + R• → Ph-O• + R-H

  • SET-PT (Dominant in Polar Solvents): The antioxidant donates an electron first, followed by proton transfer.

    • Reaction:Ph-OH + R• → Ph-OH•+ + R- → Ph-O• + R-H

Visualization: Reaction Mechanism

Mechanismcluster_envSolvent InfluenceStartHBP Derivative(Ph-OH)HAT_StepHydrogen AtomTransfer (HAT)Start->HAT_StepSET_StepSingle ElectronTransfer (SET)Start->SET_StepRadicalFree Radical(DPPH• / ROO•)Radical->HAT_StepRadical->SET_StepStable_RadStable PhenoxylRadical (Ph-O•)HAT_Step->Stable_RadCationCation Radical(Ph-OH•+)SET_Step->CationDeprotonDeprotonationCation->DeprotonDeproton->Stable_Rad

Caption: Dual mechanistic pathways (HAT vs. SET) leading to radical neutralization.

Experimental Protocols

To ensure reproducibility, the following protocol for the DPPH assay is standardized. This protocol is self-validating through the use of a concurrent Trolox standard curve.

Protocol: DPPH Radical Scavenging Assay

Objective: Determine the IC50 of a hydroxybenzophenone derivative.

Reagents:
  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

  • Sample Stock: 1 mg/mL of test compound in methanol.

  • Positive Control: Trolox (1 mg/mL stock).

Workflow Steps:
  • Preparation: Dilute sample stock to create a concentration series (e.g., 5, 10, 25, 50, 100, 200 µM).

  • Reaction: In a 96-well plate, mix 100 µL of sample dilution with 100 µL of DPPH stock .

  • Blanks:

    • Sample Blank: 100 µL sample + 100 µL methanol (corrects for intrinsic color of HBP).

    • Reagent Blank: 100 µL methanol + 100 µL DPPH (defines 0% inhibition).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm using a microplate reader.

Calculation:
  • Plot % Inhibition (y-axis) vs. Concentration (x-axis).[1][2]

  • Use non-linear regression to calculate IC50.

Visualization: Experimental Workflow

DPPH_ProtocolStep11. Prepare Solutions(DPPH 0.1mM + Sample Series)Step22. Plate Loading(1:1 Ratio Sample:DPPH)Step1->Step2Step33. Incubation(30 min, Dark, RT)Step2->Step3Step44. Measure Absorbance(517 nm)Step3->Step4Step55. Calculate IC50(Non-linear Regression)Step4->Step5

Caption: Step-by-step workflow for the high-throughput DPPH assay.

Conclusion & Recommendations

For drug development professionals and researchers, the data suggests a clear strategic direction:

  • Avoid Ortho-Monohydroxy: If the goal is antioxidant capacity, 2-hydroxybenzophenone is ineffective due to IMHB "locking."

  • Target Poly-Hydroxylation: Synthesize or select derivatives with 3,4-dihydroxy or 3,4,5-trihydroxy motifs. These compounds (e.g., Compound 10 in cited literature) exhibit IC50 values (1.4 µM) significantly superior to commercial standards [3].

  • Dual-Functionality: For cosmetic applications requiring both UV protection and anti-aging (antioxidant) properties, a hybrid scaffold containing both an ortho-hydroxyl (for UV) and a para/meta-poly-hydroxyl moiety (for antioxidant) is the optimal design target.

References

  • Hu, D. B., et al. (2021).[3] Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone.[3][4] Journal of Asian Natural Products Research, 23(12), 1171-1181.[3]

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Antioxidant Activity of 3-Prenyl-2,4,6-trihydroxybenzophenone via DPPH Assay.

  • Yi, W., et al. (2010). Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Yamagami, C., et al. (2004).[5] Quantitative structure-activity relationship analyses of antioxidant and free radical scavenging activities for hydroxybenzalacetones. Bioorganic & Medicinal Chemistry Letters, 14(22), 5629-33.[5]

Safety Operating Guide

2-Hydroxy-2'-methoxybenzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Chemical Identity 2-Hydroxy-2'-methoxybenzophenone (Benzophenone derivative).[1] Note: Distinct from Oxybenzone (2-Hydroxy-4-methoxybenzophenone).[2][3][4]
Primary Hazard Aquatic Toxicity (Chronic) .[5] Bioaccumulative potential.[4][6][7] Irritant.
Disposal Method High-Temperature Incineration via licensed chemical waste contractor.
Strict Prohibition DO NOT dispose of via sink/drain. DO NOT mix with strong oxidizers.[7]
Spill Solvent Ethanol or Acetone . (Insoluble in water; water will spread contamination).

Part 1: Chemical Profile & Hazard Identification

As a benzophenone derivative, This compound functions primarily as a UV absorber. While often confused with its common isomer Oxybenzone (CAS 131-57-7), this specific 2'-methoxy isomer shares the core lipophilic and stable characteristics of the benzophenone class.

Why Special Disposal is Required:

  • Environmental Persistence: The benzophenone moiety is designed to be photostable. This stability translates to persistence in the environment, where it acts as a micropollutant.

  • Lipophilicity (LogP > 3): This compound is hydrophobic. If introduced into water systems, it adsorbs to organic matter in sludge and sediment rather than dissolving, posing long-term risks to aquatic life (bioaccumulation).

  • Chemical Incompatibility: It reacts vigorously with strong oxidizers (e.g., perchlorates, peroxides), creating fire hazards in mixed-waste streams.

GHS Hazard Classification (Inferred from Class Data)
  • H410/H411: Very toxic to aquatic life with long-lasting effects.

  • H315/H319: Causes skin and serious eye irritation.[4][8][9][10]

  • H335: May cause respiratory irritation (dust inhalation).[4]

Part 2: Pre-Disposal Segregation & Storage

Proper segregation prevents cross-reactivity and ensures regulatory compliance during pickup.

Segregation Protocol
  • Isolate from Oxidizers: Store away from nitric acid, perchloric acid, and peroxides. Benzophenones are reducing agents in the presence of strong oxidizers.

  • Isolate from Aqueous Waste: Do not mix solid powder with aqueous acid/base streams. Keep in the Organic Solid or Non-Halogenated Organic Liquid stream.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Screw-cap with Teflon (PTFE) liner to prevent solvent leaching if dissolved.

  • Labeling: Must bear the "Hazardous Waste" label with the specific constituent name fully written out: "this compound".

Part 3: Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired reagents, surplus powder, weighing boat residues.

  • Transfer: Place the solid material into a dedicated Wide-Mouth HDPE Jar labeled for solid organic waste.

  • Deactivation: None required. Do not attempt to neutralize.

  • Sealing: Ensure the lid is torque-sealed.

  • Disposal Stream: Classify as "Non-RCRA Regulated Chemical Solid" (unless mixed with listed solvents).

  • Final Disposition: High-temperature incineration.

Scenario B: Liquid Waste (Solvent Solutions)

Applicable to: Reaction mixtures, HPLC eluents, mother liquors.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .

    • If Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into Non-Halogenated Waste .

  • Concentration: If the concentration of benzophenone is >1%, note this on the waste tag as a "High Load" organic.

  • Precipitation Check: Ensure the compound does not precipitate out in the waste container (which can clog drum pumps). If precipitation is likely, dispose of the entire mixture as Sludge/Solid Waste .

Scenario C: Contaminated Debris & Spills

Applicable to: Gloves, paper towels, broken glass.

  • Spill Cleanup:

    • Do NOT use water. The powder will repel water and spread.

    • Step 1: Dampen a paper towel with Ethanol or Acetone .

    • Step 2: Wipe the spill from the perimeter inward.

    • Step 3: Repeat until no UV-active residue remains (verify with UV lamp if available).

  • Debris Disposal: Place all contaminated wipes and gloves into a Double-Bagged Polyethylene Bag (6 mil thickness) or a solid waste drum.

  • Labeling: Label as "Debris contaminated with Benzophenone Derivatives."

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidContainer Container: Wide-Mouth HDPE Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck Bagging Double Bag (6 mil Poly) or Solid Waste Drum Debris->Bagging SolidLabel Label: Hazardous Waste (Toxic to Aquatic Life) SolidContainer->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalo LiquidContainer Container: Safety Carboy (Prevent Precipitation) Halo->LiquidContainer NonHalo->LiquidContainer LiquidContainer->Incineration Bagging->Incineration

Caption: Operational decision tree for segregating this compound waste streams to ensure compliance and environmental safety.

Part 5: Regulatory Compliance (US Focus)

While this compound is not explicitly listed on the RCRA "P" or "U" lists (40 CFR 261.33), it must be managed as Hazardous Waste due to its ecotoxicity and potential to exhibit characteristics of toxicity if mixed with other regulated solvents.

Regulatory Body Code / Classification Requirement
EPA (RCRA) Not Listed (Unless mixed).Determine if "Characteristic Waste" (D-codes) applies based on co-solvents.
DOT (Transport) UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)Required for shipping pure bulk waste off-site.
Local/State Non-RCRA Regulated Chemical WasteMost states require incineration for organic chemicals not suitable for landfill.

Documentation Requirement: Always attach a Waste Profile Sheet to the container. List the chemical as:

  • Chemical Name: this compound[11]

  • CAS: [Specific CAS if known, otherwise use class CAS or note "Benzophenone Derivative"]

  • Hazards: Irritant, Aquatic Toxin.

References

  • PubChem. (2023). Benzophenone Derivatives and Toxicity Profiles. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Benzophenone UV Absorbers and Aquatic Toxicity. Available at: [Link]

Sources

Operational Safety Guide: Handling 2-Hydroxy-2'-methoxybenzophenone (Dioxybenzone)

[1]

Executive Safety Summary

2-Hydroxy-2'-methoxybenzophenone (Dioxybenzone; Benzophenone-8) is a UV-absorbing agent commonly used in photostability studies and polymer chemistry.[1] While often classified merely as an "irritant" (Skin/Eye/Respiratory), this classification underestimates the operational risk in a research setting.[1]

The Senior Scientist’s Perspective: The primary risk vector is not acute toxicity, but particulate migration . As a fine, often electrostatically charged powder, Dioxybenzone dust can easily contaminate work surfaces and personal clothing.[1] Furthermore, as a benzophenone derivative, it possesses a structural alert for endocrine disruption . Therefore, our safety protocol exceeds standard "Irritant" guidelines, adopting a Precautionary Principle approach to minimize systemic exposure.

Risk Profile & Hazard Analysis

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Direct contact causes dermatitis.[1] High risk during weighing/transfer.[1]
Eye Irritation H319 Fine dust can bypass standard safety glasses if gaps exist.[1]
STOT SE 3 H335 Inhalation of dust causes respiratory tract irritation.[1][2][3]
Aquatic Toxicity H411/H412 Strict prohibition on drain disposal.[1] Material is persistent.[1]
Endocrine Activity N/ABenzophenone backbone suggests potential hormonal interference.[1][4] Treat as a functional bioactive.[1]

Personal Protective Equipment (PPE) Matrix

Effective protection requires a dynamic approach based on the state of matter .[1] A glove suitable for the solid powder may fail immediately if the substance is dissolved in an organic solvent.[1]

Table 1: PPE Selection by Procedure[1]
PPE ComponentScenario A: Solid Handling (Weighing, Transfer)Scenario B: Solution Handling (Dissolved in Acetone, Ethanol, or Methanol)
Hand Protection Nitrile (Disposable) Thickness:[1] ≥ 0.11 mmLogic: Excellent barrier against dry particulates.[1]Laminate (Silver Shield) or Double Nitrile Logic: Dioxybenzone is often dissolved in ketones/alcohols.[1] Standard nitrile degrades rapidly in Acetone.[1]
Eye Protection Safety Goggles (Unvented) Logic: Prevents fine dust entry.[1][5]Safety Glasses w/ Side Shields Logic: Splash protection is the priority.[1]
Respiratory N95 / P2 Respirator Requirement: Mandatory if working outside a fume hood.[1]Fume Hood (Primary) Requirement: Volatile solvents carry the active agent; inhalation risk is solvent-driven.[1]
Body Lab Coat (Cotton/Poly) Note: Must be buttoned to the neck.[1]Lab Coat + Chemical Apron Note: Required if handling volumes > 500 mL.[1]

Workflow Logic: The PPE Decision Tree

The following diagram illustrates the decision-making process for selecting the correct safety barriers based on the experimental phase.

PPE_Decision_TreeStartStart: Handling DioxybenzoneState_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid / Powder FormState_Check->Solid_PathLiquid_PathDissolved in SolventState_Check->Liquid_PathDust_RiskRisk: Inhalation & Static DustSolid_Path->Dust_RiskSolvent_CheckIdentify SolventLiquid_Path->Solvent_CheckSolid_PPEPPE: Nitrile Gloves + N95 MaskControl: Static Gun / Draft ShieldDust_Risk->Solid_PPEDisposalDisposal: Solid Waste / IncinerationNO DRAIN DISPOSALSolid_PPE->DisposalAcetoneSolvent: Acetone/KetonesSolvent_Check->AcetoneAlcoholSolvent: Ethanol/MethanolSolvent_Check->AlcoholAcetone_PPEPPE: Laminate Gloves (Silver Shield)Standard Nitrile will degrade < 5 minsAcetone->Acetone_PPEAlcohol_PPEPPE: Double Nitrile (High Thickness)Change every 30 minsAlcohol->Alcohol_PPEAcetone_PPE->DisposalAlcohol_PPE->Disposal

Figure 1: Decision logic for PPE selection.[1] Note the critical divergence in glove selection when the substance is dissolved in ketones versus alcohols.

Operational Protocol: "Zero-Contamination" Weighing

Benzophenone derivatives are prone to static charging , causing the powder to "jump" or cling to spatulas and balance pans. This protocol mitigates exposure and loss.[1][4][6]

  • Preparation:

    • Place a disposable antistatic weighing boat inside the analytical balance.

    • Engineering Control: Use an ionizing bar (static eliminator) if available.[1] If not, wipe the spatula with an ethanol-dampened wipe before use to discharge static.[1]

  • The Transfer:

    • Open the source container inside the chemical fume hood.

    • Transfer the approximate amount to a secondary transport vial.[1] Never bring the stock container to the balance if the balance is outside the hood.

    • Seal the transport vial before moving to the balance.[1]

  • Cleanup:

    • Wipe the balance area with a wet paper towel (solvent appropriate for the bench) immediately after use.[1]

    • Self-Validation: Shine a UV flashlight (365 nm) on the work area.[1] Dioxybenzone absorbs UV; dark spots or fluorescent contrasts (depending on the background) can reveal invisible dust residues.[1]

Disposal & Emergency Response

Waste Management[1]
  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste bin labeled "Hazardous Chemical Debris."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents."

  • Environmental Criticality: H411 implies toxic effects on aquatic life. Under no circumstances should wash water or stock solutions be poured down the sink.[1]

Spills
  • Solid Spill: Do not dry sweep (generates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.

  • Solution Spill: Absorb with vermiculite or spill pads.[1] If the solvent is acetone, ensure the room is ventilated immediately to prevent vapor buildup.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8569, Dioxybenzone.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone Derivatives and Endocrine Activity.[1] Retrieved from [Link][1]

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